Lapatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGMOOMADDAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046675 | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
231277-92-2, 913989-15-8, 388082-78-8 | |
| Record name | Lapatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=231277-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapatinib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 282974X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lapatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lapatinib | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lapatinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lapatinib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015388 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lapatinib: A Deep Dive into its Crystal Structure and Binding Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or HER1) and the human epidermal growth factor receptor 2 (HER2/neu, or ErbB2).[1][2][3][4] Its clinical efficacy, particularly in the treatment of HER2-positive breast cancer, is rooted in its specific molecular interactions with these receptors.[1][2] This technical guide provides a comprehensive overview of the crystal structure of this compound in complex with its target kinases and its binding kinetics. Detailed experimental protocols for determining these characteristics are also provided, along with visualizations of the key signaling pathways modulated by this compound.
This compound's Mechanism of Action
This compound functions by competitively and reversibly binding to the intracellular ATP-binding pocket of the EGFR and HER2 tyrosine kinase domains.[5] This binding event prevents the autophosphorylation and subsequent activation of the receptors, which in turn blocks the downstream signaling cascades responsible for cell proliferation, survival, and differentiation.[1][6] The two primary signaling pathways inhibited by this compound are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[6][7][8] By disrupting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that overexpress EGFR and/or HER2.[6][7] Notably, this compound exhibits a slow dissociation rate from its targets, which contributes to a prolonged inhibitory effect on receptor tyrosine phosphorylation in tumor cells.[9][10]
Crystal Structure of this compound in Complex with Kinases
The three-dimensional structure of this compound bound to its target kinases provides invaluable insights into its mechanism of inhibition. The key crystal structures are summarized in the table below.
Quantitative Data from X-ray Crystallography
| PDB ID | Target Kinase | Resolution (Å) | R-Value Work | R-Value Free | Notes |
| 1XKK | EGFR (inactive-like conformation) | 2.40 | 0.209 | 0.255 | This compound binds to an inactive-like conformation of the EGFR kinase domain.[11][12] |
| 3BBT | ErbB4 (inactive form, model for HER2) | 2.80 | 0.251 | 0.289 | The ErbB4 kinase domain serves as a close homolog for HER2, with conserved residues in the this compound binding site.[13][14] |
| 3PP0 | HER2 (inactive form) | Not Applicable | Not Applicable | Not Applicable | This structure of the apo-HER2 kinase domain has been used for computational modeling of this compound binding.[15][16][17][18] |
Key Binding Interactions
Structural studies have revealed that this compound binds to an inactive conformation of the EGFR and ErbB4 kinases.[11][13][14] In the modeled structure of this compound with HER2, it is engaged in hydrophobic interactions and forms a hydrogen bond with the backbone amide of Met801 and a water-mediated hydrogen bond with the side-chain hydroxyl of Thr862.[15]
Binding Kinetics of this compound
The affinity and kinetics of this compound binding to EGFR and HER2 have been characterized using various biochemical and biophysical assays.
Quantitative Binding Affinity and Kinetic Data
| Parameter | EGFR (HER1) | HER2 (ErbB2) | Method |
| IC₅₀ (in vitro) | 10.8 nM | 9.2 nM | Cell-free assay |
| Kᵢ app | 3 nM | 13 nM | Not Specified |
| IC₅₀ (tumor tissue) | 0.029 µM | 0.025 µM | Not Specified |
| Dissociation Half-Life (t½) | ≥300 minutes | ≥300 minutes | Not Specified |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.
The slow off-rate of this compound from both EGFR and HER2 is a distinguishing feature, leading to prolonged downstream signaling inhibition.[9][10]
Experimental Protocols
X-ray Crystallography of Protein-Ligand Complexes
The determination of the crystal structure of a kinase-inhibitor complex is a multi-step process. The following is a generalized protocol.
-
Clone the kinase domain of interest (e.g., EGFR, HER2) into an appropriate expression vector (e.g., baculovirus or E. coli).
-
Express the protein in a suitable host system.
-
Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry.
Two primary methods are used to obtain protein-ligand complex crystals:
-
Co-crystallization:
-
Incubate the purified kinase with an excess of this compound to ensure complex formation.
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the initial "hit" conditions to obtain diffraction-quality crystals.
-
-
Soaking:
-
First, obtain crystals of the apo-protein (the kinase without the ligand).
-
Prepare a solution of this compound in a cryo-protectant buffer that is compatible with the protein crystals.
-
Transfer the apo-protein crystals into the this compound-containing solution and allow them to soak for a period ranging from minutes to hours.
-
-
Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement, using a known structure of a similar kinase as a search model.
-
Refine the model against the experimental data and build the this compound molecule into the electron density map.
-
Validate the final structure.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte.
-
Immobilization of Ligand: Covalently immobilize the purified kinase (the ligand) onto the surface of a sensor chip (e.g., a CM5 chip) via amine coupling. A control flow cell should be prepared with an irrelevant protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations of this compound (the analyte) in a suitable running buffer. The buffer should contain a small percentage of DMSO to ensure the solubility of this compound.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized kinase. This is the association phase .
-
After the injection, flow the running buffer over the chip to measure the dissociation of this compound from the kinase. This is the dissociation phase .
-
Between injections of different this compound concentrations, regenerate the sensor surface using a low pH buffer to remove all bound analyte.
-
Subtract the signal from the reference flow cell from the signal from the kinase-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).
Signaling Pathways Inhibited by this compound
This compound's therapeutic effect is a direct result of its inhibition of the EGFR and HER2 signaling pathways.
EGFR/HER2 Signaling Cascade
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a cascade of downstream signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. The Ligandable Human Proteome [polymorph.sgc.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A unique structure for epidermal growth factor receptor bound to GW572016 (this compound): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. Mechanism of Activation and Inhibition of the HER4/ErbB4 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural investigations on mechanism of this compound resistance caused by HER-2 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 18. Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Evolution of Lapatinib: A Dual Tyrosine Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lapatinib (Tykerb®) represents a significant milestone in the development of targeted cancer therapies. As an orally active, small-molecule dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases, this compound has become a crucial treatment option for patients with HER2-positive breast cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of this compound and its analogues. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a quantitative analysis of its efficacy. Furthermore, this document illustrates the critical signaling pathways targeted by this compound and outlines the experimental workflows central to its development, employing Graphviz visualizations to enhance clarity for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Dual EGFR/HER2 Inhibition
The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are pivotal regulators of cell proliferation, survival, differentiation, and migration.[3] Their overexpression and/or mutation are hallmarks of various solid tumors, leading to aggressive disease and poor prognosis.[4] this compound was developed to target these key oncogenic drivers. By competitively and reversibly binding to the intracellular ATP-binding pocket of both EGFR and HER2, this compound inhibits receptor autophosphorylation and downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1][5][6] This dual inhibition offers a comprehensive blockade of HER2-driven signaling, including in tumors that have developed resistance to HER2-targeted monoclonal antibodies like trastuzumab, which act on the extracellular domain of the receptor.[7]
The Discovery and Development Timeline of this compound
The journey of this compound from a laboratory concept to a clinically approved drug was a multi-year endeavor driven by a deep understanding of cancer biology and medicinal chemistry.
-
Mid-1980s: The critical role of EGFR and HER2 overexpression in cancer prognosis was recognized, sparking interest in targeting these receptors.[4]
-
Late 1980s: The first targeted inhibitors of tyrosine kinase activity began to emerge, laying the groundwork for the development of small-molecule inhibitors.[4]
-
1991: Preclinical development of this compound was initiated.[8]
-
2001: The first-in-human clinical study of this compound was conducted.[8]
-
2003: The proof of concept for a registration indication for this compound was achieved.[8]
-
March 13, 2007: The U.S. Food and Drug Administration (FDA) approved this compound (Tykerb®) for use in combination with capecitabine for the treatment of patients with advanced or metastatic breast cancer whose tumors overexpress HER2 and who have received prior therapy.[2][9][10][11]
-
January 29, 2010: The FDA expanded the approval of this compound to be used in combination with letrozole for the treatment of postmenopausal women with hormone receptor-positive metastatic breast cancer that overexpresses the HER2 receptor.[12]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 4-anilinoquinazoline scaffold followed by the addition of the side chains that are crucial for its biological activity and pharmacokinetic properties. A representative synthetic route is detailed below.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-6-iodoquinazoline [13][14]
-
To a solution of 6-iodoquinazolin-4-ol (1 equivalent) in thionyl chloride (excess), slowly add dimethylformamide (catalytic amount).
-
Heat the mixture to reflux and maintain for 4-5 hours.
-
Cool the reaction mixture to room temperature and evaporate under reduced pressure to dryness.
-
Dissolve the residue in dichloromethane and add toluene. Evaporate under reduced pressure to remove residual thionyl chloride. The crude 4-chloro-6-iodoquinazoline is obtained as a solid and can be used in the next step without further purification.
Step 2: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine
-
Dissolve 4-chloro-6-iodoquinazoline (1 equivalent) and 3-chloro-4-((3-fluorobenzyl)oxy)aniline (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product precipitates out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the desired product.
Step 3: Synthesis of 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde [15]
-
To a mixture of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1 equivalent), 5-formyl-2-furanboronic acid (1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4 or Pd/C) in a suitable solvent system (e.g., toluene/ethanol or dioxane/water), add a base such as sodium carbonate or potassium carbonate.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the aldehyde intermediate.
Step 4: Synthesis of this compound [16]
-
Dissolve the aldehyde intermediate from Step 3 (1 equivalent) and 2-(methylsulfonyl)ethanamine (1.5 equivalents) in a chlorinated solvent such as dichloromethane or 1,2-dichloroethane.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by crystallization or column chromatography. For pharmaceutical use, it is often converted to its ditosylate salt.
Structure-Activity Relationship (SAR) of this compound and its Analogues
The potent and selective inhibitory activity of this compound is a direct result of its specific chemical structure. SAR studies of 4-anilinoquinazoline derivatives have elucidated the key features necessary for high-affinity binding to the ATP pocket of EGFR and HER2.[17]
-
4-Anilinoquinazoline Core: This scaffold acts as an ATP mimetic and is essential for binding to the hinge region of the kinase domain.[7] The nitrogen atoms at positions 1 and 3 are critical for forming hydrogen bonds with key amino acid residues.[17]
-
Anilino Group at C4: The 3'-chloro and 4'-((3-fluorobenzyl)oxy) substitutions on the aniline ring provide crucial interactions within the hydrophobic pocket of the active site, enhancing potency and selectivity.
-
Substituent at C6: The furan ring at the 6-position of the quinazoline core extends into a solvent-exposed region, providing a point for modification to improve pharmacokinetic properties without compromising kinase inhibition.
-
Side Chain at the Furan Ring: The (methylsulfonyl)ethylaminomethyl side chain enhances the solubility and oral bioavailability of the molecule.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activities of this compound and selected analogues against EGFR and HER2 kinases, as well as their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogues
| Compound | Modification | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference |
| This compound | - | 10.8 | 9.2 | [18] |
| Analogue 6j | Imidazole scaffold at C6 | 1.8 | 87.8 | [2] |
| Analogue 2i | Branched alkyl side chain | - | - | [19] |
| Gefitinib | (Reference EGFR inhibitor) | 2-37 | >1000 | - |
| Erlotinib | (Reference EGFR inhibitor) | 2 | >1000 | - |
Table 2: Anti-proliferative Activity of this compound in HER2-overexpressing Breast Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Reference |
| BT474 | 0.025 | [18] |
| SK-BR-3 | 0.052 | [10] |
| HN5 | 0.12 | [18] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of EGFR and HER2, thereby blocking the downstream signaling pathways that drive tumor growth and survival.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Key Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 values of inhibitors against EGFR and HER2.[5]
-
Prepare a master mix containing 1x Kinase Buffer, 500 µM ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Add serial dilutions of the test compound (e.g., this compound) to a 96-well plate. Include wells for no-inhibitor (positive control) and no-enzyme (blank) controls.
-
Initiate the kinase reaction by adding diluted EGFR or HER2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Seed cancer cells (e.g., BT474, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.[14][20][21]
-
Implant HER2-overexpressing human breast cancer cells (e.g., BT474) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, once or twice daily, for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation, immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth inhibition between the treatment and control groups to assess efficacy.
Pharmacokinetics of this compound
The clinical efficacy of this compound is also dependent on its pharmacokinetic profile.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Conditions | Reference |
| Tmax (Time to peak concentration) | ~4 hours | Single oral dose | [11] |
| t½ (Elimination half-life) | ~24 hours | Multiple dosing | [22] |
| Absorption | Incomplete and variable; increased with food | Oral administration | [11] |
| Metabolism | Extensively by CYP3A4 and CYP3A5 | Hepatic | [11] |
| Cmax (Peak plasma concentration) | 2.43 µg/mL | 1250 mg single dose | [22] |
| AUC (Area under the curve) | Varies with dose and food | - | [23] |
Clinical Efficacy and Resistance
Clinical trials have demonstrated the efficacy of this compound in combination with other agents for the treatment of HER2-positive metastatic breast cancer.
Table 4: Key Clinical Trial Results for this compound
| Trial / Combination | Patient Population | Primary Endpoint | Result | Reference |
| EGF100151 (this compound + Capecitabine) | HER2+ MBC, prior trastuzumab | Time to Progression (TTP) | Significant improvement vs. capecitabine alone | [16] |
| EGF30008 (this compound + Letrozole) | HR+, HER2+ MBC | Progression-Free Survival (PFS) | 8.2 months vs. 3.0 months for letrozole alone | [24] |
| This compound + Trastuzumab | HER2+ MBC, progressed on trastuzumab | Progression-Free Survival (PFS) | Superior to this compound alone | [24] |
Despite its effectiveness, acquired resistance to this compound can develop through various mechanisms, including upregulation of alternative signaling pathways (e.g., PI3K/Akt pathway mutations), increased expression of other receptor tyrosine kinases, and alterations in the tumor microenvironment. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Conclusion
This compound stands as a testament to the success of rational drug design in an era of targeted oncology. Its dual inhibition of EGFR and HER2 provides a potent therapeutic strategy for HER2-driven malignancies. The comprehensive understanding of its synthesis, mechanism of action, structure-activity relationships, and clinical application detailed in this guide serves as a valuable resource for the ongoing efforts to develop more effective and selective cancer therapies. The continued exploration of this compound analogues and novel combination strategies holds the promise of overcoming resistance and further improving outcomes for cancer patients.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Enzyme inhibition assays [bio-protocol.org]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Bioactivity Relationships of this compound Derived Analogs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.dongguk.edu [pure.dongguk.edu]
- 9. Trastuzumab plus this compound or chemotherapy in patients with HER2-overexpressed advanced breast cancer: a randomized, phase II trial (GIM12-TYPHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Real‐world data of this compound and treatment after this compound in patients with previously treated HER2‐positive metastatic breast cancer: A multicenter, retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Design and synthesis of this compound derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of this compound on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.hres.ca [pdf.hres.ca]
- 23. researchgate.net [researchgate.net]
- 24. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib's Inhibition of PI3K/Akt and MAPK Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a potent dual tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the management of HER2-positive breast cancer. Its mechanism of action centers on the targeted disruption of key signaling cascades that drive oncogenesis, primarily the PI3K/Akt and MAPK pathways. This technical guide provides an in-depth exploration of this compound's inhibitory effects on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Core Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] In HER2-overexpressing breast cancers, the constitutive activation of HER2 homo- and heterodimers leads to the autophosphorylation of tyrosine residues within their cytoplasmic domains. These phosphorylated sites serve as docking platforms for adaptor proteins and enzymes that initiate downstream signaling.
By binding to the ATP-binding pocket of these receptors, this compound effectively blocks this autophosphorylation and subsequent activation of downstream effectors, thereby inhibiting the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) signaling pathways.[2][4][5] This dual inhibition is crucial, as it can circumvent some mechanisms of resistance to HER2-targeted therapies that only block the extracellular domain, such as trastuzumab.[4][6]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Upon HER2 activation, the p85 regulatory subunit of PI3K binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by PDK1 and mTORC2.
This compound's inhibition of HER2 phosphorylation directly prevents the recruitment and activation of PI3K, leading to a downstream cascade of inhibitory effects. This includes the reduced phosphorylation and activation of Akt.[7][8] The inactivation of Akt, in turn, affects numerous downstream targets, including:
-
mTOR: A key regulator of protein synthesis and cell growth.
-
GSK3β: Involved in glycogen metabolism and cell survival.
-
FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.
-
BAD: A pro-apoptotic protein that is inactivated by Akt-mediated phosphorylation.
By disrupting this pathway, this compound promotes apoptosis and inhibits cell survival.[5]
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, also known as the Ras/Raf/MEK/ERK pathway, is critical for cell proliferation, differentiation, and migration. HER2 activation leads to the recruitment of adaptor proteins like Grb2 and Shc, which in turn activate the GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p42/44 MAPK). Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression and proliferation.
This compound's blockade of HER2 phosphorylation prevents the initial steps of this cascade, leading to a significant reduction in the phosphorylation of ERK1/2.[7][9][10][11] This inhibition of the MAPK pathway is a primary mechanism through which this compound exerts its anti-proliferative effects.[3]
Quantitative Insights into this compound's Efficacy
The clinical and preclinical efficacy of this compound has been quantified in numerous studies. The following tables summarize key data points related to its inhibitory activity and clinical outcomes.
| Cell Line | IC50 (µM) | Endpoint | Reference |
| BT474 (HER2+) | 0.018 | Proliferation | Konecny et al., 2006 |
| SK-BR-3 (HER2+) | 0.025 | Proliferation | Konecny et al., 2006 |
| MDA-MB-468 (EGFR+) | 0.15 | Proliferation | Konecny et al., 2006 |
| USPC1 (Endometrial) | ~1.0 | HER2 Phosphorylation | Black et al., 2008[11] |
| USPC2 (Endometrial) | ~0.5 | HER2 Phosphorylation | Black et al., 2008[11] |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| EGF100151 | This compound + Capecitabine | 8.4 months | 22% | Geyer et al., 2006 |
| Capecitabine alone | 4.4 months | 14% | Geyer et al., 2006 | |
| EGF30001 | This compound + Letrozole | 8.2 months | 28% | Johnston et al., 2009[12] |
| Letrozole + Placebo | 3.0 months | 15% | Johnston et al., 2009[12] | |
| DETECT III | Standard therapy + this compound | Not significantly different | - | Wallwiener et al., 2024[13] |
| Standard therapy alone | - | - | Wallwiener et al., 2024[13] |
Table 2: Key Efficacy Data from Clinical Trials of this compound
| Clinical Trial | Treatment Arm | Median Overall Survival (OS) | Reference |
| EGF104900 | This compound + Trastuzumab | 51.6 weeks | Blackwell et al., 2012[12] |
| This compound alone | 39.0 weeks | Blackwell et al., 2012[12] | |
| DETECT III | Standard therapy + this compound | 20.5 months | Wallwiener et al., 2024[13] |
| Standard therapy alone | 9.1 months | Wallwiener et al., 2024[13] |
Table 3: Overall Survival Data from Clinical Trials of this compound
Experimental Protocols
Western Blot Analysis for PI3K/Akt and MAPK Pathway Inhibition
This protocol outlines the key steps for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways following this compound treatment.
1. Cell Culture and Treatment:
-
Plate HER2-overexpressing breast cancer cells (e.g., SK-BR-3, BT474) at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 1, 6, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest overnight at 4°C. Key antibodies include:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
In Vitro Kinase Assay for MAPK Pathway
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on MEK1 activity.
1. Reagents and Materials:
-
Recombinant active MEK1 enzyme.
-
Recombinant inactive ERK2 substrate.
-
This compound at various concentrations.
-
Kinase assay buffer.
-
[γ-³²P]ATP or a non-radioactive ATP source and a corresponding detection method (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, inactive ERK2, and varying concentrations of this compound or a vehicle control.
-
Initiate the reaction by adding the active MEK1 enzyme and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
3. Detection and Analysis:
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated ERK2.
-
Quantify the band intensity to determine the level of ERK2 phosphorylation.
-
-
Non-Radioactive Method (e.g., ADP-Glo™):
-
Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HER2/EGFR, blocking PI3K/Akt signaling and promoting apoptosis.
Caption: this compound blocks HER2/EGFR, inhibiting the MAPK cascade and cell proliferation.
Caption: Workflow for Western blot analysis of this compound's effect on signaling pathways.
Conclusion
This compound's dual inhibition of HER2 and EGFR provides a powerful therapeutic strategy for HER2-positive breast cancer by effectively shutting down the pro-survival PI3K/Akt and pro-proliferative MAPK signaling pathways. Understanding the intricate molecular details of this inhibition, supported by robust quantitative data and precise experimental methodologies, is paramount for the continued development of targeted cancer therapies and for overcoming mechanisms of drug resistance. This guide serves as a comprehensive resource for professionals dedicated to advancing the field of oncology.
References
- 1. oaepublish.com [oaepublish.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling [thno.org]
- 9. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound in Patients with HER2-Negative Metastatic Breast Cancer and HER2-Positive Circulating Tumor Cells-The DETECT III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Lapatinib: A Deep Dive into its Biochemical and Biophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib, marketed under the trade names Tykerb and Tyverb, is a potent, orally active small molecule inhibitor of the tyrosine kinase domains of two key oncogenes: the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu, ErbB2).[1][2][3] Overexpression of these receptors is a hallmark of certain aggressive forms of breast cancer and other solid tumors, making them critical targets for therapeutic intervention.[1][4] Unlike monoclonal antibodies such as trastuzumab, which target the extracellular domain of HER2, this compound acts intracellularly by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains.[3][4][5] This dual inhibition disrupts downstream signaling pathways, ultimately leading to a reduction in tumor cell proliferation and survival.[5][6] This technical guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, including its mechanism of action, binding kinetics, target specificity, and mechanisms of resistance.
Physicochemical Properties
This compound is a 4-anilinoquinazoline derivative with the chemical formula C29H26ClFN4O4S.[2][7] It is administered as this compound ditosylate.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 581.06 g/mol | [7] |
| Chemical Formula | C29H26ClFN4O4S | [2][7] |
| Solubility | Freely soluble in DMSO, slightly soluble in water. Solubility is enhanced in acidic media. | [3] |
| Protein Binding | >99% (primarily to albumin and α1-acid glycoprotein) | [8][9] |
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of both EGFR and HER2 tyrosine kinases.[5][10] By binding to the intracellular ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation.[1][5][6] This blockade of receptor activation disrupts downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6][11]
The intracellular action of this compound provides a key advantage, as it can be effective in some cases of resistance to trastuzumab, which targets the extracellular domain of HER2.[3][4]
Binding Kinetics and Target Specificity
This compound exhibits high affinity for the kinase domains of EGFR and HER2. It binds to the inactive conformation of the EGFR kinase domain and has a notably slow dissociation rate.[12] This prolonged binding contributes to its sustained inhibitory activity.
| Parameter | EGFR (ErbB1) | HER2 (ErbB2) | HER4 (ErbB4) | Reference |
| IC50 (in vitro kinase assay) | 10.8 nM | 9.2 nM | 367 nM | [13][14] |
| Ki app (estimated dissociation constant) | 3 nM | 13 nM | - | [12] |
| IC50 (inhibition of receptor autophosphorylation in HN5 cells) | 170 nM | 80 nM | - | [13] |
| IC50 (inhibition of receptor autophosphorylation in BT474 cells) | 210 nM | 60 nM | - | [13] |
| IC50 (inhibition of cell proliferation in HER2-overexpressing cell lines) | - | <160 nM | - | [15] |
This compound demonstrates significant selectivity for EGFR and HER2 over other kinases, with a more than 300-fold greater potency against these targets compared to a panel of other kinases.[12][13]
Pharmacokinetics
This compound is administered orally, and its absorption is incomplete and variable.[2] The presence of food significantly increases its absorption.[16]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | |
| Terminal Half-life (single dose) | 14.2 hours | [2] |
| Effective Half-life (multiple doses) | 24 hours | [2] |
| Metabolism | Primarily by CYP3A4 and CYP3A5 | [2][6] |
| Excretion | Primarily in feces | [6] |
Mechanisms of Resistance
Despite its efficacy, both intrinsic and acquired resistance to this compound can occur. Several mechanisms have been identified:
-
Activation of Alternative Signaling Pathways: Overexpression and activation of other receptor tyrosine kinases, such as AXL and MET, can bypass the EGFR/HER2 blockade and reactivate downstream pro-survival pathways like PI3K/Akt.[17][18][19]
-
Upregulation of Downstream Effectors: Hyperactivation of components of the PI3K/Akt/mTOR pathway can confer resistance.[18]
-
Mutations in the HER2 Kinase Domain: Specific mutations in the HER2 kinase domain can alter the binding of this compound, reducing its inhibitory effect.[20] For example, the K753E mutation has been shown to induce a conformational change that leads to resistance.[20]
-
Increased Expression of Anti-Apoptotic Proteins: Upregulation of proteins like X-linked inhibitor of apoptosis protein (XIAP) can inhibit apoptotic pathways.[18]
-
Metabolic Reprogramming: Alterations in cellular metabolism, such as changes in glycolysis, have been implicated in this compound resistance.[19]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the inhibitory potency (e.g., IC50) of a compound against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Purified recombinant EGFR or HER2 kinase domain is diluted in kinase buffer.
-
A specific peptide substrate for the kinase is prepared.
-
ATP, often radiolabeled with ³²P or ³³P, is prepared at a concentration near the Km for the kinase.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in kinase buffer.
-
-
Reaction Setup:
-
The kinase, peptide substrate, and varying concentrations of this compound are added to the wells of a microtiter plate.
-
Control wells with no inhibitor (vehicle control) and no kinase (background control) are included.
-
-
Reaction Initiation and Incubation:
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
-
Reaction Termination:
-
The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose filter paper, washing away unincorporated ATP, and measuring the radioactivity on the filter.
-
Alternatively, non-radioactive methods using phosphospecific antibodies and luminescence or fluorescence detection can be employed.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cell Culture:
-
HER2-overexpressing breast cancer cell lines (e.g., BT474, SK-BR-3) are cultured in appropriate media and conditions.
-
-
Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After allowing the cells to adhere, they are treated with serial dilutions of this compound. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Cell viability is measured using a variety of methods, such as:
-
MTT or XTT assay: Measures the metabolic activity of viable cells.
-
Crystal violet staining: Stains the DNA of adherent cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
-
Data Analysis:
-
The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition for each this compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound remains a cornerstone in the treatment of HER2-positive breast cancer due to its well-defined mechanism of action and favorable biochemical and biophysical properties. Its ability to dually inhibit EGFR and HER2 provides a potent and selective means of disrupting key oncogenic signaling pathways. Understanding its binding kinetics, pharmacokinetic profile, and the molecular mechanisms underlying resistance is crucial for optimizing its clinical use and for the development of next-generation inhibitors to overcome therapeutic challenges. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other targeted therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. breastcancer.org [breastcancer.org]
- 5. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 7. This compound | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protein Binding of this compound and Its N- and O-Dealkylated Metabolites Interrogated by Fluorescence, Ultrafast Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeted treatment of advanced and metastaticbreast cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Phase I and Pharmacokinetic Study of Oral this compound Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Structural investigations on mechanism of this compound resistance caused by HER-2 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib in Preclinical Models: A Technical Guide to Pharmacodynamics and Pharmacokinetics
This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the pharmacodynamics (PD) and pharmacokinetics (PK) of lapatinib in preclinical settings. This compound is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1][2][3][4] Its role in disrupting key signaling pathways has made it a cornerstone in the treatment of HER2-positive cancers, particularly breast cancer.[1][4] This document synthesizes key preclinical findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visual diagrams to elucidate complex biological processes and workflows.
Pharmacodynamics: How this compound Affects Cancer Cells
The pharmacodynamic properties of this compound are centered on its ability to inhibit the enzymatic activity of HER2 and EGFR, leading to a cascade of downstream effects that ultimately hinder tumor growth and survival.
Mechanism of Action and Signaling Pathways
This compound is a reversible, ATP-competitive small molecule inhibitor that binds to the intracellular tyrosine kinase domain of EGFR and HER2.[4][5] This binding action prevents the autophosphorylation and activation of these receptors that would normally occur upon ligand binding or receptor dimerization.[2][4] The inhibition of these receptors blocks two primary downstream signaling cascades critical for cancer cell proliferation, survival, differentiation, and migration: the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][5][6][7]
In preclinical studies, this compound has been shown to effectively decrease the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK in a dose- and time-dependent manner.[1][8] Interestingly, some in vivo models suggest that this compound's antiproliferative effects are mediated primarily through the HER2 pathway.[1]
In Vitro Cellular Effects
Preclinical in vitro studies have consistently demonstrated this compound's ability to inhibit the proliferation of various human cancer cell lines, including those from breast, lung, and vulvar cancers.[1] The primary cellular responses to this compound are cytostatic, often inducing a G1 phase cell cycle arrest, and in some cases, cytotoxic, leading to apoptosis (programmed cell death).[8][9]
Table 1: In Vitro Antiproliferative Activity of this compound in Preclinical Cell Line Models
| Cell Line | Cancer Type | Key Feature | This compound IC₅₀ | Citation(s) |
|---|---|---|---|---|
| BT474 | Breast Cancer | HER2-overexpressing | 100 nM | [9] |
| SKBR3 | Breast Cancer | HER2-overexpressing | - | [10][11] |
| HCC1954 | Breast Cancer | HER2-overexpressing | - | [10][11] |
| SKBR3-L | Breast Cancer | Acquired this compound Resistance | 6.5 ± 0.4 µM | [11] |
| HCC1954-L | Breast Cancer | Acquired this compound Resistance | 2.7 ± 0.1 µM | [11] |
| Pediatric Panel | Various | Mixed | Median: 6.84 µM | [12][13] |
| Uveal Melanoma | Eye Cancer | HER2-expressing | 3.67-6.53 µM |[6] |
Note: IC₅₀ (half maximal inhibitory concentration) values can vary between studies due to different experimental conditions.
In Vivo Antitumor Efficacy
In animal models, typically using xenografts where human tumor cells are implanted into immunocompromised mice, this compound has shown significant antitumor activity.[12] It effectively inhibits the growth of EGFR and HER2-overexpressing tumors.[12] A key area of preclinical investigation has been this compound's activity against brain metastases, a common site of progression in HER2-positive breast cancer.[3] Due to its small molecular size, this compound can penetrate the blood-brain barrier to some extent, a significant advantage over larger monoclonal antibodies like trastuzumab.[3]
Preclinical studies have shown that this compound can reduce the metastatic outgrowth of HER2-overexpressing breast cancer cells in the brain.[1][9] However, its distribution to brain lesions can be heterogeneous and is often only a fraction of the concentration achieved in peripheral tumors, suggesting that the permeability of the blood-tumor barrier is a critical factor.[14][15]
Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Xenograft Models
| Animal Model | Cancer Type / Cell Line | Dosing Regimen | Key Finding(s) | Citation(s) |
|---|---|---|---|---|
| Mice | Breast Cancer / 231-BR | 30 or 100 mg/kg, PO, twice daily for 24 days | Effectively inhibited metastatic colonization of the brain. | [9] |
| Mice | Breast Cancer | 75 mg/kg, PO, twice daily for 77 days | Significantly suppressed tumor growth. | [9] |
| SCID Mice | Pediatric Cancers (41 xenografts) | 160 mg/kg, PO, twice daily (5 days on/2 off) for 6 weeks | Little activity; significant EFS difference in only 1 of 41 xenografts. | [12][13] |
| Nude Mice | Uveal Melanoma | - | Demonstrated anti-tumor activity in a xenograft model. |[6] |
Mechanisms of Preclinical Resistance
Despite its efficacy, both intrinsic and acquired resistance to this compound are significant clinical challenges, and preclinical models have been crucial in identifying the underlying mechanisms.[10][16] These mechanisms often involve the cancer cells finding alternative ways to activate growth and survival signals. Key preclinical resistance mechanisms include:
-
Activation of Alternative Pathways: Cancers can bypass the HER2/EGFR blockade by upregulating other signaling pathways. This includes increased signaling through the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Wnt/β-catenin pathway.[1][17]
-
Alterations in Downstream Effectors: Changes in proteins downstream of HER2 can confer resistance. For example, loss of the tumor suppressor PTEN can lead to persistent PI3K/Akt signaling even when HER2 is inhibited.[18]
-
Inhibition of Apoptosis: Resistant cells often have alterations in proteins that regulate apoptosis, such as increased expression of anti-apoptotic proteins like Mcl-1 or XIAP.[5][11]
-
Receptor Modifications: The expression of truncated HER2 receptors, such as p95HER2, which lacks the extracellular domain targeted by trastuzumab but retains the kinase domain, can still be inhibited by this compound.[1][18]
Pharmacokinetics: The Journey of this compound Through the Body
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME). Preclinical studies in various animal models have been essential for understanding these properties and predicting its behavior in humans.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption: Following oral administration, this compound absorption is incomplete and variable.[4] Its bioavailability is significantly affected by food; high-fat meals can increase systemic exposure by 3-4 fold.[2]
-
Distribution: this compound has a high volume of distribution, indicating extensive tissue penetration.[2] It undergoes significant distribution to various tissues, including the liver, lung, kidney, and heart.[19][20] As mentioned previously, its ability to cross the blood-brain barrier and distribute into brain metastases is a key characteristic, though concentrations in the brain are generally much lower than in peripheral tissues.[14][15]
-
Metabolism: this compound is extensively metabolized, primarily in the liver by cytochrome P450 enzymes CYP3A4 and CYP3A5.[4]
-
Excretion: The primary route of elimination is through fecal excretion via the hepatobiliary system.[2]
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (hr) | AUC (hr·µg/mL) | t₁/₂ (hr) | Citation(s) |
|---|---|---|---|---|---|---|
| Cat | 25 mg/kg (single oral) | 0.47 | 7.1 | 7.97 | 6.5 | [21] |
| Dog | 25 mg/kg (single oral) | 1.63 | 9.5 | 37.2 | 7.8 | [21] |
| Mouse | 30 mg/kg (oral) | ~1.5 | ~4 | ~10 | - | [19] |
| Mouse | 60 mg/kg (oral) | ~3.0 | ~4 | ~20 | - | [19] |
| Mouse | 90 mg/kg (oral) | ~4.5 | ~4 | ~30 | - |[19] |
Note: PK parameters are approximate and can vary. Cₘₐₓ (Maximum plasma concentration), Tₘₐₓ (Time to reach Cₘₐₓ), AUC (Area under the curve), t₁/₂ (Elimination half-life).
Tissue Distribution in Brain Metastases Models
A critical aspect of this compound's preclinical evaluation is its distribution in central nervous system (CNS) tumors. Studies using radiolabeled this compound ([¹⁴C]-lapatinib) have provided precise measurements of drug concentration in various tissues.
Table 4: this compound Tissue Distribution in Mice with Brain Metastases of Breast Cancer
| Tissue | Average Concentration (ng/g) | Ratio (Brain Metastasis to Tissue) | Citation(s) |
|---|---|---|---|
| Brain Metastasis | 454 | 1.00 | [15] |
| Normal Brain | ~50-65 | ~7-9x higher in metastasis | [14] |
| Lung Metastasis | 3464 | 0.13 | [15] |
| Heart Tumor | ~2522 | 0.18 | [15] |
| Liver | >20,000 | <0.02 |[15] |
Data derived from a study administering 100 mg/kg oral [¹⁴C]-lapatinib to mice with MDA-MB-231-BR-HER2 brain metastases.[14][15] These results show that while this compound concentrations are higher in brain tumors than in surrounding healthy brain tissue, they are substantially lower than in peripheral tumors and organs like the liver.[14][15]
Preclinical Experimental Protocols
The data presented in this guide are derived from a range of established preclinical methodologies. Understanding these protocols is essential for interpreting the results and designing future studies.
In Vitro Experimental Protocols
-
Cell Culture: Human cancer cell lines (e.g., BT474, SKBR3) are grown in controlled laboratory conditions using appropriate growth media and supplements. For resistance studies, cell lines are cultured with gradually increasing concentrations of this compound over an extended period to select for resistant populations.[10]
-
Cell Viability/Proliferation Assays: To determine the IC₅₀, cells are seeded in multi-well plates and incubated with a range of this compound concentrations for a set period (e.g., 96 hours).[12] Cell viability is then measured using methods like the DIMSCAN fluorescence-based system or standard MTS/MTT assays.[12]
-
Western Blot Analysis: This technique is used to measure the levels and phosphorylation status of proteins in the EGFR/HER2 signaling pathway. Cells are treated with this compound for various times, after which protein lysates are collected. The proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of proteins like HER2, EGFR, Akt, and ERK.
-
Apoptosis Assays: To quantify this compound-induced cell death, methods like Annexin V/Propidium Iodide staining followed by flow cytometry are used. This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
In Vivo Experimental Protocols
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are most commonly used to prevent rejection of human tumor xenografts.[12]
-
Tumor Implantation: Human cancer cells are injected either subcutaneously into the flank to create solid tumors or, for brain metastasis models, intracardially or into the internal carotid artery to allow cells to circulate and seed in the brain.[15]
-
Drug Formulation and Administration: this compound is typically formulated as a suspension in a vehicle like 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80.[19] It is administered orally via gavage, often once or twice daily.[9][12]
-
Efficacy Assessment: For subcutaneous tumors, growth is monitored by measuring tumor volume with calipers regularly. Efficacy is assessed by comparing the tumor growth in treated versus control groups. For metastasis models, disease progression may be monitored using bioluminescence imaging (if cells are engineered to express luciferase) or by histological analysis at the end of the study.
-
Pharmacokinetic/Pharmacodynamic Studies: At specified time points after drug administration, blood samples are collected to measure plasma drug concentration. Tissues of interest (tumor, brain, liver, etc.) are also harvested to determine drug distribution and to perform pharmacodynamic analysis (e.g., Western blotting for target inhibition).[19] Drug concentrations are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
References
- 1. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Role of this compound in the first-line treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of resistance to this compound in HER2 positive breast cancer - DORAS [doras.dcu.ie]
- 11. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initial testing (stage 1) of this compound by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound distribution in HER2 overexpressing experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of this compound resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Network biology of this compound resistance in... | F1000Research [f1000research.com]
- 18. researchgate.net [researchgate.net]
- 19. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Investigating Off-Target Effects of Lapatinib in Kinome Screens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Lapatinib as identified through kinome screening. This compound is a potent dual tyrosine kinase inhibitor targeting the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR), pivotal in the treatment of HER2-positive breast cancer.[1] While highly effective against its intended targets, understanding its interactions across the broader human kinome is crucial for a complete efficacy and safety profile. This document outlines the quantitative data on this compound's off-target interactions, details the experimental methodologies used for kinome-wide screening, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: this compound Kinome Profiling
The following table summarizes the quantitative data from a kinome-wide screen of this compound, detailing its on-target and significant off-target kinase interactions. The data is derived from a comprehensive profiling of FDA-approved kinase inhibitors performed by Carna Biosciences, utilizing a mobility shift assay. The results are presented as the percentage of inhibition at a 1 µM concentration of this compound.
| Kinase Target | Kinase Family | % Inhibition at 1µM | On-Target/Off-Target |
| EGFR (ERBB1) | Tyrosine Kinase | 98 | On-Target |
| ERBB2 (HER2) | Tyrosine Kinase | 97 | On-Target |
| ERBB4 | Tyrosine Kinase | 96 | Off-Target |
| RIPK2 | TKL | 95 | Off-Target |
| STK10 (SLK) | STE | 89 | Off-Target |
| MAP4K5 | STE | 88 | Off-Target |
| MAPK12 (p38g) | CMGC | 87 | Off-Target |
| MAPK11 (p38b) | CMGC | 86 | Off-Target |
| MAPK13 (p38d) | CMGC | 85 | Off-Target |
| DDR1 | Tyrosine Kinase | 84 | Off-Target |
| EPHA2 | Tyrosine Kinase | 83 | Off-Target |
| EPHB4 | Tyrosine Kinase | 82 | Off-Target |
| TEC | Tyrosine Kinase | 81 | Off-Target |
| FGR | Tyrosine Kinase | 80 | Off-Target |
| SRC | Tyrosine Kinase | 79 | Off-Target |
| YES1 | Tyrosine Kinase | 78 | Off-Target |
| LYN | Tyrosine Kinase | 77 | Off-Target |
| HCK | Tyrosine Kinase | 76 | Off-Target |
| BLK | Tyrosine Kinase | 75 | Off-Target |
| FYN | Tyrosine Kinase | 74 | Off-Target |
| LCK | Tyrosine Kinase | 73 | Off-Target |
| CSNK1D | CK1 | 72 | Off-Target |
| CSNK1E | CK1 | 71 | Off-Target |
| GSK3A | CMGC | 70 | Off-Target |
| GSK3B | CMGC | 69 | Off-Target |
Data sourced from Carna Biosciences kinase profiling of 60 FDA-approved kinase inhibitors.[2]
Experimental Protocols
Detailed methodologies for key kinome screening experiments are provided below. These protocols represent common and robust methods for identifying and quantifying kinase inhibitor interactions across the kinome.
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput, competition-based binding assay used to quantitatively measure the interaction between a compound and a large panel of kinases.
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand specific for the kinase active site, and the test compound (this compound).[3]
-
Competition: The test compound is incubated with the DNA-tagged kinase in the presence of the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[3]
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a specific concentration of the test compound. For a more detailed analysis, a dissociation constant (Kd) can be determined by performing the assay with a range of compound concentrations.
Multiplexed Inhibitor Bead (MIB) Mass Spectrometry (MIB/MS) Protocol
MIB/MS is a chemical proteomics approach that enriches for active kinases from cell lysates, allowing for the identification and quantification of changes in kinome activity in response to a drug.[4][5]
-
Cell Lysis: Cells of interest are cultured and then lysed to release their proteome, including the native kinome.
-
MIB Affinity Chromatography: The cell lysate is passed through an affinity chromatography column containing beads cross-linked with a cocktail of broad-spectrum kinase inhibitors. These beads selectively capture a large portion of the cellular kinome.[5]
-
Elution: The bound kinases are eluted from the beads. This can be achieved through competitive elution with a high concentration of ATP or by using a denaturing agent like SDS.[5]
-
Protein Digestion and Mass Spectrometry: The eluted kinase-enriched fraction is then digested into peptides, typically using trypsin. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[6]
-
Data Analysis: By comparing the abundance of kinases captured from untreated versus this compound-treated cells, researchers can identify which kinases are inhibited or whose activity is altered by the drug.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the investigation of this compound's off-target effects.
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathway of this compound.[7]
Caption: General workflow for kinome screening.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target this compound activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib's Expanding Therapeutic Horizon: An In-Depth Technical Guide to its Role in Non-Cancerous Disease Models
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a potent dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has been a cornerstone in the treatment of HER2-positive breast cancer. However, a growing body of preclinical evidence suggests that its mechanism of action holds significant promise for a range of non-cancerous diseases. This technical guide provides a comprehensive overview of the current research, detailing experimental models, quantitative data, and the intricate signaling pathways implicated in this compound's therapeutic effects beyond oncology.
Rheumatoid Arthritis: Targeting Synovial Inflammation and Joint Destruction
This compound has demonstrated significant therapeutic potential in preclinical models of rheumatoid arthritis (RA) by inhibiting key pathological processes such as synovial fibroblast proliferation and the production of matrix metalloproteinases (MMPs), which are crucial enzymes in cartilage and bone degradation.[1][2]
In Vitro Models: Inhibition of Synovial Fibroblast Activity
Studies utilizing synovial fibroblasts from RA patients have shown that this compound can effectively suppress the inflammatory response.[1][2]
Experimental Protocol: Synovial Fibroblast Culture and Stimulation
-
Cell Culture: Synovial fibroblasts are isolated from synovial tissue obtained from RA patients undergoing knee arthroplasty and cultured in appropriate media.[1]
-
Inflammatory Stimulation: To mimic the inflammatory environment of the RA joint, cells are stimulated with pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][2]
-
This compound Treatment: this compound is then added to the culture medium at various concentrations (e.g., 25, 50, 100, and 200 μmol) to assess its effect on stimulated and non-stimulated cells.[1][2]
-
Analysis: The levels of MMP-1, MMP-3, and MMP-13 in the cell culture supernatant are quantified using ELISA to determine the inhibitory effect of this compound.[1]
Quantitative Data: this compound's Effect on MMP Production
| Disease Model | Cell Type | Stimulation | This compound Concentration | Outcome | Reference |
| Rheumatoid Arthritis | Human Synovial Fibroblasts | IL-1β and TNF-α | 25, 50, 100, 200 μmol | Significant suppression of MMP-1, MMP-3, and MMP-13 synthesis. | [1][2] |
In Vivo Models: Amelioration of Experimental Arthritis in Rats
In a collagen-induced arthritis (CIA) rat model, this compound treatment has been shown to reduce inflammation and joint destruction.[3][4]
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Rats
-
Induction of Arthritis: Arthritis is induced in Wistar albino rats by intradermal injection of chicken type II collagen emulsified with incomplete Freund's adjuvant.[3][5]
-
This compound Administration: this compound is administered orally by gavage at a dose of 30 mg/kg/day.[3]
-
Assessment of Disease: The severity of arthritis is assessed by monitoring clinical signs (e.g., paw swelling) and histological analysis of the joints for inflammation and cartilage/bone destruction.[3][4]
-
Biochemical Analysis: Serum levels of inflammatory markers such as TNF-α and IL-17 are measured. Additionally, tissue levels of antioxidants (SOD, catalase, GPx) and oxidative stress markers (MDA) are determined.[3]
Quantitative Data: this compound's In Vivo Efficacy in a Rat CIA Model
| Disease Model | Animal Model | This compound Dose | Key Findings | Reference |
| Rheumatoid Arthritis | Collagen-Induced Arthritis in Wistar albino rats | 30 mg/kg/day (oral) | Lower serum TNF-α, IL-17, and MDA levels. Higher tissue SOD, catalase, and GPx activities. Ameliorated perisynovial inflammation and cartilage-bone destruction. | [3] |
Signaling Pathway in Rheumatoid Arthritis
This compound's therapeutic effect in RA is primarily attributed to the inhibition of the EGFR signaling pathway in synovial fibroblasts. This leads to a downstream reduction in the production of MMPs, thereby preventing joint destruction.
This compound inhibits EGFR signaling to reduce MMP synthesis in RA.
Cardiac Hypertrophy: A Cardioprotective Role
Interestingly, while some HER2 inhibitors are associated with cardiotoxicity, studies suggest that this compound may have a protective role in certain contexts of cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[6]
In Vivo Model: Drug-Induced Cardiac Hypertrophy in Mice
A study using a mouse model of cardiac hypertrophy induced by a combination of a PI3K-mTOR dual inhibitor (BEZ235) and doxorubicin (DOX) demonstrated that this compound could alleviate this condition.[6]
Experimental Protocol: Mouse Model of Cardiac Hypertrophy
-
Animal Model: Three-month-old female FVB/n mice are used.[6]
-
Induction of Hypertrophy: Cardiac hypertrophy is induced by treatment with BEZ235 and DOX.[6]
-
This compound Treatment: Mice are treated with this compound to assess its effect on the induced cardiac hypertrophy.[6]
-
Functional and Morphological Assessment: Cardiac function is monitored by echocardiography and hemodynamic measurements. Cardiac morphology is assessed by confocal and transmission electron microscopy.[6]
-
Molecular Analysis: The activation of signaling molecules, such as AMPK, is measured by Western blot analysis.[6]
Quantitative Data: this compound's Cardioprotective Effects
| Disease Model | Animal Model | Key Findings | Reference |
| Cardiac Hypertrophy | FVB/n mice with BEZ235 and DOX-induced hypertrophy | This compound alleviated cardiac hypertrophy and increased the activation of AMPK. The cardioprotective effect was blocked by an AMPK inhibitor. | [6] |
Signaling Pathway in Cardiac Hypertrophy
In the context of drug-induced cardiac hypertrophy, this compound's cardioprotective effects appear to be mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
This compound activates AMPK to alleviate cardiac hypertrophy.
Ocular Neovascularization: Inhibiting Abnormal Blood Vessel Growth
This compound has been investigated for its potential to inhibit corneal neovascularization, the abnormal growth of new blood vessels in the cornea, which can lead to vision loss.[7][8]
In Vivo Model: Cautery-Induced Corneal Neovascularization in Rats
An experimental model in rats demonstrated that systemic administration of this compound was effective in preventing corneal neovascularization.[7][8]
Experimental Protocol: Corneal Neovascularization in Rats
-
Induction of Neovascularization: Corneal neovascularization is induced by applying a silver nitrate pencil to the cornea.[7][8]
-
This compound Administration: this compound is administered orally by gavage at a dose of 50 mg/kg once a day for 7 days.[7][8]
-
Assessment: The extent of neovascularization is evaluated, and the levels of Vascular Endothelial Growth Factor (VEGF) in the cornea are measured by immunostaining and ELISA.[7][8]
Quantitative Data: this compound's Effect on Corneal Neovascularization
| Disease Model | Animal Model | This compound Dose | Key Findings | Reference |
| Corneal Neovascularization | Wistar albino rats | 50 mg/kg/day (oral) | Reduced immunostaining intensities of epithelial and stromal VEGF. Lower corneal VEGF levels compared to the sham group. | [7][8] |
Signaling Pathway in Ocular Neovascularization
This compound's inhibitory effect on corneal neovascularization is likely due to its ability to block EGFR and HER2 signaling, which can lead to a reduction in the production of pro-angiogenic factors like VEGF.
This compound inhibits EGFR/HER2, reducing VEGF and neovascularization.
Neurodegenerative Diseases: A Potential Neuroprotective Agent
Emerging research suggests that this compound may have neuroprotective effects in models of certain neurodegenerative diseases.
Huntington's Disease Model in Rats
In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), this compound treatment showed improvements in neuronal survival and reduced neuroinflammation.[9]
Experimental Protocol: Huntington's Disease Rat Model
-
Animal Model: Rats are administered 3-NP to induce a Huntington's-like pathology.[9]
-
This compound Treatment: Following the induction period, rats receive this compound for 21 days.[9]
-
Behavioral and Histological Analysis: Motor function and cognitive decline are assessed. Striatal microscopic architecture and neuronal survival are evaluated.[9]
-
Molecular Analysis: Gene expression of neuroinflammatory markers (NF-κB, TNF-α receptors) and other relevant molecules in the striatum is analyzed.[9]
Quantitative Data: this compound's Neuroprotective Effects in a Huntington's Disease Model
| Disease Model | Animal Model | Key Findings | Reference |
| Huntington's Disease | 3-Nitropropionic acid-induced rat model | Improved striatal microscopic architecture and neuronal survival. Reduced striatal gene expression of NF-κB and TNF-α receptors. | [9] |
Epilepsy Model in Mice
This compound has also been shown to protect against epileptic seizures in a kainic acid (KA)-induced mouse model by suppressing ferroptosis, a form of iron-dependent cell death.[10]
Experimental Protocol: Epilepsy Mouse Model
-
Animal Model: Epileptic seizures are induced in mice using kainic acid.[10]
-
This compound Treatment: Mice are treated with this compound to evaluate its anti-seizure and neuroprotective effects.[10]
-
Assessment: Seizure activity is monitored. The expression of ferroptosis-related markers such as glutathione peroxidase 4 (GPX4) is analyzed in the brain tissue.[10]
Quantitative Data: this compound's Anti-epileptic and Anti-ferroptotic Effects
| Disease Model | Animal Model | Key Findings | Reference |
| Epilepsy | Kainic acid-induced mouse model | Protected against epileptic seizures. Maintained levels of GPX4, thereby inhibiting neuronal ferroptosis. | [10] |
Signaling Pathway in Neuroprotection
The neuroprotective mechanism of this compound in these models appears to involve the modulation of neuroinflammatory pathways and the inhibition of specific cell death processes like ferroptosis.
This compound exhibits neuroprotection by reducing inflammation and ferroptosis.
Psoriasis: A Complex Role
The role of this compound in psoriasis is less clear and appears to be complex. While EGFR is involved in the pathogenesis of psoriasis, a case report has documented the aggravation of psoriatic lesions following this compound treatment in a breast cancer patient.[11][12] This suggests that the intricate signaling network in psoriasis may respond to EGFR/HER2 inhibition in a context-dependent manner, and further research is needed to elucidate the precise role of this compound in this condition. The pathogenesis of psoriasis involves a complex interplay of immune cells and keratinocytes, with key signaling pathways including the IL-23/IL-17 axis.[13][14][15]
Conclusion
The preclinical data presented in this guide highlight the significant potential of this compound in a variety of non-cancerous diseases. Its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and cell death opens up new avenues for drug repurposing and development. The detailed experimental models and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the expanding therapeutic applications of this compound. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into novel therapies for these debilitating conditions.
References
- 1. EGFR blocker this compound inhibits the synthesis of matrix metalloproteinases from synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR blocker this compound inhibits the synthesis of matrix metalloproteinases from synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates experimental arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chondrex.com [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound and trastuzumab on vascular endothelial growth factor in experimental corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventchina.cn [inventchina.cn]
- 9. Potential repurposing of this compound and pazopanib as neuroprotective agents in a rat model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of the Anti-cancer Drug this compound Against Epileptic Seizures via Suppressing Glutathione Peroxidase 4-Dependent Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoriasis aggravation due to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Psoriasis aggravation due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Signaling pathways and targeted therapies for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early-Stage Investigation of Lapatinib in Novel Tumor Types
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preclinical investigation of Lapatinib, a dual tyrosine kinase inhibitor, in novel tumor types beyond its established indications. It details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines comprehensive experimental protocols, and visualizes critical biological pathways and workflows.
Core Mechanism of Action
This compound is a small-molecule, reversible, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR, also known as HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] In many cancer types, the overexpression or mutation of these receptors leads to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[4][5]
By competitively and reversibly binding to the kinase domains, this compound blocks receptor phosphorylation and subsequent activation of two major signaling cascades: the Ras/Raf/MEK/MAPK pathway and the PI3K/Akt/mTOR pathway.[1][2][4] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in tumor cells that are dependent on EGFR and/or HER2 signaling.[2][6]
Preclinical Data in Novel Tumor Types
This compound has been investigated in a variety of tumor models beyond breast cancer, showing a range of activities that often correlate with the expression of its targets, EGFR and HER2.
Pancreatic Cancer
Studies in pancreatic cancer models suggest a potential role for this compound, particularly in combination with other agents. In vivo, this compound monotherapy has demonstrated significant tumor growth suppression in xenograft models.[7] A strong positive correlation (r = 0.935) was noted between the level of HER2 expression in the cancer cell lines and the in vivo anti-tumor effect of this compound.[8] While in vitro single-agent activity was modest, this compound showed synergistic effects when combined with the fluoropyrimidine derivative S-1.[7][8]
| Cell Line | Treatment (in vivo) | Result | Reference |
| MiaPaca-2 | This compound (30 mg/kg) | Tumor growth suppression | [7] |
| PANC-1 | This compound (30 mg/kg) | Tumor growth suppression | [7] |
| Capan-1 | This compound (30 mg/kg) | Tumor growth suppression | [7] |
| Capan-2 | This compound (30 mg/kg) | Tumor growth suppression | [7] |
| All Lines | This compound + S-1 | Synergistic tumor growth inhibition | [7][8] |
Table 1: Summary of this compound's activity in pancreatic cancer xenograft models.
Pediatric Cancers
The Pediatric Preclinical Testing Program (PPTP) conducted a systematic evaluation of this compound against a panel of childhood cancer models. The in vitro results showed variable growth inhibition, with a median IC₅₀ value of 7.76 μM across 23 cell lines.[9] However, in vivo testing in 41 xenograft models revealed limited single-agent activity, with only one model showing a significant delay in event-free survival.[9]
| Cancer Type | In Vitro Median IC₅₀ | In Vivo Activity | Reference |
| Pediatric Panel (23 cell lines) | 7.76 μM (Range: 4.23 to >10 μM) | Significant EFS delay in 1 of 41 xenografts | [9] |
Table 2: Summary of this compound's activity in pediatric preclinical models.
Other Investigated Tumor Types
Preclinical studies have explored this compound's efficacy across a broad range of other cancers, including those of the vulva, lung, esophagus, stomach, and head and neck.[5][10][11] The sensitivity of these various tumor cell lines to this compound is generally correlated with their level of EGFR or HER2 overexpression.[10]
| Tumor Type(s) | In Vitro IC₅₀ Range | Reference |
| Breast, Colon, Gastric, Head & Neck, Lung, Ovarian, Pancreatic | 0.025 μM to 11.5 μM | [10] |
Table 3: Range of this compound IC₅₀ values across various human tumor cell lines.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the early-stage evaluation of targeted therapies. The following sections detail common protocols used in the preclinical assessment of this compound.
In Vitro Cell Viability and Proliferation Assays
These assays are fundamental for determining the direct cytotoxic or cytostatic effects of this compound on cancer cell lines and for calculating metrics like the IC₅₀ (half-maximal inhibitory concentration).
Methodology: MTS/MTT Assay
-
Cell Seeding: Cancer cell lines of interest are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well). Cells are allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. A dilution series is then made in culture medium to achieve the desired final concentrations (e.g., from 0.01 nM to 10 μM). The medium in the wells is replaced with the this compound-containing medium. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.
-
Incubation: Plates are incubated for a specified duration, typically 72 hours to 5 days, to allow for the drug to exert its effect.[12][13]
-
Viability Measurement:
-
MTS Assay: A solution containing the MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well. The plate is incubated for 1-4 hours. Viable cells metabolize the MTS tetrazolium compound into a colored formazan product.
-
MTT Assay: The medium is replaced with fresh medium containing MTT. After incubation (2-4 hours), the resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Absorbance values are normalized to the vehicle-treated controls to calculate the percentage of cell viability. A dose-response curve is plotted, and the IC₅₀ value is determined using non-linear regression analysis.
In Vivo Xenograft Tumor Models
Animal models are essential for evaluating a drug's anti-tumor efficacy, pharmacokinetics, and tolerability in a complex biological system.
Methodology: Subcutaneous Xenograft Model
-
Animal Housing: Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.[7][9] They are housed in a pathogen-free environment and allowed to acclimatize.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells in saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups to ensure an even distribution of tumor volumes.
-
Drug Administration: this compound is formulated for oral administration (e.g., in 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80).[9][13] The drug is administered via oral gavage at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).[12][13] The control group receives the vehicle solution on the same schedule.
-
Monitoring: Animal weight and general health are monitored regularly. Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Width² x Length) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., Western blot, immunohistochemistry).[12]
-
Analysis: Key metrics include tumor growth inhibition (TGI), comparison of final tumor weights, and time to progression.
Pharmacodynamic and Mechanistic Assays
Methodology: Western Blotting Western blotting is used to confirm that this compound is hitting its intended targets and modulating downstream pathways within cells or tumor tissue.
-
Protein Extraction: Cells or pulverized tumor tissue are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) from each sample are loaded onto an SDS-polyacrylamide gel (SDS-PAGE) to separate proteins by molecular weight.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to a target protein (e.g., anti-phospho-HER2, anti-phospho-Akt, anti-total-HER2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light signal is captured with a digital imager. The intensity of the bands corresponds to the amount of target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[14]
Mechanisms of Resistance
Despite initial efficacy, tumors can develop acquired resistance to this compound. One novel mechanism involves the activation of alternative signaling pathways that bypass the need for EGFR/HER2 signaling.
AXL Receptor Upregulation: A key identified resistance mechanism is the upregulation and activation of the AXL receptor tyrosine kinase.[15][16][17] In this compound-resistant cells, increased AXL expression can reactivate downstream survival pathways, such as the PI3K/Akt pathway, even when HER2 is effectively inhibited by this compound. This provides a compensatory survival signal, allowing the tumor cells to continue to proliferate.[15] Investigating combination therapies that co-target HER2 and AXL may be a promising strategy to overcome this form of resistance.[16]
References
- 1. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo evidence that a combination of this compound plus S-1 is a promising treatment for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evidence that a combination of this compound plus S‐1 is a promising treatment for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted treatment of advanced and metastaticbreast cancer with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to this compound in HER2 positive breast cancer - DORAS [doras.dcu.ie]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Network biology of this compound resistance in... | F1000Research [f1000research.com]
Preclinical Evaluation of Novel Lapatinib Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Lapatinib derivatives. This compound is a potent dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in various cancers.[1] The development of novel this compound derivatives aims to overcome resistance, improve efficacy, and reduce side effects.[2][3][4] This document outlines the core methodologies, presents key preclinical data, and visualizes the essential biological pathways and experimental workflows involved in their evaluation.
Core Concepts: Targeting the EGFR/HER2 Axis
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[2] Their overexpression and hyperactivity are implicated in the proliferation and survival of cancer cells.[5] this compound functions by binding to the intracellular ATP-binding pocket of these receptors, which inhibits their autophosphorylation and subsequently blocks downstream signaling pathways crucial for tumor growth, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][6] The development of novel derivatives often involves modifications to the core this compound structure to enhance its binding affinity, selectivity, and pharmacokinetic properties.[7]
Data Presentation: In Vitro Efficacy of Novel this compound Derivatives
The preclinical evaluation of new this compound derivatives typically begins with in vitro assays to determine their potency against target kinases and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| This compound | EGFR | 10.8 | BT474 | - | [2] |
| HER2 | 9.8 | ||||
| Compound 6j | EGFR | 1.8 | - | - | [2][3] |
| HER2 | 87.8 | ||||
| Compound 2i | HER1 (EGFR) | - | BT474 | - | [8] |
| HER2 | - | ||||
| This compound Derivatives (6i-l) | EGFR | - | - | - | [2][3][9] |
| HER2 | - |
Note: The table summarizes data from multiple sources for comparative purposes. The specific experimental conditions may vary between studies.
Mandatory Visualizations
Signaling Pathway
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical evaluation of novel anticancer agents.
Logical Relationship
Caption: A logical screening cascade for the identification of a clinical candidate.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.[10] It measures the metabolic activity of cells, which is an indicator of their viability.[11]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., BT474, SK-BR-3)
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., acidified isopropanol, DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can confirm the inhibition of downstream signaling pathways by this compound derivatives.[14][15]
Materials:
-
Cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-AKT, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cancer cells and determine the protein concentration.[16]
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy and toxicity of drug candidates before they can proceed to clinical trials.[18][19]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)[20]
-
Cancer cell lines for implantation
-
This compound derivative formulation for administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.[21]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., by oral gavage) and a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
This technical guide provides a foundational understanding of the preclinical evaluation of novel this compound derivatives. The successful progression of a compound through these stages is a critical step in the journey towards developing new and effective cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. wseas.com [wseas.com]
- 8. Design and synthesis of this compound derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to In Vitro Target Engagement and Validation of Lapatinib
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in vitro methods used to establish and validate the target engagement of Lapatinib, a dual tyrosine kinase inhibitor. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's mechanism of action and to aid in the design and execution of relevant in vitro studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally active small molecule drug used in the treatment of solid tumors, most notably HER2-positive breast cancer.[1] It functions as a reversible, dual tyrosine kinase inhibitor, targeting both the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2) and the Epidermal Growth Factor Receptor (EGFR or ErbB1).[1][2] By competitively binding to the intracellular ATP-binding pocket of these receptors' kinase domains, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This blockade of signal transduction ultimately leads to the inhibition of tumor cell proliferation and, in some cases, the induction of apoptosis.[5][6]
The primary signaling cascades inhibited by this compound include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are critical for cell growth, survival, and differentiation.[3][7] this compound has demonstrated efficacy in HER2-overexpressing cancer cell lines and has shown activity in tumors that have developed resistance to trastuzumab, an antibody-based therapy that targets the extracellular domain of HER2.[4][8]
Quantitative Data on this compound's In Vitro Activity
The potency of this compound has been characterized across a range of in vitro assays, providing key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). These values are crucial for comparing the activity of this compound against its primary targets and in various cellular contexts.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Cell-Free Kinase Assay | EGFR (ErbB1) | IC50 | 10.8 | [9] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | IC50 | 9.2 | [9] |
| Cell-Free Kinase Assay | HER4 (ErbB4) | IC50 | 367 | [9] |
| Cell-Free Kinase Assay | EGFR (ErbB1) | Ki app | 3 | [6] |
| Cell-Free Kinase Assay | HER2 (ErbB2) | Ki app | 13 | [6] |
| Cell Proliferation Assay | BT474 (HER2+) | IC50 | 36 - 100 | [6][10] |
| Cell Proliferation Assay | SK-BR-3 (HER2+) | IC50 | 46 - 80 | [10][11] |
| Cell Proliferation Assay | HCC1954 (HER2+) | IC50 | 416.6 | [10] |
| Cell Proliferation Assay | MDA-MB-453 (HER2+) | IC50 | 6080 | [10] |
| Receptor Autophosphorylation | HN5 (EGFR+) | IC50 (EGFR) | 170 | [9] |
| Receptor Autophosphorylation | HN5 (EGFR+) | IC50 (HER2) | 80 | [9] |
| Receptor Autophosphorylation | BT474 (HER2+) | IC50 (EGFR) | 210 | [9] |
| Receptor Autophosphorylation | BT474 (HER2+) | IC50 (HER2) | 60 | [9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the EGFR and HER2 signaling pathways and the inhibitory action of this compound. Upon ligand binding (in the case of EGFR) or through heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular tyrosine kinase domains. This results in autophosphorylation and the recruitment of downstream signaling molecules, initiating cascades that promote cell proliferation and survival. This compound, by blocking the ATP-binding site, prevents these initial phosphorylation events.
Detailed Experimental Protocols
Biochemical Assay: In Vitro Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR and HER2 kinase domains.
Objective: To determine the IC50 value of this compound for EGFR and HER2 kinase activity.
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Kinase-specific peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose filter plates (for radioactive assays)
-
Scintillation counter or luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the diluted this compound or control solutions.
-
Add the peptide substrate and the recombinant kinase (EGFR or HER2) to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or the appropriate reagent for a non-radioactive assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays).
-
For radioactive assays, transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions to measure the generated signal (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay: Western Blotting for Receptor Phosphorylation
This assay validates this compound's target engagement in a cellular context by measuring the phosphorylation status of EGFR, HER2, and downstream signaling proteins.
Objective: To assess the effect of this compound on the phosphorylation of EGFR, HER2, Akt, and ERK in HER2-overexpressing cancer cells.
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-HER2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell-Based Assay: Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the IC50 value of this compound for the proliferation of HER2-overexpressing and control cell lines.
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3, and a HER2-low line like MCF-7)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for colorimetric assays, 10 minutes for luminescent assays).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The in vitro validation of this compound's target engagement is a critical step in understanding its therapeutic potential. The biochemical and cell-based assays detailed in this guide provide a robust framework for characterizing the potency and mechanism of action of this compound and other kinase inhibitors. By employing these methods, researchers can generate reliable and reproducible data to support drug discovery and development efforts. The provided protocols and visualizations serve as a practical resource for scientists working to advance the field of targeted cancer therapy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of this compound-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of this compound-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Lapatinib's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms of lapatinib, a dual tyrosine kinase inhibitor, focusing on its profound effects on cell cycle regulation and the induction of apoptosis in cancer cells. Through a comprehensive review of preclinical data, this document provides detailed experimental protocols, quantitative analysis of cellular responses, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
This compound is a potent, orally active small molecule that reversibly inhibits the intracellular ATP-binding sites of both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2] This dual inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades crucial for tumor cell proliferation and survival.[1][3][4] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is heavily involved in cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and anti-apoptotic signals.[1][3][5][6] By disrupting these pathways, this compound effectively induces cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR or HER2 signaling.[1][5]
Impact on Cell Cycle Progression
This compound's inhibition of EGFR and HER2 signaling directly impacts the cellular machinery that governs cell cycle progression, primarily leading to a G1 phase arrest in many cancer cell lines.[7] This is often accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and the downregulation of cyclin D1.[7]
Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines as determined by flow cytometry with propidium iodide staining.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SK-BR-3 (HER2+) | 1 | 24 | Increased | Decreased | No significant change | [8] |
| MBA-MD-453 (HER2+) | 0.1 | 48 | Increased | Decreased | No significant change | [7] |
| A431 (EGFR overexpressing) | 5 | Not Specified | No significant change | Decreased | Increased | [9] |
| FRH-0201 (HER2+) | 1, 5, 20 | 48 | Increased | Decreased | No significant change | [10] |
| BT474 (ER+, HER2+) | 0.1 | 48 | Increased | Decreased | No significant change | [11] |
| T47D (ER+) | 0.1 | 48 | Increased | Decreased | No significant change | [11] |
| MCF7 (ER+) | 0.1 | 48 | No significant change | No significant change | No significant change | [11] |
Signaling Pathway Leading to G1 Arrest
This compound-induced G1 arrest is a multi-step process initiated by the inhibition of HER2 and EGFR. This leads to reduced signaling through the PI3K/Akt and MAPK/ERK pathways, which in turn affects the expression and activity of key cell cycle regulators.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors this compound, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces p27Kip1-dependent G₁ arrest through both transcriptional and post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Suppresses HER2-Overexpressed Cholangiocarcinoma and Overcomes ABCB1– Mediated Gemcitabine Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Molecular Interaction of Lapatinib with EGFR and HER2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, or ErbB1) and the human epidermal growth factor receptor 2 (HER2, or ErbB2).[1][2] Its significance in oncology, particularly for HER2-positive breast cancer, stems from its specific mechanism of action at the intracellular level.[3][4] This document provides an in-depth examination of the fundamental molecular interactions between this compound and its target receptors, EGFR and HER2. It consolidates quantitative binding and inhibition data, details key experimental methodologies for its characterization, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a small-molecule 4-anilinoquinazoline derivative that functions as a reversible, ATP-competitive inhibitor.[1][5] Unlike monoclonal antibodies like trastuzumab, which bind to the extracellular domain of HER2, this compound traverses the cell membrane and acts on the intracellular tyrosine kinase domain.[1][3] This intracellular mechanism allows it to be effective in some cases of trastuzumab-resistant tumors.[1] The dual inhibition of both EGFR and HER2 provides a more comprehensive blockade of the ErbB signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in many cancers.[3][6]
Mechanism of Action
This compound exerts its therapeutic effect by competing with adenosine triphosphate (ATP) for the binding pocket within the intracellular kinase domains of both EGFR and HER2.[1][7] This competitive binding prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3] The key pathways inhibited by this action are the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K/Akt pathway, which governs cell survival and apoptosis.[3][7] Studies have shown that this compound possesses a slow dissociation rate from its target receptors, leading to prolonged inhibition of receptor tyrosine phosphorylation.[8]
Quantitative Analysis of this compound-Receptor Interaction
The efficacy of this compound is quantified through various metrics that describe its binding affinity and inhibitory concentration. These values can vary based on the experimental system (cell-free vs. cell-based) and the specific cell line used.
Table 1: In Vitro Kinase Inhibition Data (Cell-Free Assays)
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR and HER2 kinase domains.
| Target Kinase | IC50 Value (nM) | Source |
| EGFR (ErbB1) | 10.2 | [9] |
| EGFR (ErbB1) | 10.8 | [5][10][11] |
| EGFR (ErbB1) | 3 | [8][12] |
| HER2 (ErbB2) | 9.8 | [9] |
| HER2 (ErbB2) | 9.2 | [10][11] |
| HER2 (ErbB2) | 13 | [5][8][12] |
| HER4 (ErbB4) | 367 | [10][12] |
Table 2: Cell-Based Proliferation and Phosphorylation Inhibition Data
This table presents the IC50 values of this compound in various human cancer cell lines, reflecting its activity in a more complex biological environment.
| Cell Line | Receptor Status | Endpoint | IC50 Value (µM) | Source |
| BT-474 | HER2-overexpressing | Growth Inhibition | 0.046 | [13] |
| SK-BR-3 | HER2-overexpressing | Growth Inhibition | 0.079 | [13] |
| HN5 | EGFR-overexpressing | Receptor Autophosphorylation (EGFR) | 0.17 | [10] |
| HN5 | EGFR-overexpressing | Receptor Autophosphorylation (HER2) | 0.08 | [10] |
| BT474 | HER2-overexpressing | Receptor Autophosphorylation (EGFR) | 0.21 | [10] |
| BT474 | HER2-overexpressing | Receptor Autophosphorylation (HER2) | 0.06 | [10] |
| UACC-812 | HER2-overexpressing | Growth Inhibition | 0.010 | [14] |
| MDA-MB-231 | High EGFR expression | Growth Inhibition | 18.6 | [14] |
Table 3: Binding Affinity Constants
This table provides the equilibrium dissociation constant (Kd) and the apparent equilibrium binding constant (Ki), which are direct measures of binding affinity.
| Target Kinase | Constant | Value (nM) | Source |
| EGFR | Ki (apparent) | 3 | [5][15] |
| HER2 | Ki (apparent) | 13 | [5][15] |
| EGFR | Kd | 2.4 | [8] |
| HER2 | Kd | 7 | [8] |
Impact on Downstream Signaling Pathways
By inhibiting the tyrosine kinase activity of EGFR and HER2, this compound effectively blocks the phosphorylation events that initiate downstream signaling.[13] This leads to the downregulation of the PI3K/Akt and MAPK/ERK pathways.[3][16] The inhibition of these pathways results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis, thereby controlling tumor growth.[9][10]
Key Experimental Protocols
The characterization of this compound's interaction with EGFR and HER2 relies on a set of standardized biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR and HER2 kinase domains.
-
Objective : To determine the IC50 value of this compound in a cell-free system.
-
Methodology :
-
Reagents : Purified intracellular kinase domains of EGFR and HER2, a peptide substrate (e.g., Biotin-EEEEYFELVAKKK-CONH2), [γ-33P]ATP, this compound dilutions in DMSO, reaction buffer (e.g., 50 mM MOPS, pH 7.5, 2 mM MnCl2, 1 mM DTT).[10]
-
Procedure :
-
Reactions are prepared in 96-well plates containing reaction buffer, peptide substrate, [γ-33P]ATP, and serial dilutions of this compound.[10]
-
The reaction is initiated by adding the purified EGFR or HER2 kinase domain.[10]
-
The mixture is incubated for a set time (e.g., 10 minutes) at room temperature.[10]
-
The reaction is terminated by adding a stop solution, such as 0.5% phosphoric acid.[10]
-
-
Detection :
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.[10]
-
The plate is washed to remove unincorporated [γ-33P]ATP.[10]
-
Scintillation fluid is added, and the amount of incorporated radiolabel is quantified using a scintillation counter.[10]
-
-
Data Analysis : The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by plotting inhibition versus this compound concentration.[10]
-
Cell-Based Proliferation/Viability Assay (e.g., MTT or WST-1)
This assay assesses the effect of this compound on the growth and viability of cancer cell lines that express EGFR and/or HER2.
-
Objective : To determine the IC50 value of this compound in intact cells.
-
Methodology :
-
Cell Culture : Seed cancer cells (e.g., SK-BR-3, BT-474) in 96-well plates and allow them to adhere overnight.[13][17]
-
Treatment : Expose the cells to a range of this compound concentrations for a specified period (e.g., 72 hours).[10][17]
-
Detection :
-
Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 is determined from the dose-response curve.[13]
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of EGFR, HER2, and downstream signaling proteins like Akt and ERK, providing direct evidence of this compound's inhibitory effect within the cell.
-
Objective : To visualize the inhibition of receptor and downstream protein phosphorylation.
-
Methodology :
-
Cell Treatment : Culture cells to a desired confluency and treat with various concentrations of this compound for a specific duration (e.g., 1-2 hours). In some experiments, cells are stimulated with a growth factor like EGF to induce receptor activation.[8][13]
-
Lysate Preparation : Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis & Transfer : Separate the proteins by size using SDS-PAGE and then electrophoretically transfer them to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-HER2, p-Akt, p-ERK).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection : Add a chemiluminescent substrate and detect the signal using an imaging system. The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) proteins to serve as loading controls.[18]
-
Visualizations of Methodology and Logic
Conclusion
This compound is a well-characterized dual inhibitor of EGFR and HER2 tyrosine kinases. Its mechanism of action, centered on reversible ATP-competitive binding to the intracellular kinase domains, is supported by extensive quantitative data from both biochemical and cellular assays. The consequent inhibition of critical downstream signaling pathways, namely PI3K/Akt and MAPK/ERK, provides a solid rationale for its efficacy in cancers driven by EGFR or HER2 dysregulation. The experimental protocols outlined herein represent the foundational methods used to elucidate and confirm these fundamental interactions, providing a robust framework for ongoing research and drug development in this area.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. This compound: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, EGFR and HER2 tyrosine kinase inhibitor (CAS 231277-92-2) | Abcam [abcam.com]
- 13. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes: Assessing Lapatinib Efficacy in 3D Cell Culture Models
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery for their ability to more accurately replicate the complex microenvironment of in vivo tumors compared to traditional 2D monolayer cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and pH, and foster complex cell-cell and cell-matrix interactions that influence drug response.[3][4] Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Human Epidermal Growth Factor Receptor (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/HER1).[5][6] By inhibiting these receptors, this compound blocks downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, leading to a decrease in cell proliferation and an increase in apoptosis in susceptible cancer cells.[7][8][9] This document provides a detailed protocol for assessing the efficacy of this compound in 3D cancer cell spheroids, focusing on HER2-positive breast cancer cell lines.
Principle of the Assay
This protocol outlines the generation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates. Once formed, the spheroids are treated with varying concentrations of this compound. The efficacy of the drug is then quantified by assessing cell viability, typically by measuring ATP content, which is an indicator of metabolically active cells. High-content imaging can also be employed for a more detailed analysis of spheroid morphology and cell death within the 3D structure. The resulting data can be used to determine key metrics such as the half-maximal inhibitory concentration (IC50), providing a robust system for evaluating drug efficacy in a more physiologically relevant context.[1][4] Studies have shown that responses in 3D culture can differ significantly from 2D, sometimes revealing resistance mechanisms not observed in monolayers.[10]
This compound Mechanism of Action
This compound functions by reversibly binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases.[5][6] This competitive inhibition prevents autophosphorylation and activation of the receptors, thereby blocking the initiation of downstream signaling cascades critical for cell survival and proliferation.[11]
Caption: this compound inhibits EGFR and HER2, blocking PI3K/Akt and MAPK pathways.
Experimental Protocol
This protocol is optimized for generating and testing spheroids from HER2-positive breast cancer cell lines such as BT-474 or SK-BR-3.[12][13]
Materials and Reagents
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Corning® 96-well Spheroid Microplates (or other ultra-low attachment, U-bottom plates)[12]
-
This compound (dissolved in DMSO to create a 10 mM stock solution)[12]
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)[3][4][12]
-
Multichannel pipette
-
Plate reader with luminescence detection capability
-
Humidified incubator (37°C, 5% CO2)
Workflow for Assessing this compound Efficacy
Caption: Workflow for 3D spheroid formation, drug treatment, and viability assessment.
Step-by-Step Methodology
Part 1: Spheroid Formation
-
Cell Preparation: Culture HER2-positive cells in T-75 flasks until they reach 70-80% confluency.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to a final concentration of 2,000-5,000 cells per 100 µL. Using a multichannel pipette, carefully seed 100 µL of the cell suspension into each well of a 96-well spheroid microplate.[12]
-
Spheroid Growth: Centrifuge the plate briefly (e.g., 300 x g for 3 minutes) to facilitate cell aggregation at the bottom of the wells. Incubate the plate for 72 hours in a humidified incubator (37°C, 5% CO2). Spheroid formation can be confirmed visually with a microscope.[12]
Part 2: this compound Treatment
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium from your 10 mM DMSO stock. Concentrations could range from 0.01 µM to 50 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically <0.1%).[12]
-
Treatment: Carefully add 100 µL of the appropriate this compound dilution or vehicle control to each well containing a spheroid. This will bring the total volume to 200 µL per well.
-
Incubation: Return the plate to the incubator for an additional 72-120 hours. The incubation time may need to be optimized depending on the cell line.[4][14]
Part 3: Viability Assessment (CellTiter-Glo® 3D)
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's protocol.
-
Assay: Add 100 µL of the reconstituted CellTiter-Glo® 3D reagent to each well.
-
Lysis: Place the plate on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.[12]
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Presentation
-
Calculate Percent Viability: Normalize the data by setting the average luminescence from the vehicle-treated wells as 100% viability and the background (medium only) as 0%. Calculate the percent viability for each this compound concentration.
-
Percent Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] x 100
-
-
Determine IC50: Plot the percent viability against the log of this compound concentration. Use a non-linear regression (four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Tabulate Results: Summarize the quantitative data in a clear, structured table.
Table 1: this compound Efficacy in HER2+ Spheroid Models
| Cell Line | Culture Condition | Treatment Duration (hours) | IC50 (µM) |
|---|---|---|---|
| BT-474 | 3D Spheroid | 72 | 9.55 |
| SK-BR-3 | 3D Spheroid | 72 | 7.82 |
| BT-474 | 2D Monolayer | 72 | 1.21 |
| SK-BR-3 | 2D Monolayer | 72 | 0.98 |
Note: Data are hypothetical and for illustrative purposes only. IC50 values often increase in 3D versus 2D culture, reflecting potential resistance.[10]
Table 2: Dose-Response of this compound on BT-474 Spheroid Viability
| This compound Conc. (µM) | Average Luminescence (RLU) | Standard Deviation | Percent Viability (%) |
|---|---|---|---|
| 0 (Vehicle) | 85,432 | 4,210 | 100.0 |
| 0.1 | 83,110 | 3,987 | 97.3 |
| 1.0 | 75,643 | 3,112 | 88.5 |
| 5.0 | 58,991 | 2,543 | 69.0 |
| 10.0 | 41,023 | 1,980 | 48.0 |
| 25.0 | 15,789 | 950 | 18.5 |
| 50.0 | 8,123 | 543 | 9.5 |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound-induced enhancement of mitochondrial respiration in HER2-positive SK-BR-3 cells: mechanism revealed by analysis of proteomic but not transcriptomic data [frontiersin.org]
- 14. HER3 PET Imaging Identifies Dynamic Changes in HER3 in Response to HER2 Inhibition with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using CRISPR Screens to Identify Lapatinib Sensitivity Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR/ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] By inhibiting these receptors, this compound disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and increased apoptosis in susceptible cancer cells.[2][3] It is primarily used in the treatment of HER2-positive breast cancer, often in combination with other chemotherapeutic agents.[1][4]
Despite its efficacy, a significant portion of patients either do not respond to this compound or develop resistance over time. This resistance can be mediated by various mechanisms, including the activation of alternative signaling pathways or the upregulation of pro-survival genes.[4] Identifying genes that, when lost, sensitize cancer cells to this compound is crucial for developing effective combination therapies and overcoming drug resistance.
CRISPR-Cas9 based genetic screens have emerged as a powerful, unbiased tool for systematically interrogating the genome to identify genes that modulate drug sensitivity.[5] Pooled CRISPR screens, in particular, allow for the high-throughput knockout of thousands of genes simultaneously to identify "hits" that either sensitize or cause resistance to a given therapy. This application note provides a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that enhance sensitivity to this compound.
Data Presentation: Identifying this compound Sensitizing Genes
A genome-wide CRISPR-Cas9 screen in a HER2-positive breast cancer cell line (e.g., BT474 or SKBR3) would identify genes whose knockout leads to increased sensitivity to this compound. The results are typically presented as a list of gene "hits" ranked by statistical significance. The following table represents a hypothetical outcome of such a screen, showcasing genes whose loss of function is synthetic lethal with this compound treatment. The data is typically generated by comparing the abundance of single-guide RNAs (sgRNAs) in a this compound-treated cell population versus a control (e.g., DMSO-treated) population. A negative log-fold change (LFC) indicates that cells with a knockout of that particular gene were depleted in the presence of this compound, suggesting sensitization.
Table 1: Hypothetical Top Gene Hits from a CRISPR Screen for this compound Sensitizers
| Gene Symbol | Description | Log-Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| EGFR | Epidermal Growth Factor Receptor | -2.58 | 1.2e-8 | 3.5e-7 |
| HER2 (ERBB2) | Human Epidermal Growth Factor Receptor 2 | -2.45 | 3.1e-8 | 8.9e-7 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -2.11 | 9.8e-7 | 2.1e-5 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -1.98 | 2.5e-6 | 4.8e-5 |
| MTOR | Mechanistic Target of Rapamycin Kinase | -1.89 | 5.4e-6 | 9.1e-5 |
| KRAS | KRAS Proto-Oncogene, GTPase | -1.75 | 1.1e-5 | 1.7e-4 |
| BRAF | B-Raf Proto-Oncogene, Serine/Threonine Kinase | -1.68 | 2.3e-5 | 3.2e-4 |
| MAPK1 (ERK2) | Mitogen-Activated Protein Kinase 1 | -1.62 | 4.1e-5 | 5.3e-4 |
| CCND1 | Cyclin D1 | -1.55 | 7.9e-5 | 9.8e-4 |
| BCAR1 | Breast Cancer Anti-Estrogen Resistance 1 | -1.48 | 1.2e-4 | 1.4e-3 |
Note: This table contains hypothetical data for illustrative purposes. The genes listed are known to be involved in the EGFR/HER2 signaling pathway or have been implicated in this compound resistance in other studies.[6][7]
Experimental Protocols
This section outlines a detailed methodology for a pooled, loss-of-function CRISPR-Cas9 screen to identify genes that sensitize cells to this compound.
Preparation and Quality Control of Cas9-Expressing Cells
-
Cell Line Selection: Choose a cancer cell line relevant to this compound's mechanism of action, such as a HER2-overexpressing breast cancer cell line (e.g., BT474, SKBR3).
-
Stable Cas9 Expression:
-
Transduce the chosen cell line with a lentiviral vector constitutively expressing SpCas9.
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin or puromycin).
-
Expand the Cas9-expressing cell population.
-
-
Quality Control:
-
Confirm Cas9 expression via Western blot.
-
Assess Cas9 activity using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout).
-
Lentiviral CRISPR Library Production
-
Library Selection: Obtain a genome-wide or a targeted pooled sgRNA library (e.g., targeting the "druggable genome").
-
Library Amplification: Amplify the sgRNA library plasmid pool following the manufacturer's instructions to generate sufficient plasmid DNA.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool and filter the viral supernatant through a 0.45 µm filter.
-
Titer the lentiviral library on the Cas9-expressing target cells to determine the viral concentration.
-
CRISPR Library Transduction and Selection
-
Transduction:
-
Plate the Cas9-expressing cells and transduce them with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
The number of cells transduced should be sufficient to achieve a representation of at least 200-500 cells per sgRNA in the library.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin or hygromycin, depending on the sgRNA vector).
-
Maintain the selection pressure until a non-transduced control plate shows complete cell death.
-
-
Initial Cell Harvest (T0):
-
After selection is complete, harvest a representative population of cells to serve as the baseline (T0) reference for sgRNA abundance.
-
This compound Treatment Screen
-
Cell Plating: Plate the transduced and selected cell pool into two main experimental arms:
-
Control Arm: Treated with vehicle (e.g., DMSO).
-
Treatment Arm: Treated with this compound.
-
-
Dose Determination: The concentration of this compound should be empirically determined to cause approximately 10-30% growth inhibition (for a sensitivity screen) over the course of the experiment. This can be determined using a dose-response curve prior to the screen.
-
Screening:
-
Culture the cells in the presence of DMSO or this compound for a pre-determined period, typically 14-21 days (or a sufficient number of population doublings to allow for phenotypic effects to manifest).
-
Passage the cells as needed, ensuring that a minimum cell number (e.g., 200-500 cells per sgRNA) is maintained at each passage to preserve library complexity.
-
-
Final Cell Harvest: At the end of the screen, harvest the cells from both the control and this compound-treated arms.
Genomic DNA Extraction and Next-Generation Sequencing (NGS)
-
gDNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that anneal to the regions flanking the sgRNA cassette.
-
NGS Library Preparation: Add Illumina sequencing adapters and barcodes to the PCR amplicons.
-
Sequencing: Pool the libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or HiSeq) to determine the read counts for each sgRNA in each sample.
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalization: Normalize the read counts across all samples.
-
Hit Identification: Use statistical packages designed for CRISPR screen analysis (e.g., MAGeCK or BAGEL) to:
-
Calculate the log-fold change (LFC) of each sgRNA between the this compound-treated and control samples.
-
Determine the statistical significance (p-value and FDR) for the depletion or enrichment of sgRNAs at the gene level.
-
-
Gene Ranking: Rank the genes based on their LFC and statistical significance to identify top candidates for this compound sensitization (genes with significant negative LFC).
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/Akt and MAPK pathways.
CRISPR Screen Experimental Workflow
Caption: Workflow for a pooled CRISPR screen to identify drug sensitivity genes.
Conclusion
CRISPR-based functional genomics provides a powerful platform for identifying novel genes that modulate sensitivity to targeted therapies like this compound. The protocol outlined here describes a systematic approach to perform a pooled CRISPR knockout screen, from cell line preparation to data analysis. The identification of genes whose loss sensitizes cancer cells to this compound can reveal underlying resistance mechanisms and provide a rational basis for the development of novel combination therapies. This approach has the potential to significantly enhance the efficacy of existing treatments and improve patient outcomes in HER2-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide CRISPR screen identifies ESPL1 limits the response of gastric cancer cells to apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of phenotype‐specific therapeutic vulnerabilities in breast cells using a CRISPR loss‐of‐function screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delineation of molecular mechanisms of sensitivity to this compound in breast cancer cell lines using global gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression changes as markers of early this compound response in a panel of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Lapatinib Treatment in Patient-Derived Organoid (PDO) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patient-derived organoids (PDOs) for evaluating the efficacy of Lapatinib, a dual tyrosine kinase inhibitor of EGFR (HER1) and HER2. This document outlines detailed protocols for PDO culture, drug sensitivity testing, and data analysis, and includes a summary of quantitative data and key signaling pathways involved in this compound's mechanism of action.
Introduction to this compound and PDO Models
This compound is a crucial therapeutic agent for HER2-positive breast cancer, functioning by inhibiting the tyrosine kinase activity of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] This inhibition blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[1][2][4][5] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, as they are three-dimensional cultures that recapitulate the genetic and phenotypic heterogeneity of the original tumor.[6][7] PDOs offer a more physiologically relevant platform for assessing drug sensitivity compared to traditional two-dimensional cell cultures, making them an invaluable tool in personalized medicine and drug development.[7][8] Studies have demonstrated a correlation between the response of PDOs to drug treatment and the clinical outcomes of the patients from whom they were derived.[1][9][10]
Data Presentation: this compound Efficacy in PDO Models
The following tables summarize quantitative data on this compound's efficacy in patient-derived organoid models from various cancer types. This data highlights the differential sensitivity to this compound and provides a basis for comparative analysis.
Table 1: this compound IC50 Values in Breast Cancer Patient-Derived Organoids
| Organoid Line ID | Molecular Subtype | This compound IC50 (µM) | Source |
| PDO-001 | HER2+ | 0.8 | Fictional Example |
| PDO-002 | HER2+ | 1.2 | Fictional Example |
| PDO-003 | Triple-Negative | >10 | Fictional Example |
| PDO-004 | HER2+, this compound-Resistant | 8.5 | Fictional Example |
| Various | HER2+ | Heatmap data indicates a range of sensitivities | [11] |
Note: The table includes fictional representative data to illustrate the structure. A study by Sachs et al. (2021) presented a heatmap of IC50 values for 19 drugs, including this compound, across 76 breast cancer organoid lines, demonstrating a range of sensitivities.[11]
Table 2: this compound Growth Inhibition (GI50) in Gastroesophageal Cancer PDOs
| Organoid Line ID | ERBB2 Amplification Status | This compound GI50 (µM) | Source |
| F-013 | Amplified | ~0.1 | [6] |
| F-014 | Not Amplified | >10 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments involving this compound treatment of PDOs.
Establishment and Culture of Patient-Derived Organoids
This protocol is a generalized guide; specific media components and culture conditions may vary depending on the tissue of origin.[6][12][13][14]
Materials:
-
Fresh tumor tissue from biopsy or resection
-
Tissue transport medium (e.g., DMEM/F12 with antibiotics)
-
Digestion buffer (e.g., Collagenase/Dispase solution)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific to tissue type, often containing growth factors like EGF, Noggin, R-spondin)
-
Cell culture plates (24- or 48-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with transport medium on ice. Process the tissue as soon as possible.
-
Tissue Digestion: Mince the tissue into small fragments (~1-2 mm) and incubate in digestion buffer at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.
-
Cell Isolation: Neutralize the digestion buffer with media containing serum and filter the cell suspension through a 70 µm cell strainer to remove large debris.
-
Embedding in Matrix: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in the basement membrane matrix on ice.
-
Plating: Dispense 30-50 µL droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
-
Solidification and Culture: Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify. Carefully add pre-warmed organoid growth medium to each well.
-
Maintenance: Change the medium every 2-3 days. Organoids should become visible within 7-14 days. Passage the organoids every 1-3 weeks by mechanically or enzymatically disrupting them and re-plating in a fresh matrix.[6]
This compound Drug Sensitivity and Resistance Assay (384-Well Format)
This protocol is adapted for automated, high-throughput screening.[15][16]
Materials:
-
Established PDO cultures
-
Cell recovery solution
-
384-well plates (black, clear bottom for imaging)
-
This compound stock solution (in DMSO)
-
Automated liquid handler
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Dissociation and Seeding: Harvest mature PDOs and dissociate them into small fragments or single cells using a cell recovery solution or gentle mechanical disruption. Count the cells/fragments and resuspend them in the basement membrane matrix at the desired concentration. Use an automated liquid handler to dispense 10-20 µL of the organoid-matrix suspension into each well of a 384-well plate.
-
Plate Incubation: Incubate the plate at 37°C for 30 minutes to solidify the matrix. Add 40 µL of organoid growth medium to each well. Culture for 2-4 days to allow organoid formation.
-
This compound Treatment: Prepare a serial dilution of this compound in organoid growth medium. Use the automated liquid handler to add the drug dilutions to the appropriate wells. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add a volume of reagent equal to the volume of medium in each well. Mix on an orbital shaker for 5 minutes. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 or GI50 values using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Workflow
The following diagram illustrates the experimental workflow for this compound treatment in PDO models.
Caption: Experimental workflow for this compound testing in PDOs.
Conclusion
Patient-derived organoids provide a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols and data presented here offer a framework for researchers to design and execute experiments to assess this compound sensitivity, investigate mechanisms of resistance, and ultimately contribute to the advancement of personalized cancer medicine. The ability to correlate PDO responses with clinical outcomes underscores the potential of this model system to guide treatment decisions and improve patient care.[1][7][8]
References
- 1. Patient‐Derived Organoids Can Guide Personalized‐Therapies for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 4. Postoperative Adjuvant this compound and Concurrent Chemoradiotherapy Followed by Maintenance this compound Monotherapy in High-Risk Patients With Resected Squamous Cell Carcinoma of the Head and Neck: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived organoids as a predictive biomarker for treatment response in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound with trastuzumab for HER2-positive early breast cancer (NeoALTTO): a randomised, open-label, multicentre, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of biomarkers and their functions for this compound-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Patient-derived tumor organoids to model drug response in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Patient-Derived Gastric Cancer Organoids from Endoscopic Biopsies and Surgical Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Patient-Derived Organoids in Triple-Negative Breast Cancer Drug Screening [mdpi.com]
- 16. Patient-derived organoid culture of gastric cancer for disease modeling and drug sensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for p-EGFR/p-HER2 Following Lapatinib Treatment
Introduction
The epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2) are members of the ErbB family of receptor tyrosine kinases.[1] Upon activation, these receptors dimerize and autophosphorylate specific tyrosine residues, initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Overexpression and hyperactivity of EGFR and HER2 are implicated in the progression of various cancers, particularly breast cancer.[1][2]
Lapatinib is a potent, orally active, dual tyrosine kinase inhibitor that targets the intracellular ATP-binding domains of both EGFR and HER2.[1][4][5] By reversibly blocking receptor phosphorylation, this compound effectively inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells overexpressing these receptors.[1][2] Western blotting is a fundamental technique used to verify the efficacy of this compound by detecting the phosphorylation status of its targets, p-EGFR and p-HER2.[6][7] This document provides a detailed protocol for this application.
EGFR/HER2 Signaling and this compound Inhibition
The diagram below illustrates the EGFR and HER2 signaling pathways and the mechanism of inhibition by this compound. This compound prevents the autophosphorylation of the intracellular tyrosine kinase domains of both receptors, thereby blocking downstream signal transduction.
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot protocol, from cell culture to data analysis.
Detailed Protocol
This protocol is optimized for assessing the phosphorylation status of EGFR and HER2 in HER2-overexpressing breast cancer cell lines such as SK-BR-3 or BT-474.[6][8]
Part I: Cell Culture and this compound Treatment
-
Cell Seeding: Plate HER2-overexpressing cells (e.g., SK-BR-3, BT-474) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions.
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, you may serum-starve the cells for 12-24 hours prior to treatment.[8]
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5 µM) for a predetermined time (e.g., 6, 24 hours). A DMSO vehicle control should be included.[5][8]
Part II: Protein Extraction and Quantification
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer such as RIPA buffer. It is critical to add freshly prepared protease and phosphatase inhibitor cocktails just before use to preserve the phosphorylation state of the proteins.[9][10][11]
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay like the BCA or Bradford assay.[13][14][15] This step is crucial for ensuring equal protein loading in each lane.[13][16]
Part III: SDS-PAGE and Protein Transfer
-
Sample Preparation: Dilute the protein lysates to the same concentration (e.g., 1-2 µg/µL). Add 4X or 5X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12][17]
-
Gel Electrophoresis: Load 10-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until the dye front reaches the bottom.[17][18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A PVDF membrane is recommended for its durability, especially if stripping and reprobing are planned.[17][20] Perform the transfer according to the manufacturer's instructions for your transfer system (wet or semi-dry).
Part IV: Immunoblotting and Detection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-protein detection, it is recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk , as it contains casein, a phosphoprotein that can cause high background.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for p-EGFR (e.g., Tyr1173) or p-HER2 (e.g., Tyr1248) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.[18]
Part V: Membrane Stripping and Reprobing
To normalize the phosphorylated protein signal, it is essential to measure the total amount of the target protein and a loading control (e.g., β-actin, GAPDH) on the same blot.[21]
-
Stripping: After imaging, the membrane can be stripped of the bound antibodies. Use a commercial stripping buffer or a lab-prepared mild stripping buffer.[20][21][22] Incubate the membrane in stripping buffer for 10-30 minutes at room temperature or as recommended.[21][22][23]
-
Washing: Thoroughly wash the membrane with PBS or TBST to remove all traces of the stripping buffer.
-
Re-blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Reprobing: Repeat the immunoblotting procedure (Part IV, steps 2-6) using primary antibodies for total EGFR, total HER2, and a loading control.
Quantitative Data Summary
The following table provides recommended starting parameters for the experiment. Optimization may be required depending on the specific cell line and antibodies used.
| Parameter | Recommended Value/Range | Notes |
| Cell Line | SK-BR-3, BT-474, A549 | HER2-overexpressing lines are ideal.[8][24] |
| This compound Concentration | 0.1 µM - 10 µM | A dose-response curve is recommended.[5] |
| This compound Treatment Time | 2 - 24 hours | Time-course experiments can reveal signaling dynamics.[5][8] |
| Lysis Buffer | RIPA or similar | Must contain freshly added protease and phosphatase inhibitors.[9][12] |
| Protein Loading Amount | 10 - 30 µg per lane | Ensure equal loading based on protein quantification.[19] |
| SDS-PAGE Gel % | 8 - 10% Acrylamide | Suitable for the molecular weights of EGFR (~175 kDa) and HER2 (~185 kDa). |
| Blocking Buffer | 3-5% BSA in TBST | Critical for reducing background in phospho-protein detection.[10] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Adjust based on primary antibody and detection substrate sensitivity. |
Data Analysis and Interpretation
The primary goal of this experiment is to demonstrate that this compound treatment leads to a dose-dependent decrease in the phosphorylation of EGFR and HER2.
-
Densitometry: Quantify the band intensities for p-EGFR, p-HER2, total EGFR, total HER2, and the loading control from the captured images using software like ImageJ.
-
Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-EGFR / total EGFR). This corrects for any changes in total protein expression.
-
Loading Control: Further normalize the phospho-protein/total protein ratio to the loading control signal (e.g., β-actin) to correct for any minor variations in protein loading between lanes.
-
Interpretation: A significant decrease in the normalized p-EGFR and p-HER2 signal in this compound-treated samples compared to the vehicle control confirms the drug's inhibitory effect on its target receptors.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. biorbyt.com [biorbyt.com]
- 13. licorbio.com [licorbio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Guide to western blot quantification | Abcam [abcam.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 20. abcam.com [abcam.com]
- 21. ウェスタンブロットのストリッピング法とリプロービング法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. StarrLab - Stripping and Reprobing a Western Blot Membrane [sites.google.com]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Compound Libraries in Combination with Lapatinib for Identifying Synergistic Anticancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction Lapatinib is a potent, orally active small-molecule inhibitor that targets the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR/HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] By reversibly binding to the intracellular ATP-binding site of these receptors, this compound prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] While effective, particularly in HER2-positive breast cancer, the development of resistance and the potential for enhanced efficacy through combination therapies necessitate the screening of novel drug combinations.[6][7]
This application note provides a comprehensive framework for conducting high-throughput screening (HTS) of compound libraries in combination with this compound. It details the underlying signaling pathways, a robust experimental workflow, detailed protocols for cell-based assays, and a guide to data analysis for identifying and quantifying synergistic interactions.
This compound's Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis
This compound exerts its anticancer effects by inhibiting EGFR and HER2, which are key drivers in many epithelial tumors.[1] Ligand binding to these receptors induces the formation of homodimers or heterodimers, leading to autophosphorylation of the intracellular kinase domains.[1] This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling cascades, primarily the PI3K/Akt pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation.[4][5] this compound's inhibition of these initial phosphorylation events effectively shuts down these pro-tumorigenic signals.[8]
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify compounds that synergize with this compound involves a multi-step process from assay development to hit validation. The workflow is designed to be robust, reproducible, and scalable for screening large compound libraries.[9][10]
Experimental Protocols
The following protocols provide a detailed methodology for performing a combination screen with this compound.
-
Cell Line Selection: Choose a cancer cell line relevant to this compound's mechanism, typically one with HER2 amplification or overexpression (e.g., SKBR3, BT474, N87).[6][11][12]
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 1,000-5,000 cells per well for a 384-well plate).
-
Using a multichannel pipette or automated liquid handler, dispense the cell suspension into 384-well, white, clear-bottom microplates.
-
Incubate the plates for 18-24 hours to allow cells to attach.
-
This protocol creates a dose-response matrix to assess synergy across a range of concentrations.
-
Compound Preparation:
-
This compound: Prepare a stock solution in DMSO. Create a dilution series to be added to the assay plates to achieve a fixed sub-lethal concentration (e.g., its IC20).
-
Library Compounds: Prepare a stock plate of the compound library (e.g., kinase inhibitors, FDA-approved drugs) in DMSO.[13][14][15] Perform serial dilutions to create a dose-response plate.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler (e.g., Echo 650) or a pin tool, transfer nanoliter volumes of the library compounds from the dose-response plate to the cell plates.
-
Add the fixed concentration of this compound to the appropriate wells.
-
Include control wells: cells with DMSO only (negative control, 0% inhibition) and cells with a cytotoxic agent (positive control, 100% inhibition).
-
ATP measurement is a robust and sensitive method for determining cell viability in HTS, as ATP levels correlate directly with the number of metabolically active cells.[16][17]
-
Incubation: Incubate the compound-treated cell plates for 72 hours at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium volume).
-
Place the plates on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
Data Analysis and Interpretation
The primary goal of data analysis is to quantify the interaction between this compound and the library compounds.
The most common method for quantifying drug interactions is the Chou-Talalay Combination Index (CI).[18][19] This method provides a quantitative measure of synergy, additivity, or antagonism.
CI Equation: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂: Concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂: Concentrations of drug 1 and drug 2 alone that achieve the same effect.[20]
Interpretation of CI Values:
-
CI < 1: Synergism (the combined effect is greater than the sum of individual effects).
-
CI = 1: Additive effect (the combined effect is equal to the sum of individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of individual effects).[18]
Data Presentation and Example Results
Quantitative data from combination screens should be summarized in clear, structured tables. Below are examples of synergistic combinations with this compound identified in preclinical studies.
Table 1: Synergistic Combinations with this compound in Cancer Cell Lines
| Combination Compound | Cancer Type | Cell Line(s) | Observed Effect | Combination Index (CI) | Reference |
| SN-38 (Irinotecan metabolite) | Breast, Lung | MDA-MB-231, H1975 | Increased apoptosis, SN-38 accumulation | CI < 0.75 | [21] |
| 5-Fluorouracil (5-FU) | Esophageal | ECA-109, EC9706 | Synergistic inhibition of proliferation | Synergistic (CI values not specified) | [8] |
| Trastuzumab | Gastric | N87, OE19 | Synergistic growth inhibition | Synergistic (CI values not specified) | [12] |
| Ganetespib (HSP90 Inhibitor) | Breast | SKBR3-L (this compound-Resistant) | Reversal of this compound resistance | Synergistic (CI values not specified) | [6] |
| Rapamycin (mTOR inhibitor) | Triple-Negative Breast | Multiple | Synergistic cytotoxicity | Synergistic (CI values not specified) | [22] |
Table 2: Example IC₅₀ and Combination Index Data for this compound + Compound X
| Drug | IC₅₀ (nM) (Alone) | IC₅₀ (nM) (in Combination) | Combination Index (CI) at 50% Effect |
| This compound | 100 | 25 | \multirow{2}{*}{0.45 (Synergy)} |
| Compound X | 50 | 10 |
Note: Data in Table 2 is hypothetical and for illustrative purposes only.
Conclusion High-throughput combination screening is a powerful strategy to identify novel therapeutic pairs that can enhance the efficacy of this compound, overcome resistance, and potentially reduce toxicity by allowing for lower doses. The protocols and data analysis frameworks presented in this application note provide a robust starting point for researchers aiming to discover and validate synergistic drug combinations. By systematically screening diverse compound libraries against well-characterized cancer models, it is possible to accelerate the translation of promising combination therapies from the laboratory to the clinic.
References
- 1. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With this compound Reverses Acquired this compound Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. marinbio.com [marinbio.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Drug Discovery Research Screening Libraries | Fisher Scientific [fishersci.com]
- 14. High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Small Compound Libraries — Target Discovery Institute [tdi.ox.ac.uk]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. punnettsquare.org [punnettsquare.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. A synergistic interaction between this compound and chemotherapy agents in a panel of cell lines is due to the inhibition of the efflux pump BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combinatorial effects of this compound and rapamycin in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lapatinib Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Lapatinib for in vivo animal studies. This compound is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), making it a key compound in oncology research. The following guidelines are designed to ensure consistent and reproducible results in preclinical animal models.
I. Overview of this compound in Preclinical Research
This compound is a small molecule inhibitor that blocks the ATP-binding sites of EGFR and HER2 intracellularly, thereby inhibiting receptor phosphorylation and downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1] Due to its oral bioavailability, it is frequently studied in various animal models of cancer, particularly those involving tumors that overexpress EGFR and/or HER2.[2]
II. Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of specific vehicles for effective in vivo delivery. The most common method for oral administration in rodent studies is via gavage of a suspension.
Protocol 1: Standard Oral Gavage Formulation (Suspension)
This is the most widely cited formulation for oral administration of this compound in mice.[3][4][5]
Materials:
-
This compound ditosylate powder
-
Hydroxypropylmethylcellulose (HPMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) HPMC solution in sterile water. To do this, slowly add HPMC powder to the water while stirring vigorously to prevent clumping. Gentle heating may aid in dissolution.
-
Allow the HPMC solution to cool to room temperature.
-
Add Tween 80 to the HPMC solution to a final concentration of 0.1% (v/v). Mix thoroughly.
-
-
This compound Suspension:
-
Weigh the required amount of this compound ditosylate powder based on the desired final concentration and dosing volume.
-
If necessary, gently grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to form a homogenous suspension.
-
For larger volumes, a homogenizer can be used at a low speed to ensure uniform particle distribution.
-
Continuously stir the suspension using a magnetic stir bar until administration to maintain homogeneity.
-
Note: This formulation should be prepared fresh daily.
Protocol 2: Intravenous Injection Formulation
For pharmacokinetic studies or when oral administration is not suitable, this compound can be administered intravenously. This requires solubilization, often using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
-
0.22 µm syringe filter
Procedure:
-
Solubilization:
-
Dilution for Injection:
-
Slowly dilute the this compound-DMSO solution with sterile saline (0.9% NaCl) to the final desired concentration. A common final concentration of DMSO is 30% in saline.[4]
-
It is critical to add the saline slowly while vortexing to prevent precipitation of the compound.
-
Visually inspect the solution for any signs of precipitation.
-
-
Sterilization:
-
Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Caution: DMSO can have pharmacological effects and may cause local irritation. The final concentration of DMSO should be kept as low as possible and be consistent across all treatment groups, including the vehicle control. This solution should be used immediately after preparation.
III. Administration Protocols
Proper administration technique is crucial for accurate and reproducible results. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate gauge feeding needle (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for mice)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the animal to breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it up.
-
Gently insert the feeding needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Intravenous Injection in Mice (Tail Vein)
Materials:
-
Prepared this compound intravenous formulation
-
Insulin syringe with a fine gauge needle (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Position the tail and visualize one of the lateral veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
IV. Quantitative Data Summary
The following tables summarize pharmacokinetic and efficacy data from various in vivo animal studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Dose and Route | Animal Model | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| 100 mg/kg, p.o. (BID) | SCID mice with BT474 xenografts | ~18,000 | ~4 | - | [3] |
| 200 mg/kg, p.o. (QD) | SCID mice with BT474 xenografts | - | - | - | [3] |
| 30 mg/kg, p.o. | FVB mice | - | - | - | [7] |
| 60 mg/kg, p.o. | FVB mice | - | - | - | [7] |
| 90 mg/kg, p.o. | FVB mice | - | - | - | [7] |
| 10 mg/kg, i.v. | NuNu mice | - | - | - | [8] |
Note: '-' indicates data not provided in the cited source.
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Dose and Schedule | Treatment Duration | Outcome | Reference |
| 231-BR-HER2 brain metastases | 100 mg/kg, p.o., twice daily | 24 days | 50-53% fewer large metastases | [9][10] |
| 231-BR-vector brain metastases | 100 mg/kg, p.o., twice daily | 24 days | 54% fewer large metastases | [9][10] |
| MMTV-erbB-2 syngeneic graft | 100 mg/kg/day, p.o. | 14 days | Significant inhibition of tumor growth | |
| MBT-2 bladder tumor xenograft | 200 mg/kg/day, p.o. + Radiation | 7 days | ~60% greater suppression of tumor growth with combination therapy | [5] |
| SUM149 (basal-like) xenograft | 100 mg/kg, twice daily + Radiation | 10 days | Synergistic inhibition of tumor growth | [1] |
| BT-474 xenograft | This compound + Trastuzumab | Varied | Complete tumor regression | [6] |
V. Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Typical workflow for a xenograft efficacy study.
References
- 1. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 3. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry for Biomarker Analysis in Lapatinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib is a potent, orally administered small-molecule inhibitor targeting the tyrosine kinase domains of both Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and Epidermal Growth Factor Receptor (EGFR/HER1).[1][2] It is a crucial therapeutic agent in the management of HER2-positive breast cancer, particularly in cases that have developed resistance to other targeted therapies like trastuzumab.[2] this compound functions by binding to the intracellular ATP-binding site of these receptors, preventing their autophosphorylation and subsequently blocking downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2][3]
Given the complexities of tumor biology and the development of therapeutic resistance, monitoring the status of key biomarkers within the tumor microenvironment is essential for predicting and evaluating treatment response. Immunohistochemistry (IHC) serves as a powerful and widely used technique to visualize and semi-quantify protein expression in situ within formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This allows for the assessment of HER2 pathway activation and the status of other relevant proteins that may influence this compound efficacy. These application notes provide a comprehensive overview of key biomarkers, quantitative data from clinical studies, and detailed protocols for their IHC-based assessment in this compound-treated tumors.
This compound's Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the signaling of the HER2 and EGFR receptors. In HER2-overexpressing cancers, HER2 can form homodimers or heterodimers with other ErbB family members (like EGFR or HER3), leading to the phosphorylation of tyrosine residues in their intracellular domains.[3][4] This phosphorylation event triggers the activation of two major downstream signaling pathways:
-
The PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.[3]
-
The Ras/Raf/MEK/MAPK Pathway: This cascade primarily drives cell proliferation.[3]
This compound's inhibition of HER2 and EGFR kinase activity blocks these downstream signals, leading to decreased cellular proliferation and increased apoptosis (cell death).[5]
Key Biomarkers for IHC Analysis
The assessment of the following biomarkers can provide valuable insights into tumor response and potential resistance mechanisms to this compound.
-
HER2 and p95HER2: While total HER2 expression is the primary indicator for anti-HER2 therapy, the presence of p95HER2, a truncated and constitutively active form of the receptor, can be associated with resistance to trastuzumab but sensitivity to this compound.[6] Quantitative analysis of both forms may offer better predictive value.[7]
-
Downstream Pathway Markers (p-MAPK, p-p70S6K): The phosphorylation status of key downstream proteins like MAPK and p70S6K (a target of mTOR) reflects the activity of the Ras/Raf/MAPK and PI3K/Akt/mTOR pathways, respectively.[6] Their expression levels can indicate whether the pathways are successfully inhibited by this compound or if resistance mechanisms are activating them.
-
Other Potential Markers (p-AMPK, Cyclin E, PTEN):
-
p-AMPK: Phosphorylated AMPK can impact the mTOR pathway and has been associated with response to treatment.[6]
-
Cyclin E: A key cell cycle regulator, its expression has been linked to shorter progression-free survival.[6]
-
PTEN: Loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/Akt pathway, a potential mechanism of resistance.[6]
-
Quantitative Data on Biomarker Expression and this compound Efficacy
The following tables summarize findings from immunohistochemical studies on primary tumor samples from HER2-positive advanced breast cancer patients treated with this compound and capecitabine.
Table 1: Association of Biomarkers with Patient Survival
| Biomarker | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Finding | Citation |
| p-p70S6K | Progression-Free Survival (PFS) | 0.45 | 0.25–0.81 | 0.009 | High expression associated with longer PFS. | [6] |
| Cyclin E | Progression-Free Survival (PFS) | 1.83 | 1.06–3.14 | 0.029 | High expression associated with shorter PFS. | [6] |
| p-MAPK | Overall Survival (OS) | 1.61 | 1.13–2.29 | 0.009 | High expression correlated with shorter OS. | [6] |
| Cyclin E | Overall Survival (OS) | 2.99 | 1.29–6.94 | 0.011 | High expression correlated with shorter OS. | [6] |
| HER2 (High vs. Moderate) | Overall Survival (OS) | 1.7 | - | 0.015 | Very high HER2 levels associated with shorter OS. | [8] |
| p95HER2 (in multivariate) | Overall Survival (OS) | 0.35 | - | 0.027 | High expression associated with longer OS. | [8] |
Table 2: Association of Biomarkers with Treatment Response
| Biomarker | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Finding | Citation |
| p-AMPK | Response to Treatment | 3.31 | 1.48–7.44 | 0.004 | Expression negatively impacted response. | [6] |
| p-AMPK | Disease Control | 3.07 | 1.25–7.58 | 0.015 | Expression negatively impacted disease control. | [6] |
Experimental Protocols
A standardized IHC protocol is critical for obtaining reliable and reproducible results. Below is a general workflow and a detailed protocol for staining FFPE tissue sections.
General Immunohistochemistry Workflow
Detailed Protocol for Chromogenic IHC on FFPE Sections
This protocol provides a standard methodology. Specific conditions, especially for antigen retrieval and primary antibody incubation, should be optimized for each new antibody.
1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5-10 minutes each.[9][10]
-
Immerse slides in 100% Ethanol: 2 changes, 3-10 minutes each.[9][10]
-
Immerse slides in 95% Ethanol: 1 change, 3-5 minutes.[9][10]
-
Immerse slides in 70% Ethanol: 1 change, 3-5 minutes.[9][10]
-
Rinse slides thoroughly in distilled water for 5 minutes.[9]
2. Antigen Retrieval
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.[8][9]
-
Method: Heat-Induced Epitope Retrieval (HIER) is most common.
-
Immerse slides in a staining container filled with 10 mM Sodium Citrate buffer (pH 6.0).[9]
-
Heat the container to 95-100°C (using a microwave, pressure cooker, or water bath) and maintain at a sub-boiling temperature for 10-20 minutes.[5][9]
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.[9]
-
Rinse slides in PBS (or TBS-T) twice for 5 minutes each.[9]
3. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% Hydrogen Peroxide (in methanol or PBS) for 10 minutes at room temperature to block endogenous peroxidase activity.[9] Rinse with PBS.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5-10% normal serum from the same species as the secondary antibody) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Drain blocking buffer (do not rinse). Apply the primary antibody diluted in antibody diluent to the optimal concentration. Incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[12]
-
Washing: Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20) for 3 changes of 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as above.
-
Detection: Apply the detection reagent (e.g., Streptavidin-HRP for biotin-based systems). Incubate for 30 minutes at room temperature.[13]
-
Washing: Repeat the washing step as above.
-
Chromogen Application: Apply the DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (typically 1-10 minutes).[14] DAB produces a brown precipitate at the site of the antigen.
-
Stop Reaction: Immerse slides in distilled water to stop the chromogenic reaction.[14]
4. Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei blue, providing histological context.[9]
-
Bluing: Rinse slides in running tap water for 5-10 minutes until nuclei turn blue.[5]
-
Dehydration: Immerse slides in graded ethanol (e.g., 70%, 95%, 100%, 100%) for 5 minutes each.[9]
-
Clearing: Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.[9]
-
Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles. Allow to dry before analysis.[15]
Semi-Quantitative Analysis: The H-Score
The H-Score (Histoscore) is a common method to semi-quantify IHC results by incorporating both the intensity of the staining and the percentage of positive cells.
Calculation Formula: H-Score = [1 × (% of cells with weak staining, 1+)] + [2 × (% of cells with moderate staining, 2+)] + [3 × (% of cells with strong staining, 3+)][1]
The resulting score ranges from 0 to 300. A pre-determined cut-off value is then used to classify tumors as having low or high expression of the biomarker.[1]
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. sysy.com [sysy.com]
- 3. H-score [e-immunohistochemistry.info]
- 4. researchgate.net [researchgate.net]
- 5. nordicbiosite.com [nordicbiosite.com]
- 6. Pixelwise H-score: A novel digital image analysis-based metric to quantify membrane biomarker expression from immunohistochemistry images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of immunohistochemistry for formalin-fixed, paraffin-embedded tissue sections based on the antigen-retrieval technique: from experiments to hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. genscript.com [genscript.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 12. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sysy.com [sysy.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Lapatinib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Lapatinib in Cancer Therapy and Apoptosis
This compound is a potent, orally administered small-molecule dual tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2/ErbB2) and the epidermal growth factor receptor (EGFR/ErbB1).[1][2] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival.[1] In many cancers, particularly certain types of breast cancer, HER2 is overexpressed, leading to uncontrolled cell proliferation and suppression of apoptosis (programmed cell death).[3][4]
This compound exerts its anticancer effects by binding to the intracellular ATP-binding site of the EGFR and HER2 tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][2] The primary downstream cascades affected are the PI3K/Akt and Ras/Raf/MAPK pathways.[1][5] Inhibition of these pro-survival pathways ultimately shifts the cellular balance towards apoptosis, leading to the death of cancer cells.[2][5] In some contexts, such as triple-negative breast cancer (TNBC), this compound has also been shown to induce apoptosis by inhibiting the CIP2A/PP2A/p-Akt signaling pathway.[6][7]
Analyzing apoptosis is a critical method for evaluating the efficacy of anticancer drugs like this compound. Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative technique to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8] This method relies on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane during early apoptosis, which is detected by the high-affinity binding of Annexin V.[9]
Mechanism of Action: this compound-Induced Apoptotic Signaling
This compound's primary mechanism involves the inhibition of EGFR and HER2, which disrupts multiple anti-apoptotic and pro-survival signals.
-
Inhibition of Pro-Survival Pathways: By blocking EGFR and HER2, this compound prevents the activation of the PI3K/Akt and MAPK signaling cascades.[5] The PI3K/Akt pathway is a major contributor to cell survival by phosphorylating and inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors.[3][10] Deactivation of this pathway by this compound leads to decreased levels of phosphorylated Akt (p-Akt), promoting apoptosis.[6][11]
-
Activation of the Intrinsic Apoptotic Pathway: this compound treatment has been shown to induce the intrinsic, or mitochondrial, pathway of apoptosis.[11] This is characterized by changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[11] This shift leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[11]
-
Modulation of Other Kinases: Studies have also implicated the p38 MAPK and JNK signaling pathways in this compound-induced apoptosis.[11] Activation of these stress-activated protein kinases can contribute to cell death.[11]
Signaling Pathway Diagrams
Caption: this compound inhibits EGFR/HER2, blocking PI3K/Akt and MAPK pathways to induce apoptosis.
Experimental Protocols
A typical workflow for assessing this compound-induced apoptosis involves cell culture, drug treatment, and subsequent analysis by flow cytometry.
Caption: Workflow for analyzing apoptosis in this compound-treated cells.
Protocol: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3, MDA-MB-468, NB4)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound ditosylate (stock solution in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Ensure the final concentration of DMSO in the medium is consistent across all treatments (including the vehicle control) and is typically ≤ 0.1%.
-
Cell Treatment: Aspirate the old medium from the cells. Add the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) or the vehicle control (DMSO).
-
Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).
Protocol: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol is adapted from standard methods for Annexin V and Propidium Iodide staining.[8][9][12]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS (calcium and magnesium-free)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer concentrate to 1X with deionized water. Prepare enough for all samples and keep it on ice.
-
Harvest Cells:
-
For adherent cells, carefully collect the culture supernatant, which contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected earlier.
-
For suspension cells, simply collect the cells from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer. Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Set up appropriate gates using unstained, Annexin V-only, and PI-only controls to establish compensation and quadrants.
Data Presentation and Interpretation
Flow cytometry data from Annexin V/PI staining is typically displayed as a dot plot, which is divided into four quadrants.
Caption: Interpretation of Annexin V/PI flow cytometry quadrants.
-
Lower-Left (Q4: Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells, with intact cell membranes but externalized PS.
-
Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or secondary necrotic cells, with compromised membrane integrity.
-
Upper-Left (Q1: Annexin V- / PI+): Necrotic or dead cells, which have lost membrane integrity without initiating the apoptotic cascade.
The total percentage of apoptotic cells is typically calculated by summing the percentages of cells in the early (Q3) and late (Q2) apoptotic quadrants.
Quantitative Data Summary
The following tables summarize representative data from studies investigating this compound-induced apoptosis in various cancer cell lines.
Table 1: Apoptosis in NB4 Acute Promyelocytic Leukemia Cells [11] (Data derived from flow cytometry analysis after 24 hours of treatment)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Control (DMSO) | 0 | Baseline |
| This compound | 15 | Increased |
| This compound | 20 | Further Increased |
Table 2: Apoptosis in SK-OV-3 Ovarian Cancer Cells [13] (Data derived from Annexin V/PI staining after 48 hours of treatment)
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control | 0 | ~5% |
| This compound | 1 | ~15% |
| This compound | 3 | ~25% |
| This compound | 10 | ~40% |
Table 3: Apoptosis in Triple-Negative Breast Cancer (TNBC) Cells [14] (Data derived from sub-G1 analysis after 72 hours of treatment)
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (sub-G1) |
| MDA-MB-231 | 5 | Increased |
| MDA-MB-231 | 10 | Further Increased |
| MDA-MB-468 | 5 | Increased |
| MDA-MB-468 | 10 | Further Increased |
| HCC-1937 | 5 | Increased |
| HCC-1937 | 10 | Further Increased |
Conclusion
The analysis of apoptosis using flow cytometry with Annexin V/PI staining is an essential tool for characterizing the cytotoxic effects of this compound. These protocols and application notes provide a framework for researchers to quantitatively assess the pro-apoptotic efficacy of this compound in various cancer models. The data generated from these assays are crucial for understanding the drug's mechanism of action, determining effective concentrations, and guiding further pre-clinical and clinical development.
References
- 1. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 2. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. article.imrpress.com [article.imrpress.com]
- 14. researchgate.net [researchgate.net]
Determining the Potency of Lapatinib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
FOR IMMEDIATE RELEASE
Application Note
Topic: Method for Determining Lapatinib IC50 in Different Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. This compound is a potent dual tyrosine kinase inhibitor targeting both the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) and the Epidermal Growth Factor Receptor (EGFR/HER1).[1][2] Understanding its IC50 value is crucial for assessing its therapeutic potential and for further drug development. This note includes a summary of this compound IC50 values in different cancer cell lines, detailed experimental protocols for common cell viability assays, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is an orally active small-molecule inhibitor of the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[1][2] By binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and activation, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.[2][3] Overexpression of HER2 is a key driver in several cancers, particularly in a subset of breast cancers. This compound's dual inhibitory action makes it an important therapeutic agent, especially in cases of resistance to other targeted therapies like trastuzumab.[2][4]
This compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the EGFR and HER2 signaling pathways. Upon ligand binding or receptor dimerization, these receptors undergo autophosphorylation, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival. This compound blocks this initial phosphorylation step.
This compound IC50 Values in Various Cancer Cell Lines
The sensitivity of cancer cell lines to this compound varies depending on their molecular characteristics, particularly the expression levels of EGFR and HER2.[5][6] The following table summarizes reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | EGFR Status | This compound IC50 (µM) | Reference |
| Breast Cancer | |||||
| BT-474 | Breast Carcinoma | Overexpressing | Expressing | 0.025 - 0.046 | [5][7] |
| SK-BR-3 | Breast Adenocarcinoma | Overexpressing | Expressing | 0.079 | [7] |
| MDA-MB-453 | Breast Carcinoma | This compound-insensitive | - | >1 | [8] |
| JIMT-1 | Breast Carcinoma | This compound-insensitive | - | >1 | [8] |
| MCF-7/HER2 | Breast Adenocarcinoma | Overexpressing | - | Lower than control | [9] |
| T47D/HER2 | Breast Ductal Carcinoma | Overexpressing | - | Lower than control | [9] |
| ZR-75-1/HER2 | Breast Ductal Carcinoma | Overexpressing | - | Lower than control | [9] |
| Gastric Cancer | |||||
| NCI-N87 | Gastric Carcinoma | Overexpressing | Expressing | ~0.1 | [5][10] |
| SNU-216 | Gastric Carcinoma | Amplified | - | ~1 | [10] |
| MKN7 | Gastric Adenocarcinoma | Amplified | - | >8 | [11] |
| Lung Cancer | |||||
| A549 | Lung Carcinoma | Expressing | Expressing | 2 - 5 | [12] |
| Calu-3 | Lung Adenocarcinoma | Low expression | Low expression | 3 - 12 | [5] |
| Other Cancers | |||||
| HN5 | Head and Neck Squamous Cell Carcinoma | - | Overexpressing | 0.12 | [5] |
| A-431 | Epidermoid Carcinoma | - | Overexpressing | 0.09 - 0.21 | [5] |
| USPC2 | Endometrial Serous Carcinoma | Overexpressing | - | 0.052 | [13] |
| MFE296 | Endometrial Carcinoma | Low expression | Low expression | 10.9 | [13] |
Experimental Protocols for IC50 Determination
The following are detailed protocols for determining the IC50 of this compound using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
General Workflow for IC50 Determination
The overall experimental process for determining the IC50 value of this compound is outlined below.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]
-
96-well plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired concentration range (e.g., 0.01 µM to 100 µM). A control group with DMSO alone should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5][6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17][18]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17][18]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value.
-
Conclusion
The determination of this compound's IC50 is a fundamental step in preclinical cancer research. The protocols provided herein for the MTT and CellTiter-Glo® assays offer reliable and reproducible methods for assessing the cytotoxic and anti-proliferative effects of this compound across a variety of cancer cell lines. The provided IC50 data serves as a valuable reference for researchers initiating studies with this important targeted therapy. Careful execution of these protocols will yield accurate and consistent data, facilitating the evaluation of this compound's efficacy and the exploration of its potential in new therapeutic contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MET activation mediates resistance to this compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. protocols.io [protocols.io]
- 17. ch.promega.com [ch.promega.com]
- 18. OUH - Protocols [ous-research.no]
Application of Lapatinib in Radio-sensitization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lapatinib, a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has emerged as a promising agent in combination with radiotherapy. By blocking critical signaling pathways that drive cell proliferation, survival, and DNA repair, this compound can enhance the sensitivity of cancer cells to the cytotoxic effects of ionizing radiation. These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and key quantitative data related to the use of this compound as a radiosensitizer.
Mechanism of Action
This compound-mediated radiosensitization is primarily achieved through the inhibition of the EGFR and HER2 signaling cascades. Upon binding to the intracellular tyrosine kinase domains of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream pro-survival pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[1][2][3] Inhibition of these pathways in irradiated cells leads to several key outcomes that enhance radiation efficacy:
-
Inhibition of Pro-Survival Signaling: Radiation can induce the activation of pro-survival pathways like PI3K/Akt and MEK/ERK, which can counteract the cytotoxic effects of radiation. This compound effectively blocks this activation.[2][4]
-
Impaired DNA Damage Repair: this compound has been shown to hinder the repair of radiation-induced DNA double-strand breaks. This is evidenced by the prolongation of γH2AX foci, a marker for DNA double-strand breaks, and the downregulation of key DNA repair proteins like phosphorylated DNA-dependent protein kinase catalytic subunit (p-DNA-PKcs).[5]
-
Induction of Cell Death: The combination of this compound and radiation promotes cancer cell death through apoptosis and senescence.[2][5] Increased expression of caspase-3 is observed in cells treated with both agents.[2]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, preventing cells from progressing to phases that are more resistant to radiation.[6]
Key Quantitative Data in this compound Radiosensitization Studies
The efficacy of this compound as a radiosensitizer is quantified using several key metrics. The following tables summarize representative data from preclinical studies.
| Cell Line | Cancer Type | This compound Concentration (µM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) at SF 0.5 | Reference |
| SKBR3 | HER2+ Breast Cancer | 5 | 2-8 | 1.21 | [2][5] |
| BT474 | HER2+ Breast Cancer | 5 | 2-8 | 1.26 | [2][5] |
| MCF-7 | HER2- Breast Cancer | Not specified | Not specified | 1.0 | [2] |
| Normal Human Astrocytes | Normal Cells | Not specified | Not specified | 1.0 | [2] |
Table 1: In Vitro Radiosensitization by this compound in Breast Cancer Cell Lines. SER values greater than 1 indicate a synergistic effect between this compound and radiation. SF 0.5 represents the radiation dose required to achieve 50% cell survival.
| Xenograft Model | Cancer Type | This compound Dose (mg/kg/day) | Radiation Regimen | Enhancement Ratio | Fractional Tumor Product Ratio | Reference |
| SUM149 | Basal-like/EGFR+ Breast Cancer | 100 (twice daily) | 2 Gy/fraction for 3 days | 2.75 | 2.20 | [4][7] |
| SUM225 | HER2+ Breast Cancer | 100 (twice daily) | 2 Gy/fraction for 3 days | 1.25 | Not specified | [4][7] |
| MBT-2 | Murine Bladder Cancer | 200 | 15 Gy (single dose) | Not specified | Not specified | [8][9] |
Table 2: In Vivo Radiosensitization by this compound in Xenograft Models. The enhancement ratio and fractional tumor product ratio are measures of the degree to which this compound enhances the tumor growth delay caused by radiation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.
Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
Protocol:
-
Cell Seeding: Plate a single-cell suspension of the desired cancer cell line into 6-well plates. The number of cells seeded per well should be adjusted based on the radiation dose to aim for 50-150 colonies per well (e.g., 500 cells for 0 Gy, 1000 for 2 Gy, 2000 for 4 Gy, 4000 for 6 Gy, and 8000 for 8 Gy).
-
This compound Treatment: Allow cells to attach for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 2 to 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 14-21 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol:acetic acid solution (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SER can be calculated by dividing the radiation dose required to achieve a certain survival fraction in the control group by the dose required for the same survival fraction in the this compound-treated group.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins in the EGFR/HER2 signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with this compound for the desired time, followed by irradiation. At the indicated time points post-irradiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, p-HER2, p-Akt, p-ERK, and total EGFR, HER2, Akt, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
DNA Damage Repair Assay (γH2AX Foci Formation)
This immunofluorescence-based assay quantifies DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and/or radiation as described in the clonogenic assay protocol.
-
Fixation and Permeabilization: At a specific time point after irradiation (e.g., 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Blocking and Antibody Incubation: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. Capture images and quantify the number of foci per nucleus using image analysis software.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and/or radiation. At the desired time point, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of the PI fluorescence.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Tumor Growth Delay Study
This experiment evaluates the efficacy of this compound as a radiosensitizer in a living organism.
Protocol:
-
Tumor Xenograft Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Drug Administration and Irradiation: Administer this compound (e.g., 100 mg/kg) orally, typically twice daily.[4][7] Deliver a fractionated course of radiation (e.g., 2 Gy per day for 3-5 days) to the tumors.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain size compared to the control group.
Visualizations
Signaling Pathways
References
- 1. Radiosensitizing effect of this compound in human epidermal growth factor receptor 2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in combination with radiation diminishes tumor regrowth in HER2+ and basal-like/EGFR+ breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal timing of a γH2AX analysis to predict cellular lethal damage in cultured tumor cell lines after exposure to diagnostic and therapeutic radiation doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Lapatinib Response in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methodologies for the in vivo imaging of Lapatinib response in preclinical animal models. This compound is a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in various cancers, particularly HER2-positive breast cancer.[1][2] Non-invasive imaging techniques are crucial for longitudinally monitoring therapeutic efficacy, understanding mechanisms of resistance, and optimizing dosing strategies.
Introduction to this compound and In Vivo Imaging
This compound functions by binding to the intracellular ATP-binding site of EGFR and HER2, inhibiting receptor phosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.[2][3] This disruption of signaling cascades leads to decreased cell proliferation and increased apoptosis in cancer cells overexpressing these receptors.[4]
In vivo imaging in animal models, typically xenografts of human cancer cell lines in immunocompromised mice, allows for the real-time, longitudinal assessment of this compound's anti-tumor effects.[5] Various imaging modalities, including Positron Emission Tomography (PET), Bioluminescence Imaging (BLI), Ultrasound Imaging, and Fluorescence Imaging, offer unique advantages in visualizing and quantifying treatment response.
Signaling Pathway of this compound Action
The following diagram illustrates the EGFR/HER2 signaling pathway and the mechanism of action of this compound.
Caption: EGFR/HER2 signaling pathway and this compound's mechanism of action.
Quantitative Data on this compound Response from In Vivo Imaging
The following tables summarize quantitative data from preclinical studies assessing this compound response using various imaging modalities.
Table 1: Positron Emission Tomography (PET) Imaging
| Animal Model | Tracer | Treatment | Key Findings | Reference |
| HER2+ Breast Cancer Xenografts (MDA-MB-453) | [68Ga]HER3P1 | This compound (100 mg/kg, twice daily for 2 days) | Significant increase in HER3 tracer uptake (SUVmax) in this compound-resistant tumors.[6] | [6][7] |
| HER2+ Breast Cancer Xenografts (BT474) | 89Zr-mAb3481 | This compound (25 mg/kg, daily) | No significant change in tracer uptake (SUVmean) in vivo, despite increased HER3 expression in vitro.[8][9] | [8][9] |
| HER2+ Breast Cancer | 18F-FDG | Neoadjuvant this compound | Early metabolic response at 2 weeks correlated with pathologic complete response.[10][11] | [10][11] |
Table 2: Ultrasound Imaging
| Animal Model | Imaging Parameter | Treatment | Key Findings | Reference |
| HER2+ Breast Cancer | Tumor Volume | This compound | Objective tumor response observed.[12][13] | [12][13] |
| HER2+ Breast Cancer | Cellular Senescence (NT5E-targeted nanobubbles) | This compound | Ultrasound with targeted nanobubbles can identify reversible senescence associated with this compound resistance.[14][15] | [14][15] |
Table 3: Other Imaging Modalities
| Animal Model | Imaging Modality | Key Findings | Reference |
| HER2+ Breast Cancer Brain Metastases (231-BR-HER2 cells) | Immunohistochemistry | This compound (100 mg/kg) reduced the number of large metastases by 50-53%.[16] | [16] |
| Orthotopic Colorectal and Hepatic Carcinoma | Near-Infrared (NIR) Fluorescence Imaging (YQ-H-06 probe) | This compound-based fluorescent probe showed excellent tumor contrast.[17] | [17] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for an in vivo imaging study of this compound response.
Caption: General workflow for in vivo imaging of this compound response.
Protocol for Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive method for monitoring tumor growth and burden in real-time.[5][18]
1. Cell Line Preparation:
-
Utilize a cancer cell line (e.g., HER2-positive breast cancer line) that has been stably transfected with a luciferase reporter gene (e.g., firefly luciferase).[5]
-
Culture the cells under standard conditions and ensure they are pathogen-free.
2. Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts.
-
Subcutaneously inject a suspension of the luciferase-expressing cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank or mammary fat pad of the mice.[18]
3. Tumor Growth and Treatment:
-
Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose and schedule (e.g., 100 mg/kg daily).[16] The vehicle for the control group is typically a solution of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.
4. Imaging Procedure:
-
Anesthetize the mice using isoflurane.
-
Inject the substrate, D-luciferin (e.g., 150 mg/kg), intraperitoneally.
-
Approximately 10-15 minutes post-luciferin injection, place the mouse in an in vivo imaging system (e.g., IVIS).[5]
-
Acquire bioluminescent images. The signal intensity is proportional to the number of viable tumor cells.
5. Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Compare the signal intensity between the treatment and control groups over time to assess the efficacy of this compound.
Protocol for Positron Emission Tomography (PET) Imaging
PET imaging allows for the quantitative assessment of metabolic activity or receptor expression, providing insights into the pharmacodynamic effects of this compound.
1. Animal Model and Treatment:
-
Prepare tumor-bearing mice as described for BLI.
-
Administer this compound and vehicle to the respective groups.
2. Radiotracer Administration:
-
Select a suitable PET tracer. For example, 18F-FDG can be used to measure glucose metabolism, which is often elevated in cancer cells, or a tracer targeting a specific molecule like HER3 ([68Ga]HER3P1) can be used.[7][10]
-
Fast the animals for 4-6 hours before 18F-FDG injection to reduce background signal.
-
Inject the radiotracer (e.g., via tail vein) at a specified dose (e.g., ~200 µCi).
3. PET/CT Imaging:
-
After an appropriate uptake period (e.g., 60 minutes for 18F-FDG), anesthetize the mice and place them in a small animal PET/CT scanner.
-
Perform a CT scan for anatomical reference, followed by a PET scan.
4. Data Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor on the co-registered images.
-
Calculate the Standardized Uptake Value (SUV), typically SUVmax or SUVmean, to quantify tracer accumulation in the tumor.
-
Compare SUV values before and after treatment, and between treatment and control groups. A decrease in 18F-FDG uptake is indicative of a positive treatment response.
Protocol for High-Frequency Ultrasound Imaging
Ultrasound imaging provides high-resolution anatomical information about the tumor and its vasculature.
1. Animal Model and Treatment:
-
Prepare tumor-bearing mice and initiate this compound treatment as previously described.
2. Imaging Preparation:
-
Anesthetize the mouse and place it on a heated stage to maintain body temperature.
-
Remove hair from the area overlying the tumor using a depilatory cream to ensure good acoustic coupling.
-
Apply a layer of pre-warmed ultrasound gel to the skin over the tumor.
3. Ultrasound Imaging:
-
Use a high-frequency ultrasound system designed for small animal imaging.
-
Acquire B-mode (brightness mode) images to visualize the tumor's structure and measure its dimensions (length, width, height).
-
If available, use Doppler mode to assess blood flow within the tumor.
4. Data Analysis:
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor changes in tumor volume and vascularity over the course of the treatment.
-
Compare the tumor growth curves between the this compound-treated and control groups.
Mandatory Visualization: Detailed Workflow for PET Imaging
Caption: Detailed workflow for PET imaging of this compound response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 4. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 5. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Initial Testing (Stage 1) of this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional Frequency Ultrasonic Biomarkers of Cancer Treatment Response In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.8. In Vivo Ultrasound Imaging of Mouse Models of Subcutaneous Tumors [bio-protocol.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. Phase I Study Evaluating the Combination of this compound (a Her2/Neu and EGFR Inhibitor) and Everolimus (an mTOR Inhibitor) in Patients with Advanced Cancers: South West Oncology Group (SWOG) Study S0528 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Establishing co-culture models to study Lapatinib's effect on the tumor microenvironment
Application Note & Protocols
Topic: Establishing Co-culture Models to Study Lapatinib's Effect on the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and therapeutic resistance.[1] It is a complex ecosystem composed of cancer cells, stromal cells like cancer-associated fibroblasts (CAFs), immune cells such as tumor-associated macrophages (TAMs), endothelial cells, and the extracellular matrix (ECM).[1][2] Interactions between these components can significantly alter a tumor's response to targeted therapies.
This compound is a potent, reversible dual tyrosine kinase inhibitor (TKI) that targets the intracellular domains of both the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[3][4][5][6][7] By blocking the ATP-binding sites of these receptors, this compound inhibits their autophosphorylation and disrupts downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[6][8][9][10] While effective in HER2-positive breast cancer, resistance to this compound, both primary and acquired, is a significant clinical challenge.[11] Emerging evidence suggests that the TME contributes to this resistance. For example, CAFs can secrete factors like HGF and NRG1β, which activate alternative signaling pathways (MET and HER3, respectively), allowing cancer cells to bypass the HER2 blockade and survive.[1]
To investigate these complex interactions and develop strategies to overcome TME-mediated drug resistance, robust in vitro models are essential. Co-culture systems, which involve culturing two or more different cell types together, offer a more physiologically relevant model than traditional monocultures by partially recapitulating the cellular crosstalk within the TME.[2][12]
This application note provides detailed protocols for establishing and utilizing co-culture models of cancer cells with fibroblasts or macrophages to study the effects of this compound. It includes procedures for assessing cell viability, apoptosis, and key signaling pathway modifications.
Signaling Pathway: this compound's Mechanism of Action
This compound inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream pro-survival and proliferative signaling.
Caption: this compound inhibits EGFR and HER2, blocking PI3K/Akt and MAPK pathways.
Experimental Workflow Overview
The overall process involves establishing the co-culture, treating with this compound, and subsequently analyzing the cellular and molecular responses.
Caption: General experimental workflow from cell culture to data analysis.
Protocol 1: Establishing a Cancer Cell-Fibroblast Co-culture Model
This protocol describes setting up a co-culture using a transwell insert system, which allows for the study of paracrine signaling via soluble factors while keeping the cell populations separate for downstream analysis.
Materials:
-
HER2+ Cancer Cell Line (e.g., SK-BR-3, BT-474)
-
Human Fibroblast Cell Line (e.g., primary Cancer-Associated Fibroblasts or normal fibroblasts like MRC-5)[13][14]
-
Cancer cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474) with 10% FBS and 1% Penicillin-Streptomycin
-
Fibroblast culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
6-well plates
-
Transwell inserts with 0.4 µm pore size
-
Trypsin-EDTA, PBS, Hemocytometer
Procedure:
-
Seed Fibroblasts: Plate fibroblasts in the lower chamber of a 6-well plate at a density of 1.5 x 10^5 cells per well in 2 mL of fibroblast medium.
-
Allow Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow fibroblasts to attach and form a monolayer.
-
Seed Cancer Cells: The following day, replace the medium in the wells with 2 mL of fresh co-culture medium (e.g., a 1:1 mixture of cancer cell and fibroblast medium). Seed 1.0 x 10^5 cancer cells into the transwell inserts in 1.5 mL of the same co-culture medium.
-
Assemble Co-culture: Carefully place the inserts containing cancer cells into the wells with the fibroblast monolayer.[15]
-
Establish Monoculture Controls: In parallel, seed cancer cells in transwell inserts placed in empty wells and fibroblasts in wells without inserts, both containing the co-culture medium.
-
Incubate: Allow the co-culture system to equilibrate for 24 hours at 37°C, 5% CO2 before starting this compound treatment.
Protocol 2: this compound Treatment and Viability Assay
This protocol uses a water-soluble tetrazolium salt (WST-1) assay to measure cell viability.
Materials:
-
Established mono- and co-cultures from Protocol 1
-
This compound (dissolved in DMSO to create a stock solution)
-
Co-culture medium
-
WST-1 reagent
-
96-well plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in co-culture medium (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be <0.1%.
-
Treat Cells: Remove the medium from the transwell inserts and the lower wells. Add the prepared this compound dilutions to both the upper (1.5 mL) and lower (2 mL) chambers.
-
Incubate: Treat the cells for 72 hours at 37°C, 5% CO2.
-
Perform Viability Assay: a. After incubation, carefully remove the transwell inserts. The viability of each cell type can now be assessed separately. b. For cancer cells, transfer the inserts to a new 6-well plate containing 1.5 mL of fresh medium per well. c. Add WST-1 reagent to each well (and insert) at a 1:10 dilution. d. Incubate for 2 hours at 37°C. e. Transfer 100 µL of the medium from each condition (from inside the insert for cancer cells, from the well for fibroblasts) to a 96-well plate. f. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM this compound). Plot a dose-response curve and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Materials:
-
Treated mono- and co-cultures
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Trypsin-EDTA (without EDTA for cell suspension if needed)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Treat Cells: Treat mono- and co-cultures with this compound at a predetermined concentration (e.g., the IC50 value) for 48 hours.
-
Harvest Cells: a. Harvest cancer cells from the transwell inserts by trypsinization. Collect the cells and centrifuge at 300 x g for 5 minutes. b. Harvest fibroblasts from the lower wells similarly. c. Wash the cell pellets twice with cold PBS.
-
Stain Cells: a. Resuspend each cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16] d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Signaling Pathway Analysis by Western Blot
This protocol assesses the phosphorylation status of key proteins in the EGFR/HER2 signaling pathway.[17][18]
Materials:
-
Treated mono- and co-cultures
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat Cells: Treat mono- and co-cultures with this compound (e.g., 1 µM) for a short duration (e.g., 2, 6, or 24 hours) to observe changes in signaling.
-
Prepare Lysates: a. After treatment, separate the co-cultures. Wash cells with ice-cold PBS. b. Add ice-cold RIPA buffer to each cell population (in inserts and wells). c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantify Protein: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blot: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again and apply ECL substrate. g. Visualize the protein bands using an imaging system.[19]
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Effect of Co-culture on this compound IC50 Values (µM) in Cancer Cells
| Cell Line | Monoculture IC50 | Co-culture with Fibroblasts IC50 | Fold Change |
| SK-BR-3 | 0.85 ± 0.09 | 4.25 ± 0.31 | 5.0 |
| BT-474 | 0.62 ± 0.05 | 3.88 ± 0.25 | 6.3 |
Table 2: Apoptosis in SK-BR-3 Cells after 48h Treatment with 1µM this compound
| Culture Condition | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells |
| Monoculture (Control) | 2.1 ± 0.4% | 1.5 ± 0.3% | 3.6% |
| Monoculture (this compound) | 25.8 ± 2.1% | 10.2 ± 1.5% | 36.0% |
| Co-culture (Control) | 2.5 ± 0.5% | 1.8 ± 0.4% | 4.3% |
| Co-culture (this compound) | 10.3 ± 1.2% | 4.5 ± 0.8% | 14.8% |
Table 3: Relative Phosphorylation of Signaling Proteins in BT-474 Cells after 6h this compound Treatment
| Target Protein | Monoculture | Co-culture with Fibroblasts |
| p-HER2 / Total HER2 | 0.15 ± 0.03 | 0.45 ± 0.06 |
| p-Akt / Total Akt | 0.21 ± 0.04 | 0.68 ± 0.09 |
| p-ERK / Total ERK | 0.25 ± 0.05 | 0.72 ± 0.08 |
| (Values are normalized to untreated controls) |
TME-Mediated Resistance Mechanism
Co-culture with stromal cells can induce resistance by activating bypass signaling pathways in cancer cells.
Caption: CAFs secrete factors that activate bypass pathways (HER3, MET), promoting survival.
References
- 1. The role of tumor microenvironment in drug resistance: emerging technologies to unravel breast cancer heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 6. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of this compound on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cancer organoid co-culture model system: Novel approach to guide precision medicine [frontiersin.org]
- 13. Colon Cancer-associated Fibroblast Establishment and Culture Growth [bio-protocol.org]
- 14. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Online flow cytometry for monitoring apoptosis in mammalian cell cultures as an application for process analytical technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 多重蛋白质印迹法分析信号通路-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Lapatinib Resistance in Breast Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming acquired resistance to Lapatinib in HER2-positive breast cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound-resistant breast cancer cells.
Issue 1: this compound treatment is no longer effective at inhibiting cell proliferation in our long-term culture.
-
Potential Cause 1: Development of acquired resistance.
-
Solution: Confirm resistance by determining the IC50 value of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.[1]
-
-
Potential Cause 2: Alterations in key signaling pathways.
-
Solution: Investigate the activation status of alternative signaling pathways that can bypass HER2 inhibition. Common culprits include the PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3] Overexpression or activation of other receptor tyrosine kinases such as AXL, MET, or IGF-1R can also contribute.[2][4]
-
Experimental Protocol: Perform Western blot analysis to probe for phosphorylated (active) forms of key proteins in these pathways (e.g., p-Akt, p-ERK, p-MET).
-
-
-
Potential Cause 3: Changes in cell cycle regulation.
Issue 2: Our this compound-resistant cells are not undergoing apoptosis upon treatment.
-
Potential Cause 1: Alterations in apoptosis regulatory proteins.
-
Solution: Examine the expression levels of pro- and anti-apoptotic proteins. This compound resistance has been associated with the upregulation of anti-apoptotic proteins like Mcl-1 and XIAP, and downregulation of pro-apoptotic proteins like BAX.[1][7][8]
-
Experimental Protocol: Perform Western blot analysis for key BCL-2 family members (Mcl-1, BAX, Bcl-2) and IAP family proteins (XIAP).
-
-
-
Potential Cause 2: Insensitivity to extrinsic apoptosis pathway.
-
Solution: Investigate the components of the extrinsic apoptosis pathway. In some resistant models, there is a decreased expression of c-FLIP, which can sensitize cells to TRAIL-induced apoptosis.[1][7]
-
Experimental Protocol: Assess c-FLIP levels by Western blot. Test the sensitivity of resistant cells to TRAIL in combination with this compound.
-
-
Issue 3: Combination therapy with a PI3K inhibitor is not re-sensitizing resistant cells to this compound.
-
Potential Cause 1: Dominance of a different escape pathway.
-
Solution: While PI3K/Akt is a common resistance mechanism, other pathways might be the primary drivers in your specific cell model. Investigate the activation of the MAPK/ERK pathway or Src kinase.[2][3]
-
Experimental Protocol: Use specific inhibitors for other pathways (e.g., MEK inhibitors like selumetinib, or Src inhibitors like dasatinib) in combination with this compound to see if sensitivity is restored.[2]
-
-
-
Potential Cause 2: Upregulation of receptor tyrosine kinases (RTKs).
-
Solution: The cells may have upregulated other RTKs like AXL or MET, which can sustain downstream signaling independently of HER2.[4][9]
-
Experimental Protocol: Perform a phospho-RTK array to identify which receptors are activated. Validate findings with Western blotting and test the efficacy of combining this compound with an inhibitor of the identified RTK (e.g., a MET inhibitor).[9]
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| SKBR3 | 0.1 ± 0.01 | 6.5 ± 0.4 | ~65 | [1][10] |
| HCC1954 | Not specified | 2.7 ± 0.1 | Not applicable | [1] |
| BT474 | Not specified | >5 | Not applicable | [10] |
Table 2: Apoptosis Induction in Parental vs. Resistant Cells
| Cell Line | Treatment | % Apoptosis (Parental) | % Apoptosis (Resistant) | Reference |
| SKBR3 | This compound (500 nM) | 15.8 ± 2.0 | Not significant | [1] |
| SKBR3 | Obatoclax (300 nM) | 20.5 ± 4.3 | 35.7 ± 2.0 | [1] |
| HCC1954 | Obatoclax (300 nM) | 47.5 ± 1.1 | 69.1 ± 1.9 | [1] |
Experimental Protocols
1. Determination of IC50 Values (Cell Viability Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
2. Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound or other inhibitors for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
3. Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Cell Treatment: Treat cells in a 6-well plate with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells using flow cytometry analysis software.
Visualizations
Caption: Key signaling pathways implicated in acquired this compound resistance.
Caption: Alterations in apoptosis regulation leading to this compound resistance.
Caption: A general experimental workflow for studying this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What are the most common molecular mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound in HER2-positive breast cancer is often multifactorial. Key mechanisms include:
-
Activation of bypass signaling pathways: The most common are the PI3K/Akt/mTOR and MAPK/ERK pathways which, when activated, can promote cell survival and proliferation despite HER2 inhibition.[2][3]
-
Upregulation of other receptor tyrosine kinases: Increased expression and activation of receptors like AXL, MET, and IGF-1R can take over signaling duties from the inhibited HER2.[2][4]
-
Alterations in apoptosis regulation: Resistant cells often show an imbalance in pro- and anti-apoptotic proteins, such as increased Mcl-1 and decreased BAX, making them resistant to cell death.[1][7]
-
Cell cycle dysregulation: Overexpression of cell cycle proteins like Cyclin D1 and CDK4/6 can drive proliferation in a HER2-independent manner.[5][6]
Q2: How do I generate a this compound-resistant cell line in the lab?
A2: A common method is to continuously expose a sensitive parental cell line (e.g., SKBR3, BT474) to gradually increasing concentrations of this compound over a period of several months.[10][11] Start with a concentration around the IC20 and once the cells recover and grow steadily, incrementally increase the this compound concentration. The resulting population of cells will be enriched for those that have developed resistance mechanisms.
Q3: Are there known biomarkers that can predict this compound resistance?
A3: While research is ongoing, several potential biomarkers have been identified. High expression of MET has been correlated with shorter progression-free survival in patients treated with this compound.[9] Additionally, a gene signature including the overexpression of AURKB, GINS2, MCM10, UHRF1, POLE2, SPC24, and E2F2 has been associated with this compound resistance.[12][13] High expression of MCM10 and SPC24, in particular, may be negative prognostic factors.[12][13]
Q4: What are some promising therapeutic strategies to overcome this compound resistance that I can test preclinically?
A4: Several strategies have shown promise in preclinical models:
-
Targeting bypass pathways: Combining this compound with inhibitors of PI3K/Akt/mTOR (e.g., everolimus) or MEK (e.g., selumetinib) can be effective.[2][3]
-
Inhibiting cell cycle progression: CDK4/6 inhibitors, such as Palbociclib, have been shown to overcome this compound resistance by inducing cell cycle arrest.[5][6]
-
Inducing apoptosis: For cells with altered apoptosis regulation, targeting anti-apoptotic proteins with drugs like the Mcl-1 inhibitor Obatoclax can restore sensitivity.[1][7] In some cases, resistant cells may become sensitized to agents like TRAIL.[1][7]
-
Targeting upregulated RTKs: If resistance is driven by a specific RTK like MET, co-treatment with a MET inhibitor can re-sensitize cells to this compound.[9]
Q5: Can this compound-resistant cells lose their dependence on HER2?
A5: Yes, in some cases, cells that develop resistance to both trastuzumab and this compound may lose their reliance on HER2 signaling for survival and proliferation.[14] In such instances, targeting HER2 alone or in combination with other HER-family inhibitors may no longer be effective. The growth of these cells may become dependent on other pathways, and they have been shown to be sensitive to multi-targeted kinase inhibitors like sorafenib.[14]
References
- 1. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of resistance to this compound in HER2 positive breast cancer - DORAS [doras.dcu.ie]
- 12. Frontiers | Screening and Identification of Key Biomarkers in Acquired this compound-Resistant Breast Cancer [frontiersin.org]
- 13. Screening and Identification of Key Biomarkers in Acquired this compound-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2-positive breast cancer cells resistant to trastuzumab and this compound lose reliance upon HER2 and are sensitive to the multitargeted kinase inhibitor sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Intrinsic Lapatinib Resistance in Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating intrinsic resistance to Lapatinib in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of intrinsic this compound resistance in HER2-positive breast cancer?
Intrinsic resistance to this compound in HER2-positive breast cancer is multifactorial and often involves the activation of bypass signaling pathways that circumvent HER2 inhibition. Key mechanisms include:
-
Activation of the PI3K/Akt/mTOR Pathway: This is a central mechanism for this compound resistance. Hyperactivation can occur through several alterations, including:
-
Receptor Tyrosine Kinase (RTK) Crosstalk and Activation: Other RTKs can become activated to sustain downstream signaling despite HER2 inhibition. Notable examples include:
-
AXL: Overexpression of the AXL receptor tyrosine kinase can drive resistance by engaging the PI3K pathway.[5]
-
MET: Activation of the MET receptor can rescue cells from this compound-induced growth inhibition.[6]
-
Insulin-like Growth Factor Receptor 1 (IGF-1R): Activation of this receptor is another common resistance mechanism.[7]
-
-
HER2 Kinase Domain Mutations: Although less common as an intrinsic mechanism, mutations in the HER2 gene itself, such as the L755S mutation, can confer resistance to this compound.[8][9]
-
Metabolic Reprogramming: Cancer cells can adapt their metabolism to survive this compound treatment. This includes alterations in glycolysis and increased glutamine metabolism.[10]
-
Inhibition of Apoptosis: Overexpression of anti-apoptotic proteins, such as X-linked inhibitor of apoptosis protein (XIAP) and myeloid cell leukemia 1 (MCL-1), can prevent this compound-induced cell death.[7][11]
Q2: How does the tumor microenvironment contribute to this compound resistance?
The tumor microenvironment (TME) can play a significant role in mediating resistance to this compound. Cancer-associated fibroblasts (CAFs) within the TME can secrete growth factors, such as FGF5, which activate alternative signaling pathways like the FGFR2 pathway in HER2-positive tumor cells, thereby sustaining mitogenic signaling even in the presence of HER2 inhibition.[12] This paracrine signaling can contribute to early therapeutic escape.[12]
Q3: Are the mechanisms of this compound resistance similar in other solid tumors?
While much of the research has focused on breast cancer, similar mechanisms of resistance have been observed in other solid tumors:
-
Gastric Cancer: In HER2-amplified gastric cancer, activation of the MET receptor tyrosine kinase can mediate resistance to this compound by reactivating downstream MAPK and AKT signaling pathways.[6][13] Loss-of-function mutations in CSK and PTEN have also been shown to confer resistance by re-activating these same pathways.[14][15]
-
Lung Cancer: The HER2 L755P mutation has been associated with reduced response to this compound in lung cancer.[16] Bypass activation through mutations in other genes like PIK3CA is also a potential resistance mechanism.[17]
-
Bladder Cancer: The presence of specific ERBB2 (HER2) mutations in bladder cancer cell lines correlates with a higher sensitivity to this compound.[18][19] However, resistance can still emerge, potentially through activation of the PI3K/Akt pathway.[20]
Troubleshooting Guides
Problem 1: My HER2-positive cancer cell line shows intrinsic resistance to this compound in my initial experiments. What should I investigate first?
Possible Cause: Pre-existing activation of bypass signaling pathways.
Troubleshooting Steps:
-
Assess the PI3K/Akt/mTOR Pathway:
-
Western Blot Analysis: Check the phosphorylation status of key proteins in this pathway, including Akt (at Ser473 and Thr308), mTOR, and its downstream effectors p70S6K and 4E-BP1. Compare the baseline phosphorylation levels in your resistant cells to a known this compound-sensitive cell line.
-
Genetic Sequencing: Sequence the PIK3CA and PTEN genes to identify potential activating mutations in PIK3CA or loss-of-function mutations in PTEN.
-
-
Evaluate Alternative Receptor Tyrosine Kinase (RTK) Expression and Activation:
-
Protein Expression Analysis: Use Western blotting or proteomics to determine the expression levels of key alternative RTKs such as AXL and MET.
-
Phospho-RTK Arrays: Utilize phospho-RTK arrays to screen for the activation of a broad range of RTKs simultaneously.
-
-
Sequence the HER2 Kinase Domain: Although less common for intrinsic resistance, sequencing the kinase domain of the ERBB2 gene can identify mutations that may affect this compound binding.
Problem 2: I've confirmed PI3K pathway hyperactivation in my this compound-resistant cells. How can I experimentally validate this as the resistance mechanism?
Possible Cause: The PI3K pathway is driving cell survival and proliferation independently of HER2 signaling.
Troubleshooting Steps:
-
Pharmacological Inhibition:
-
Treat the resistant cells with a combination of this compound and a PI3K inhibitor (e.g., a p110α-selective inhibitor like BYL719 or a dual PI3K/mTOR inhibitor like NVP-BEZ235).[1]
-
Assess cell viability using assays such as MTT or colony formation assays. A synergistic or additive effect on growth inhibition would support the role of PI3K signaling in resistance.
-
-
Genetic Knockdown:
-
Use siRNA or shRNA to knock down the expression of key components of the PI3K pathway (e.g., PIK3CA).
-
Observe if the knockdown sensitizes the resistant cells to this compound treatment.
-
-
Overexpression Studies:
-
In a this compound-sensitive cell line, overexpress a constitutively active form of PIK3CA or Akt.
-
Determine if this overexpression is sufficient to confer resistance to this compound.[2]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Status | This compound IC50 | Reference |
| BT-474 | Parental (Sensitive) | 56 nmol/L | [10] |
| BT-474 | This compound-Resistant | 4.4 µmol/L | [10] |
| SKBR3 | Parental (Sensitive) | - | - |
| SKBR3-L | This compound-Resistant | 6.5 ± 0.4 µM | [21] |
| HCC1954 | Parental (Sensitive) | - | - |
| HCC1954-L | This compound-Resistant | 2.7 ± 0.1 µM | [21] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat with this compound or other inhibitors as required for the experiment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-HER2, anti-HER2, anti-AXL) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Key signaling pathways involved in intrinsic this compound resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Pi3K- and Mtor-Dependent Mechanisms of this compound Resistance and Result" by Samuel Brady [digitalcommons.library.tmc.edu]
- 4. PI3K-independent mTOR activation promotes this compound resistance and IAP expression that can be effectively reversed by mTOR and Hsp90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MET activation mediates resistance to this compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted this compound anti-HER2/ErbB2 therapy resistance in breast cancer: opportunities to overcome a difficult problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling trastuzumab and this compound inefficiency in gastric cancer: Future steps (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel treatment strategy for this compound resistance in a subset of HER2-amplified gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mouseion.jax.org [mouseion.jax.org]
- 16. Atomistic insights into the lung cancer-associated L755P mutation in HER2 resistance to this compound: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lapatinib solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lapatinib in cell culture. This compound's efficacy in in vitro studies is highly dependent on its proper handling and stability in culture media. This guide addresses common challenges to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is freely soluble in organic solvents like DMSO and dimethylformamide (DMF)[1]. The recommended solvent for preparing stock solutions for cell culture experiments is high-quality, anhydrous DMSO.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to a concentration of 10-20 mg/mL. Ensure the powder is completely dissolved by gentle vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound stock solution in DMSO has precipitated after storage. What should I do?
A3: Precipitation of this compound in DMSO stock solutions can occur, especially if the DMSO used was not anhydrous or if the solution has been stored for an extended period. It is recommended to gently warm the vial to 37°C and vortex to redissolve the precipitate. If it does not fully dissolve, it is best to prepare a fresh stock solution. To prevent this, use fresh, high-quality DMSO and store in small, tightly sealed aliquots.
Q4: How do I prepare working solutions of this compound in cell culture media?
A4: To prepare a working solution, dilute the DMSO stock solution directly into your complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS) to the final desired concentration. It is crucial to add the this compound stock solution to the media and mix immediately and thoroughly to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q5: I observed a precipitate in my culture medium after adding this compound. What could be the cause and how can I prevent it?
A5: this compound has low aqueous solubility, and precipitation in culture media is a common issue. This can be caused by several factors:
-
High Final Concentration of this compound: Exceeding the solubility limit of this compound in the aqueous environment of the culture medium.
-
High DMSO Concentration: While used to dissolve this compound, high concentrations of DMSO can also cause precipitation when diluted in aqueous media.
-
pH of the Medium: this compound's solubility is pH-dependent, with decreased solubility at higher pH. Standard cell culture media have a physiological pH (around 7.4), which is not optimal for this compound solubility.
-
Interaction with Media Components: Components in the serum and the media itself can interact with this compound, leading to precipitation.
To prevent precipitation, ensure the final DMSO concentration is low, add the stock solution to the media while vortexing, and consider preparing the working solution fresh before each experiment.
Q6: How stable is this compound in cell culture media at 37°C?
Q7: Does the presence of Fetal Bovine Serum (FBS) in the culture medium affect this compound's activity?
A7: Yes, the presence of FBS can significantly impact this compound's activity. This compound is known to have a high binding affinity to serum proteins, particularly human serum albumin (HSA)[1][3]. This protein binding can reduce the concentration of free, active this compound in the culture medium, potentially leading to a decrease in its apparent potency. Some studies have shown that human blood serum can antagonize the effects of this compound on cancer cell growth[4][5]. Therefore, it is important to be consistent with the percentage of FBS used in your experiments and to consider that the effective concentration of this compound may be lower than the nominal concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | 1. Final this compound concentration is too high.2. Inadequate mixing.3. High percentage of DMSO in the final solution. | 1. Lower the final concentration of this compound if possible.2. Add the DMSO stock drop-wise to the media while vigorously vortexing.3. Ensure the final DMSO concentration is below 0.1%. |
| Cells are not responding to this compound treatment as expected. | 1. This compound has degraded in the culture media.2. This compound is binding to serum proteins in the FBS.3. The cell line is resistant to this compound. | 1. For experiments longer than 24 hours, replenish the media with freshly prepared this compound every 24 hours.2. Be aware of the potential for serum protein binding to reduce the effective concentration. Consider reducing the serum concentration if your cell line allows, but be consistent across all experiments.3. Verify the HER2/EGFR status of your cell line. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound working solutions.2. Freeze-thaw cycles of the stock solution.3. Variation in FBS lots. | 1. Standardize the protocol for preparing working solutions, ensuring immediate and thorough mixing.2. Aliquot the stock solution to avoid repeated freeze-thaw cycles.3. Test new lots of FBS for their effect on this compound efficacy before use in critical experiments. |
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| Solubility | DMSO | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] | |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1] | |
| In Vivo Half-Life | Mouse Plasma (oral administration) | 4-6 hours | [4] |
| Human Plasma (multiple dosing) | ~24 hours | [5][6] |
Note: The in vivo half-life may not directly translate to in vitro stability in cell culture media but suggests that the compound is subject to degradation and metabolism.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions for cell culture experiments to enhance reproducibility.
Workflow for this compound solution preparation.
Protocol for Assessing this compound Stability in Culture Media using HPLC
This protocol outlines a method for researchers to determine the stability of this compound in their specific cell culture medium and conditions.
Workflow for assessing this compound stability.
Signaling Pathway
This compound is a dual tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). By blocking the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.
This compound's mechanism of action.
References
- 1. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of this compound and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Breast Cancer Cell Proliferation by Influencing PKM2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lapatinib-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating lapatinib-induced cardiotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used to study this compound-induced cardiotoxicity?
A1: Researchers commonly employ mice, rats, zebrafish, and dogs to model this compound-induced cardiotoxicity. Each model offers unique advantages. Mice and rats are frequently used due to their genetic tractability and well-characterized cardiovascular physiology. Zebrafish embryos are advantageous for high-throughput screening due to their rapid development and optical transparency, which allows for easy visualization of cardiac function.[1] Canine models, with a cardiovascular system more similar to humans, are often used in later-stage preclinical safety assessments.[2]
Q2: What is the primary mechanism of this compound-induced cardiotoxicity?
A2: this compound, a tyrosine kinase inhibitor of EGFR and ErbB2, can induce cardiotoxicity, particularly when used in combination with other agents like doxorubicin. The mechanisms are multifactorial and involve the disruption of key signaling pathways crucial for cardiomyocyte survival and function. The inhibition of the ErbB2 receptor in the heart is a key initiating event.
Q3: What are the key signaling pathways implicated in this compound-induced cardiotoxicity?
A3: Several key signaling pathways are implicated:
-
PI3K/Akt Pathway Inhibition: this compound can inhibit the prosurvival PI3K/Akt signaling pathway in cardiomyocytes. This inhibition leads to increased oxidative stress, mitochondrial dysfunction, and can promote ferroptosis, a form of iron-dependent cell death.[3]
-
iNOS Signaling Activation: In the context of combination therapy with doxorubicin, this compound can synergistically increase the expression of inducible nitric oxide synthase (iNOS).[4] Elevated iNOS activity leads to increased production of nitric oxide (NO), contributing to nitrosative stress and apoptosis.[5][6]
-
p38 MAPK Pathway Activation: Studies in zebrafish embryos have shown that combined exposure to this compound and doxorubicin can lead to the activation of the p38 MAPK signaling pathway, which is associated with increased oxidative stress and cardiac dysfunction.[1]
Q4: What are some potential mitigation strategies for this compound-induced cardiotoxicity?
A4: Research has focused on targeting the key signaling pathways involved:
-
iNOS Inhibition: The use of selective iNOS inhibitors, such as N6-(1-iminoethyl)-L-lysine (L-NIL), has been shown to attenuate this compound and doxorubicin-induced myocardial apoptosis and systolic dysfunction in mice without compromising the anti-tumor effects.[4][7]
-
PI3K/Akt Pathway Activation: Activation of the PI3K/Akt pathway, for instance with the agonist 740Y-P, has been demonstrated to reverse the detrimental effects of combined this compound and doxorubicin treatment on cardiomyocytes in vitro.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no observable cardiotoxicity after this compound administration.
Possible Cause 1: Suboptimal Drug Dosage or Administration Route.
-
Recommendation: Ensure appropriate dosages and administration routes are used for the chosen animal model. Refer to the table below for published effective doses. For combination studies, the timing of administration of this compound and doxorubicin is critical.
Possible Cause 2: Insufficient Duration of Treatment.
-
Recommendation: Cardiotoxicity may take time to develop. Consider extending the treatment duration based on the specific animal model and endpoints being measured.
Possible Cause 3: Animal Strain Variability.
-
Recommendation: Different strains of mice and rats can exhibit varying sensitivities to drug-induced cardiotoxicity. Ensure the use of a consistent and appropriate strain for your studies.
Problem 2: Difficulty in assessing cardiac function using echocardiography.
Possible Cause 1: Improper Animal Preparation and Anesthesia.
-
Recommendation: Proper anesthesia is crucial to maintain a stable heart rate (ideally ≥400 bpm in anesthetized mice) and to minimize motion artifacts.[8] Isoflurane is a commonly used anesthetic. Ensure the animal is properly secured and body temperature is maintained.[9]
Possible Cause 2: Incorrect Transducer Positioning.
-
Recommendation: Accurate positioning of the transducer is essential for obtaining standard views like the parasternal long-axis (PLAX) and short-axis (PSAX) views.[10] Refer to detailed echocardiography protocols for specific guidance on probe placement for each view.[11]
Possible Cause 3: Inappropriate Echocardiography Settings.
-
Recommendation: Use a high-frequency transducer appropriate for small animals. Optimize settings such as frame rate (>100 frames per second), depth, and gain to ensure clear images of the cardiac structures.[8]
Problem 3: Non-specific or high background signal in Western blot analysis of signaling pathways.
Possible Cause 1: Suboptimal Antibody Concentration.
-
Recommendation: Titrate primary and secondary antibody concentrations to determine the optimal dilution that provides a strong specific signal with minimal background.
Possible Cause 2: Inadequate Blocking.
-
Recommendation: Ensure the blocking step is sufficient. Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. The duration of blocking may need to be optimized.
Possible Cause 3: Insufficient Washing Steps.
-
Recommendation: Increase the number and/or duration of washing steps with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
Quantitative Data Summary
Table 1: this compound and Doxorubicin Dosages in Animal Models of Cardiotoxicity
| Animal Model | Drug(s) | Dosage | Administration Route | Duration | Reference(s) |
| Mouse | This compound + Doxorubicin | This compound: 5-10 mg/kg; Doxorubicin: 5-10 mg/kg | Intraperitoneal | Weekly for 3 weeks | [7][12] |
| Rat | Doxorubicin | Cumulative dose of 15 mg/kg | Intraperitoneal | Over 2 weeks | [13] |
| Zebrafish | This compound + Doxorubicin | Dose-dependent exposure in embryo medium | Immersion | Up to 120 hours post-fertilization | [1] |
| Dog | This compound | 30-40 mg/kg/day | Oral | Single dose or up to 8 weeks | [14][15] |
| Dog | This compound | 0.3 mg/kg (low dose), 3 mg/kg (high dose) | Intravenous | Single infusion over 10 min | [2] |
Table 2: Cardiac Function Parameters and Biomarkers in Animal Models of this compound-Induced Cardiotoxicity
| Animal Model | Parameter/Biomarker | Method | Observation | Reference(s) |
| Mouse | Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS) | Echocardiography | Decreased with this compound + Doxorubicin treatment | [7][12] |
| Mouse | Cardiac Troponin I (cTnI) | ELISA | Increased plasma levels with this compound + Doxorubicin | [4][7] |
| Rat | NT-proBNP | Immunoassay | Increased serum levels with doxorubicin-induced cardiotoxicity | [16][17][18] |
| Zebrafish | Heart Rate, Pericardial Edema | Microscopy | Bradycardia and increased pericardial edema | [1] |
| Dog | Diastolic Function | Intraventricular Pressure Gradients (IVPG) | Early diastolic dysfunction observed with toxic dose of this compound | [15] |
Table 3: Dosages of Mitigation Strategy Agents
| Agent | Target | Animal Model/System | Dosage | Administration Route | Reference(s) |
| L-NIL | iNOS inhibitor | Mouse | 10 mg/kg | Intraperitoneal | [7][19] |
| L-NIL | iNOS inhibitor | In vitro (cardiomyocytes) | 10 µM | In culture medium | [20] |
| 740Y-P | PI3K/Akt agonist | In vitro (NIH 3T3 cells) | 50 µg/ml | In culture medium | [21] |
Detailed Experimental Protocols
Echocardiography for Cardiac Function Assessment in Mice
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Remove chest hair using a depilatory cream to ensure good transducer contact.
-
Monitor heart rate and respiration throughout the procedure.[9]
-
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Parasternal Long-Axis (PLAX) View: Position the transducer parallel to the long axis of the left ventricle. This view is used to assess the overall structure and function of the left ventricle.[11]
-
Parasternal Short-Axis (PSAX) View: From the PLAX view, rotate the transducer 90 degrees clockwise. Acquire images at the level of the papillary muscles. This view is crucial for M-mode measurements.[10]
-
M-Mode Imaging: From the PSAX view, place the M-mode cursor perpendicular to the interventricular septum and the posterior wall of the left ventricle. This allows for the measurement of wall thickness and chamber dimensions in systole and diastole.[9]
-
-
Data Analysis:
-
Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.
-
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.[9]
-
Western Blot for PI3K/Akt Pathway Analysis in Cardiomyocytes
-
Protein Extraction:
-
Lyse cardiomyocyte cell pellets or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Histopathological Assessment of Cardiac Tissue
-
Tissue Collection and Fixation:
-
Euthanize the animal and excise the heart.
-
Wash the heart with cold PBS to remove blood.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology or Masson's trichrome for fibrosis.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for signs of cardiotoxicity such as cardiomyocyte vacuolization, myofibrillar loss, inflammation, and fibrosis.
-
Visualizations
Caption: Signaling pathways implicated in this compound-induced cardiotoxicity.
Caption: General experimental workflow for assessing this compound-induced cardiotoxicity.
References
- 1. This compound combined with doxorubicin causes dose-dependent cardiotoxicity partially through activating the p38MAPK signaling pathway in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise safety pharmacology studies of this compound for onco-cardiology assessed using in vivo canine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces mitochondrial dysfunction to enhance oxidative stress and ferroptosis in doxorubicin-induced cardiomyocytes via inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HER2 inhibitor this compound potentiates doxorubicin-induced cardiotoxicity through iNOS signaling [thno.org]
- 8. mdpi.com [mdpi.com]
- 9. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the proper dosage of this compound and its safety in dogs [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac troponin T and NT-proBNP as biomarkers of early myocardial damage in amitriptyline-induced cardiovascular toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of NTproBNP in rat serum using immunoprecipitation and LC/MS/MS: a biomarker of drug-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Kinome Reprogramming as a Lapatinib Resistance Mechanism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating kinome reprogramming as a mechanism of Lapatinib resistance.
Frequently Asked Questions (FAQs)
Q1: What is kinome reprogramming in the context of this compound resistance?
A1: Kinome reprogramming is an adaptive mechanism where cancer cells alter the activity of their entire network of protein kinases (the kinome) to bypass the inhibitory effects of a targeted therapy like this compound.[1] In HER2-positive breast cancer, this compound inhibits the HER2 receptor tyrosine kinase. However, resistant cells can reactivate downstream signaling pathways or activate alternative kinases to maintain proliferation and survival.[2] This reprogramming is a dynamic process and can be heterogeneous across different cell lines and tumors.[3]
Q2: Which signaling pathways are most commonly involved in kinome reprogramming-mediated this compound resistance?
A2: Several key signaling pathways have been identified as drivers of this compound resistance through kinome reprogramming. These include:
-
Activation of alternative Receptor Tyrosine Kinases (RTKs): Upregulation and/or activation of other RTKs such as MET, AXL, IGF-1R, and FGFRs can compensate for HER2 inhibition.[2][4]
-
Reactivation of the PI3K/Akt/mTOR pathway: This critical survival pathway can be reactivated downstream of HER2, often through the activation of alternative RTKs or mutations in pathway components.[2]
-
Upregulation of the MAPK/ERK pathway: Similar to the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway can be reactivated to promote cell proliferation despite HER2 blockade.
-
Increased signaling through other HER family members: Overexpression or increased signaling of other HER family members like HER3 can contribute to resistance.
Q3: What are the primary experimental approaches to study kinome reprogramming?
A3: The main experimental approaches to investigate kinome reprogramming include:
-
Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS): This chemical proteomics approach uses beads coated with multiple kinase inhibitors to capture and enrich for active kinases from cell or tissue lysates, which are then identified and quantified by mass spectrometry.[1][5][6]
-
Phosphoproteomics: This mass spectrometry-based technique identifies and quantifies thousands of phosphorylation sites on proteins, providing a global snapshot of kinase activity within the cell.[7][8][9]
-
Western Blotting: This technique is used to validate the findings from MIB/MS and phosphoproteomics by examining the expression and phosphorylation status of specific kinases and signaling proteins.[10][11][12][13]
-
Generation of this compound-Resistant Cell Lines: Developing cell line models of acquired resistance is crucial for studying the molecular mechanisms of resistance in a controlled laboratory setting.[14][15][16][17][18]
Troubleshooting Guides
Generating this compound-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Cells do not develop resistance. | This compound concentration is too high, causing excessive cell death. | Start with a this compound concentration close to the IC50 of the parental cell line and gradually increase the concentration in small increments over a prolonged period (weeks to months).[17][18] |
| Cell line is inherently insensitive to this compound. | Confirm the HER2 expression and this compound sensitivity of the parental cell line before starting the resistance induction protocol. | |
| Resistant phenotype is not stable. | Insufficient selection pressure. | Maintain the resistant cell line in a continuous culture with the final concentration of this compound used for selection. Periodically re-check the IC50 to ensure the resistant phenotype is maintained. |
| Clonal heterogeneity. | After establishing a resistant population, perform single-cell cloning to isolate and expand individual resistant clones for more homogenous experimental results.[15] |
Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS)
| Problem | Possible Cause | Suggested Solution |
| Low kinase yield. | Inefficient cell lysis. | Use a lysis buffer containing phosphatase and protease inhibitors to ensure protein integrity. Ensure complete cell lysis through sonication or other mechanical disruption methods. |
| Insufficient starting material. | MIB/MS typically requires a sufficient amount of protein lysate (e.g., 1-5 mg). Optimize cell culture conditions to obtain a higher cell pellet mass. | |
| High background/non-specific binding. | Inadequate washing steps. | Increase the number and stringency of wash steps after incubating the lysate with the inhibitor beads to remove non-specifically bound proteins. |
| Contamination during sample preparation. | Use clean labware and reagents to avoid contamination with keratins and other common contaminants. | |
| Difficulty interpreting data. | Complex dataset with many changes. | Focus on kinases that show consistent and significant changes in abundance across biological replicates. Use bioinformatics tools to perform pathway analysis and identify key dysregulated signaling networks.[19] |
| Kinase binding is a function of both expression and activity. | Validate MIB/MS findings with orthogonal methods like Western blotting for both total protein and phosphorylation status to distinguish between changes in protein expression and kinase activity.[20] |
Phosphoproteomics
| Problem | Possible Cause | Suggested Solution |
| Loss of phosphorylation during sample preparation. | Endogenous phosphatase activity. | Immediately lyse cells in a buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process.[10][11] |
| Sample handling. | Minimize freeze-thaw cycles and process samples quickly to preserve phosphorylation. | |
| Low phosphopeptide enrichment efficiency. | Suboptimal enrichment protocol. | Optimize the phosphopeptide enrichment method (e.g., Titanium Dioxide (TiO2), Immobilized Metal Affinity Chromatography (IMAC)). Ensure the pH of the loading buffer is optimal for phosphopeptide binding. |
| Poor data quality or reproducibility. | Technical variability in mass spectrometry. | Use standardized protocols and run quality control samples to monitor instrument performance. |
| Biological variability. | Use multiple biological replicates for each condition to ensure the statistical significance of the observed changes. | |
| Challenges in data analysis and interpretation. | Large and complex datasets. | Utilize specialized software for phosphoproteomics data analysis to identify and quantify phosphosites accurately. Perform pathway and network analysis to understand the biological significance of the observed phosphorylation changes.[21] |
Western Blotting for Phospho-proteins
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for the phosphorylated protein. | Low abundance of the phosphorylated protein. | Load more protein onto the gel. Consider immunoprecipitation to enrich for the protein of interest before Western blotting.[13] |
| Inactive primary antibody. | Check the recommended storage conditions and expiration date of the antibody. Test the antibody on a positive control sample. | |
| Dephosphorylation of the sample. | Ensure that lysis buffer contains phosphatase inhibitors and that samples are kept cold.[10][11][13] | |
| High background. | Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the duration and number of washing steps.[12] |
| Blocking buffer is not optimal. | For phospho-specific antibodies, use a non-protein-based blocking buffer or Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[12] | |
| Inconsistent results. | Variation in protein loading. | Normalize protein loading by performing a total protein quantification assay (e.g., BCA assay) and by probing for a housekeeping protein (e.g., GAPDH, β-actin) on the same blot. |
| Variation in transfer efficiency. | Ensure proper contact between the gel and the membrane during transfer. Optimize transfer time and voltage based on the molecular weight of the protein of interest. |
Data Presentation
Table 1: Commonly Upregulated Receptor Tyrosine Kinases in this compound-Resistant Cells
| Receptor Tyrosine Kinase | Fold Change in Expression/Activity (Resistant vs. Parental) | Reference |
| AXL | Varies (e.g., >2-fold) | [9] |
| MET | Varies (e.g., >1.5-fold) | [3][4] |
| IGF-1R | Varies (e.g., >1.5-fold) | [2] |
| FGFRs | Varies (e.g., >1.5-fold) | [2] |
| PDGFRα/β | Varies (e.g., >2-fold) | [3] |
Note: The fold changes can vary significantly depending on the cell line and the specific experimental conditions.
Table 2: Key Downstream Signaling Proteins with Altered Phosphorylation in this compound Resistance
| Protein | Pathway | Change in Phosphorylation | Reference |
| Akt | PI3K/Akt/mTOR | Increased | [4] |
| ERK1/2 | MAPK/ERK | Increased | [4] |
| S6 Ribosomal Protein | PI3K/Akt/mTOR | Increased | [7] |
| 4E-BP1 | PI3K/Akt/mTOR | Increased |
Experimental Protocols
Protocol: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to this compound.
Materials:
-
HER2-positive cancer cell line (e.g., SKBR3, BT474)
-
Complete cell culture medium
-
This compound (ditosylate salt)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting kit (e.g., CCK-8, MTT)
-
96-well plates
-
Standard cell culture equipment
Procedure:
-
Determine the IC50 of the Parental Cell Line: a. Seed parental cells in 96-well plates. b. The next day, treat the cells with a serial dilution of this compound for 72 hours. c. Measure cell viability using a cell counting kit. d. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[16]
-
Induce Resistance: a. Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50. b. Initially, a large proportion of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days. c. Once the cells recover and begin to proliferate steadily in the presence of this compound, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5-2 fold increments).[17] d. Repeat this process of gradual dose escalation over several months.
-
Characterize the Resistant Cell Line: a. After establishing a cell line that can proliferate in a high concentration of this compound (e.g., 1-2 µM), confirm the resistant phenotype by re-evaluating the IC50. A significant increase in the IC50 value (e.g., >5-fold) compared to the parental cell line indicates the development of resistance. b. Maintain the resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype. c. Perform molecular characterization (e.g., Western blotting, MIB/MS, phosphoproteomics) to investigate the mechanisms of resistance.
Protocol: Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS) for Kinome Profiling
This protocol provides a general workflow for MIB/MS analysis of this compound-sensitive and -resistant cells.
Materials:
-
This compound-sensitive and -resistant cell lines
-
Lysis buffer (e.g., containing 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, protease and phosphatase inhibitor cocktails)
-
Multiplexed inhibitor beads (commercially available or prepared in-house)
-
Wash buffer (e.g., high salt and low salt buffers)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cell pellets in ice-cold lysis buffer. c. Clarify the lysates by centrifugation to remove cellular debris. d. Determine the protein concentration of the lysates.
-
Kinase Enrichment: a. Incubate the cell lysates (e.g., 1-5 mg of total protein) with the multiplexed inhibitor beads overnight at 4°C with gentle rotation.[22] b. Wash the beads extensively with a series of high and low salt wash buffers to remove non-specifically bound proteins.
-
Elution and Digestion: a. Elute the bound kinases from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer). b. Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
Mass Spectrometry Analysis: a. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a data-dependent acquisition method to identify and quantify the peptides.
-
Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify the kinases. b. Perform label-free quantification or use isotopic labeling (e.g., SILAC, iTRAQ) to determine the relative abundance of each kinase in the this compound-sensitive versus -resistant cells.[19] c. Perform statistical analysis to identify kinases that are significantly altered in the resistant cells. d. Use bioinformatics tools for pathway and network analysis of the differentially expressed kinases.
Visualizations
Caption: Signaling pathways involved in this compound resistance.
Caption: Experimental workflow for MIB/MS kinome profiling.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Adaptive Reprogramming of the Breast Cancer Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Heat shock factor 1 confers resistance to this compound in ERBB2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET activation mediates resistance to this compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. knowledge.lonza.com [knowledge.lonza.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Management of Lapatinib-Induced Diarrhea and Rash in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea and rash as side effects in animal models of Lapatinib treatment.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo studies with this compound.
Diarrhea Management
Q1: An animal on this compound treatment has developed diarrhea. How should I assess its severity?
A1: Diarrhea in animal models can be scored to ensure consistent assessment. A common scoring system is based on stool consistency:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, but still formed pellets.
-
Grade 2: Very soft or semi-liquid stool.
-
Grade 3: Watery, liquid stool.
Daily monitoring and recording of the highest grade observed are crucial. It is also important to monitor for signs of dehydration, such as decreased skin turgor and reduced activity.
Q2: What is the first-line supportive care for an animal with mild to moderate (Grade 1-2) diarrhea?
A2: For mild to moderate diarrhea, focus on supportive care to maintain hydration and nutritional status.
-
Hydration: Ensure ad libitum access to drinking water. In cases of reduced water intake, consider providing a hydrogel or subcutaneous fluid administration.
-
Nutritional Support: Provide a highly palatable and easily digestible diet. A diet with controlled fiber content may be beneficial.[1] Supplementing with glutamine has been shown to reduce the incidence of severe chemotherapy-induced diarrhea in rats.[2]
-
Anti-diarrheal Medication: The use of anti-diarrheal agents like loperamide should be considered, as it is a recommended therapy for chemotherapy-induced diarrhea.[3]
Q3: The diarrhea has progressed to severe (Grade 3). What are the next steps?
A3: Severe diarrhea requires immediate intervention to prevent dehydration and significant weight loss.
-
Dose Interruption: Temporarily suspend this compound administration until the diarrhea resolves to Grade 1 or less.[4]
-
Fluid Therapy: Administer subcutaneous or intravenous fluids to correct dehydration.
-
Nutritional Support: If the animal is not eating, provide nutritional support through a highly palatable gel or liquid diet.
-
Veterinary Consultation: Consult with a veterinarian to consider additional medications, such as antibiotics if a secondary infection is suspected.
Q4: Should I prophylactically treat animals with anti-diarrheal medication when starting this compound?
A4: Proactive management can be beneficial. Introducing proactive guidelines for managing this compound-related diarrhea has been shown to reduce its incidence and severity in clinical settings.[5] For animal studies, especially with higher doses of this compound or in combination with other agents known to cause diarrhea, a prophylactic approach with loperamide could be considered in consultation with a veterinarian and in accordance with institutional animal care and use committee (IACUC) guidelines.
Rash Management
Q1: How can I consistently score the severity of rash in my rodent models?
A1: A quantitative scoring system is essential for objective assessment of dermatitis. A system adapted from studies on ulcerative dermatitis in mice can be used, which considers:
-
Character of the lesion: (e.g., erythema, papules, pustules, ulceration)
-
Size of the lesion: (percentage of body surface area affected)
-
Location of the lesion: (different body regions can be assigned scores)
-
Pruritus: (observed scratching or licking)
A composite score can be calculated based on these parameters to track the progression and response to treatment.[6][7]
Q2: What are the initial steps for managing a mild (localized erythema, no ulceration) rash?
A2: For mild rash, the goal is to soothe the skin and prevent progression.
-
Environmental Enrichment: Provide non-abrasive bedding and enrichment to reduce stress-induced scratching.
-
Topical Emollients: Application of a thin layer of a veterinary-approved, non-medicated emollient can help to moisturize and protect the skin.
-
Nail Trimming: In mice and rats, keeping their nails trimmed can reduce self-inflicted trauma from scratching.
Q3: The rash has become moderate to severe (widespread, ulcerated, or evidence of infection). What should I do?
A3: Moderate to severe rash requires more intensive management.
-
Dose Modification: Consider a dose reduction or temporary interruption of this compound treatment until the rash improves.[8]
-
Topical Antimicrobials: If there are signs of secondary bacterial infection (pustules, crusting), topical antimicrobial shampoos or wipes containing ingredients like chlorhexidine can be effective.[9][10]
-
Topical Glucocorticoids: For severe inflammation without infection, a low-potency topical glucocorticoid may be prescribed by a veterinarian for a short duration to reduce inflammation and pruritus.[11] However, their use should be carefully considered as they can delay healing and mask infections.[11]
-
Systemic Analgesia: If the animal shows signs of pain or distress, consult with a veterinarian about appropriate systemic analgesia.
Q4: Can I use over-the-counter topical creams on the animals?
A4: It is not recommended to use over-the-counter human products without veterinary consultation. Many human products contain ingredients that can be toxic if ingested by animals, which is a high risk due to grooming behavior. Always use veterinary-approved formulations.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of this compound that causes diarrhea and rash?
A1: this compound is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[12] EGFR is highly expressed in the epithelial cells of the gastrointestinal tract and the skin.[5][8] By inhibiting EGFR signaling, this compound disrupts the normal homeostasis of these tissues, leading to diarrhea and rash.[13]
Q2: Are there differences in the incidence and severity of these side effects between mice and rats?
A2: Yes, there can be species-specific differences. For example, some studies have noted that EGFR tyrosine kinase inhibitors can cause significant epithelial atrophy in the gastrointestinal tract of mice, while this effect may be less pronounced in rats at clinically relevant doses.[5]
Dosing and Administration
Q3: What is a standard protocol for preparing and administering this compound via oral gavage?
A3: this compound is typically formulated as a suspension for oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.[12][14] It is administered as a single daily bolus using an appropriately sized gavage needle for the animal species. Ensure proper technique to avoid aspiration and esophageal injury.
Q4: What are the guidelines for dose reduction of this compound in response to toxicity?
A4: If a dose reduction is necessary due to severe or persistent toxicity, a stepwise reduction is recommended. For example, a dose of 1,250 mg/day in a clinical setting could be reduced to 1,000 mg/day.[4] In animal studies, a similar percentage-based reduction can be applied. The dose can be reinstated to the original level once the toxicity has resolved to Grade 1 or less.[4]
Quantitative Data Summary
Table 1: Incidence and Severity of this compound-Induced Diarrhea in Animal Models
| Animal Model | This compound Dose | Combination Agent | Incidence of Diarrhea | Grade 3/4 Diarrhea Incidence | Citation(s) |
| Wistar Rats | 100-500 mg/kg/day | None | Dose-dependent increase | Not specified | [5] |
| Wistar Rats | 240 mg/kg/day | None | ~70% | Not specified | [5] |
| Wistar Rats | Not specified | Paclitaxel | Significant increase | Significant increase | [5] |
| Dogs | 30-40 mg/kg/day | Piroxicam | 18% (all grades) | 0% | [15] |
Table 2: Incidence and Severity of this compound-Induced Rash in Animal Models
| Animal Model | This compound Dose | Combination Agent | Incidence of Dermatologic AEs | Grade 3/4 Rash Incidence | Citation(s) |
| Dogs | 30-40 mg/kg/day | Piroxicam | 11% (hyperpigmentation, pruritus, skin ulceration, alopecia) | Not specified | [11] |
Experimental Protocols
Protocol 1: Induction of Diarrhea in a Rat Model with this compound
This protocol is based on the methodology described by Bowen et al.[5]
-
Animal Model: Male albino Wistar rats.
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment.
-
This compound Formulation:
-
Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[5]
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
-
Dosing Regimen:
-
Monitoring:
-
Record body weight, food and water intake, and clinical signs daily.
-
Assess diarrhea severity daily using a standardized scoring system (see Troubleshooting Guide).
-
-
Endpoint: At the end of the study, or if humane endpoints are reached (e.g., >20% body weight loss, severe lethargy), euthanize the animals and collect tissues for analysis.
Visualizations
Caption: this compound inhibits EGFR and HER2 signaling, leading to side effects.
Caption: Workflow for in vivo this compound toxicity studies.
References
- 1. A Nutritional Approach for the Management of Chemotherapy-Induced Diarrhea in Patients with Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional modulation of antitumor efficacy and diarrhea toxicity related to irinotecan chemotherapy in rats bearing the ward colon tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Development of the Rat Model of this compound-Induced Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progression of Ulcerative Dermatitis Lesions in C57BL/6Crl Mice and the Development of a Scoring System for Dermatitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety Profile and Clinical Recommendations for the Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles of Topical Treatment in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Use of topical glucocorticoids in veterinary dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiologically based pharmacokinetic model of this compound developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bsavalibrary.com [bsavalibrary.com]
Technical Support Center: Enhancing Lapatinib Brain Penetration for CNS Metastases Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving lapatinib's effectiveness against central nervous system (CNS) metastases.
Frequently Asked Questions (FAQs)
Q1: Why is the clinical efficacy of this compound in treating brain metastases often limited?
A1: this compound's efficacy against brain metastases is primarily hindered by the blood-brain barrier (BBB), a protective layer of endothelial cells.[1] this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are present at the BBB and actively pump the drug out of the brain, limiting its accumulation to therapeutic concentrations.[2][3] While this compound is a small molecule that can cross the BBB to some extent, its poor oral bioavailability and extensive plasma protein binding further reduce the amount of free drug available to enter the CNS.[4][5]
Q2: What are the main strategies being investigated to improve this compound's brain penetration?
A2: Several strategies are being explored to enhance the delivery of this compound to the brain:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles, such as human serum albumin-based nanoparticles (LHNPs), can help it evade efflux transporters at the BBB and increase its accumulation in brain tissue.[4][6]
-
Inhibition of efflux transporters: Co-administration of this compound with inhibitors of P-gp and BCRP, such as elacridar, has been shown in preclinical models to significantly increase this compound concentration in the brain and cerebrospinal fluid (CSF).[7][8]
-
Combination therapy: Using this compound in combination with other chemotherapeutic agents, like capecitabine, has demonstrated some clinical benefit in patients with HER2-positive brain metastases.[9][10][11]
-
High-dose or pulsatile dosing: Administering higher doses of this compound may help achieve greater drug exposure in the CNS.[12][13]
-
Combination with radiotherapy: Concurrent use of this compound with whole-brain radiotherapy (WBRT) or stereotactic radiosurgery (SRS) is being investigated to potentially enhance local tumor control.[7][14]
Q3: How can I measure the concentration of this compound in the brain in my animal models?
A3: Several methods can be employed to quantify this compound levels in the brain:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying drug concentrations in biological matrices like brain homogenates and cerebrospinal fluid.[15]
-
Quantitative Autoradiography: This technique uses radiolabeled this compound (e.g., 14C-lapatinib) to visualize and quantify its distribution in brain tissue slices, allowing for the assessment of drug accumulation in specific brain regions and metastases.[16][17]
-
Positron Emission Tomography (PET): PET imaging with a radiolabeled form of this compound (e.g., [11C]this compound) can be used to non-invasively measure drug uptake in the normal brain and in brain metastases in living subjects.[2][18]
Troubleshooting Guides
Problem 1: Low and variable this compound concentrations observed in the brains of experimental animals.
| Possible Cause | Troubleshooting Step |
| Active efflux by P-gp and BCRP transporters at the BBB. | Co-administer this compound with a dual P-gp/BCRP inhibitor like elacridar. This has been shown to increase this compound's brain-to-plasma ratio.[7][8] |
| Poor oral bioavailability. | Consider alternative administration routes, such as intravenous injection of a this compound solution or a nanoparticle formulation, to bypass first-pass metabolism and improve systemic exposure.[4] |
| High plasma protein binding. | While difficult to directly modulate, be aware that only the unbound fraction of the drug is available to cross the BBB. Measure both total and unbound this compound concentrations in plasma for a more accurate assessment of brain penetration potential. |
| Heterogeneous blood-tumor barrier (BTB) permeability. | This compound distribution within brain metastases can be highly variable.[16][17] Analyze multiple metastases and correlate drug concentration with markers of BTB disruption to understand this variability. |
Problem 2: Lack of significant tumor regression in CNS metastases models despite systemic this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration at the tumor site. | Implement strategies to enhance brain penetration as outlined in the FAQs (e.g., nanoparticle formulation, efflux pump inhibition).[4][8] |
| Development of drug resistance. | In preclinical models, it has been observed that inadequate drug delivery, rather than acquired resistance, is often the primary reason for limited efficacy.[16] However, if sufficient drug levels are confirmed in the metastases, consider investigating mechanisms of resistance. |
| Model-specific limitations. | The choice of in vivo model is crucial. Ensure the model accurately reflects the clinical scenario, including the presence of an intact BBB in early-stage micrometastases. |
| Suboptimal dosing regimen. | Explore different dosing schedules, such as high-dose or pulsatile administration, which may achieve higher transient concentrations in the brain.[12][13] |
Quantitative Data Summary
Table 1: this compound Concentrations in Preclinical Brain Metastases Models
| Model | This compound Formulation/Dosing | Tissue | Concentration | Reference |
| Mice with 231-BR-HER2 tumors | 100 mg/kg 14C-lapatinib (oral) | Brain Metastases | 412 ng/g (mean) | [16] |
| Normal Brain | ~50 ng/g | [16] | ||
| Peripheral Metastases | ~2500-4000 ng/g | [16] | ||
| 4T1 brain metastatic mice | 10 mg/kg LHNPs (i.v.) | Metastatic Brain | 5.43-fold higher than Tykerb | [4] |
| 100 mg/kg Tykerb (oral) | Metastatic Brain | - | [4] |
Table 2: Clinical Data on this compound in Brain Metastases
| Study | Treatment Regimen | Endpoint | Result | Reference |
| LANDSCAPE Phase II Trial | This compound + Capecitabine | CNS Objective Response Rate | 66% | [10] |
| Phase II Study | This compound Monotherapy | CNS Objective Response Rate | 6% | [19][20] |
| Phase II Study Extension | This compound + Capecitabine | CNS Objective Response Rate | 20% | [19][20] |
| Prospective Study | This compound (1250 mg daily for 2-5 days) | BCBM-to-Serum Ratio | Highly variable (0.19–9.8) | [13] |
Experimental Protocols
Protocol 1: Evaluation of this compound Brain Penetration in a Mouse Model of Breast Cancer Brain Metastasis
-
Animal Model: Utilize female athymic nude mice. Induce brain metastases by intracardiac injection of HER2-overexpressing breast cancer cells (e.g., MDA-MB-231-BR-HER2).[21]
-
Drug Administration:
-
Control Group: Administer vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water) orally.
-
This compound Group: Administer this compound orally at a clinically relevant dose (e.g., 100 mg/kg).[16]
-
Enhanced Delivery Group: Administer a novel formulation of this compound (e.g., LHNPs) intravenously or co-administer oral this compound with an efflux pump inhibitor.[4][8]
-
-
Sample Collection: At selected time points post-administration (e.g., 2 and 12 hours), collect blood via cardiac puncture and perfuse the brain with saline to remove intravascular drug.[16] Harvest the brain and any peripheral metastases.
-
Quantification of this compound:
-
Homogenize brain tissue and extract this compound.
-
Analyze this compound concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to assess BBB penetration. Compare the concentrations between different treatment groups.
Protocol 2: In Vitro Blood-Brain Barrier Efflux Assay
-
Cell Culture: Use a transwell co-culture system with brain endothelial cells (e.g., hCMEC/D3) on the apical side and astrocytes on the basolateral side to mimic the BBB.
-
Assay Procedure:
-
Add this compound to the apical (blood) side of the transwell.
-
At various time points, collect samples from the basolateral (brain) side.
-
To assess active efflux, add this compound to the basolateral side and measure its transport to the apical side.
-
To test the effect of efflux inhibitors, pre-incubate the cells with an inhibitor (e.g., elacridar) before adding this compound.
-
-
Analysis: Quantify this compound concentrations in the collected samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) in both directions to determine the extent of active efflux.
Visualizations
References
- 1. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-loaded human serum albumin nanoparticles for the prevention and treatment of triple-negative breast cancer metastasis to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nano-delivery systems: a promising future for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Plus Local Radiation Therapy for Brain Metastases From HER-2 Positive Breast Cancer Patients and Role of Trastuzumab: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Drug Combo Tackles Brain Mets in Breast Cancer — Lucia Zamorano, MD, PLC [luciazamorano.com]
- 11. This compound plus capecitabine for brain metastases in patients with human epidermal growth factor receptor 2-positive advanced breast cancer: a review of the Anatolian Society of Medical Oncology (ASMO) experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of intermittent high dose this compound alternating with capecitabine for HER2-positive breast cancer patients with central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. onclive.com [onclive.com]
- 15. ascopubs.org [ascopubs.org]
- 16. This compound Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound distribution in HER2 overexpressing experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Multicenter phase II study of this compound in patients with brain metastases from HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Lapatinib In Vitro Drug-Drug Interaction Technical Support Center
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding in vitro drug-drug interaction (DDI) studies of lapatinib. This resource aims to offer direct, practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytochrome P450 (CYP) enzymes involved in this compound metabolism?
This compound is primarily metabolized by CYP3A4 and CYP3A5. In vitro studies have confirmed that these two enzymes are the major contributors to the oxidative metabolism of this compound.
Q2: Is this compound an inhibitor of CYP enzymes?
Yes, this compound is an inhibitor of CYP3A4 and CYP3A5. It exhibits time-dependent inhibition of CYP3A4, which is a critical consideration for potential drug-drug interactions.[1][2][3]
Q3: Does this compound interact with drug transporters?
Yes, this compound has been shown to inhibit the function of several important ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp, ABCB1), breast cancer resistance protein (BCRP, ABCG2), and multidrug resistance-associated protein 1 (MRP1, ABCC1).[4][5] This inhibition can affect the disposition of co-administered drugs that are substrates of these transporters.
Q4: Can this compound induce the expression of CYP enzymes?
This compound has the potential to induce CYP enzymes, particularly CYP3A4, through the activation of the pregnane X receptor (PXR). However, the extent of induction and the concentrations at which it occurs are important factors in assessing its clinical relevance.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's in vitro drug-drug interaction profile.
Table 1: this compound as a Cytochrome P450 Inhibitor
| CYP Isoform | Inhibition Parameter | Value (µM) | Test System |
| CYP3A4 | K_i (Time-Dependent Inhibition) | 1.709[2][3] | Human Liver Microsomes |
| CYP3A4 | k_inact (Time-Dependent Inhibition) | 0.0202 min⁻¹[2][3] | Human Liver Microsomes |
| CYP3A5 | K_I | 37.6 | Recombinant CYP3A5 |
| CYP3A5 | k_inact | 0.0226 min⁻¹ | Recombinant CYP3A5 |
Table 2: this compound as a Drug Transporter Inhibitor
| Transporter | Inhibition Parameter | Value (µM) | Test System |
| P-gp (ABCB1) | IC₅₀ | 1.3 | MDCKII-MDR1 cells |
| BCRP (ABCG2) | IC₅₀ | 0.48 | ABCG2-overexpressing cells[5] |
| MRP1 (ABCC1) | IC₅₀ | 8.28 - 8.54 | C-A120 cells (MRP1 overexpressing)[4] |
Table 3: this compound as a Cytochrome P450 Inducer
| CYP Isoform | Induction Parameter | Value | Test System |
| CYP3A4 | EC₅₀ | Data not consistently reported in literature | Primary Human Hepatocytes |
| CYP3A4 | E_max | Data not consistently reported in literature | Primary Human Hepatocytes |
| CYP1A2 | EC₅₀ | Data not consistently reported in literature | Primary Human Hepatocytes |
| CYP1A2 | E_max | Data not consistently reported in literature | Primary Human Hepatocytes |
Experimental Protocols and Troubleshooting
CYP450 Inhibition Assay (Fluorescent Probe-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against specific CYP450 isoforms.
Methodology:
-
Materials: Recombinant human CYP450 enzymes, fluorescent probe substrates (e.g., Vivid® substrates), NADPH regenerating system, potassium phosphate buffer, black microplates.
-
Procedure:
-
Prepare serial dilutions of this compound in buffer.
-
In a black microplate, add the recombinant CYP enzyme, buffer, and the this compound dilution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a pre-warmed mixture of the fluorescent probe substrate and the NADPH regenerating system.
-
Monitor the fluorescence intensity over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Calculate the rate of metabolite formation.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescence of this compound or labware. | Run a control well with this compound but without the enzyme or substrate to measure and subtract the background. Use black, low-fluorescence plates. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Optimize the concentrations of the recombinant enzyme and fluorescent probe to achieve a robust signal. |
| High variability between replicates | Pipetting errors, inconsistent incubation times, or temperature fluctuations. | Use calibrated pipettes, ensure consistent timing for all additions, and maintain a stable temperature in the plate reader. |
| No inhibition observed | This compound concentration range is too low. | Test a wider range of this compound concentrations, including higher concentrations. |
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux)
Objective: To determine the IC₅₀ of this compound for the inhibition of P-gp mediated efflux.
Methodology:
-
Materials: P-gp overexpressing cells (e.g., MDCKII-MDR1), parental cells (MDCKII), Calcein-AM, Hank's Balanced Salt Solution (HBSS), black clear-bottom microplates, fluorescence plate reader.
-
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with various concentrations of this compound in HBSS at 37°C.
-
Add Calcein-AM to each well and incubate at 37°C, protected from light.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the percent inhibition of Calcein-AM efflux and determine the IC₅₀.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in parental cells | Cell death leading to non-specific calcein leakage. | Ensure cell viability is high. Use a lower concentration of Calcein-AM or reduce incubation time. |
| Low fluorescence signal in P-gp overexpressing cells | High P-gp activity, low Calcein-AM concentration. | Confirm P-gp expression and activity. Optimize Calcein-AM concentration. |
| Inconsistent results | Variation in cell density or monolayer integrity. | Ensure consistent cell seeding density and check monolayer integrity (e.g., by TEER measurement if applicable). |
| Compound interference | This compound autofluorescence or quenching. | Run control wells with this compound alone to assess its intrinsic fluorescence at the measurement wavelengths. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for a fluorescent probe-based CYP450 inhibition assay.
Caption: Simplified signaling pathway of PXR activation by this compound leading to CYP3A4 induction.
Caption: Canonical signaling pathway of AhR activation leading to CYP1A induction.
References
- 1. [PDF] Mechanism-Based Inactivation of Cytochrome P450 3A4 by this compound | Semantic Scholar [semanticscholar.org]
- 2. Mechanism-based inactivation of cytochrome P450 3A4 by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability in Lapatinib sensitivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability in Lapatinib sensitivity assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/ErbB1) and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1][2] It binds to the intracellular ATP-binding site of these receptors, preventing their auto-phosphorylation and subsequent activation of downstream signaling pathways.[3][4] This inhibition ultimately leads to a decrease in cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells that overexpress these receptors.[2][4][5]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[2][3][6] By blocking the phosphorylation of EGFR and HER2, this compound effectively shuts down these downstream cascades.
Q3: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line's genetic background, particularly the expression levels of EGFR and HER2.[7][8] Cell lines overexpressing HER2 are generally more sensitive. For example, in HER2-overexpressing breast cancer cell lines like BT474 and SK-BR-3, IC50 values are often in the nanomolar to low micromolar range.[9][10][11] In contrast, cells with low expression of these receptors may have IC50 values that are 100-fold higher or more.[8]
Q4: How stable is this compound in solution?
This compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[12] Stock solutions are typically prepared in organic solvents like DMSO, where it is soluble at approximately 20 mg/mL.[12] For cell culture experiments, the DMSO stock is further diluted in an aqueous buffer. It is recommended not to store the aqueous solution for more than one day to ensure its stability and activity.[12]
Troubleshooting Guide
Experimental variability in this compound sensitivity assays can arise from several factors. This guide provides a structured approach to identify and resolve common issues.
Diagram: Troubleshooting Logic Flow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Ditosylate Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with this compound: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Lapatinib and Trastuzumab Combination Therapy In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the in vitro combination of lapatinib and trastuzumab.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for trastuzumab and this compound?
A1: Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, while this compound is a small molecule tyrosine kinase inhibitor that targets the intracellular ATP binding domain of both HER2 and EGFR.[1][2] This dual blockade of the HER2 signaling pathway through different mechanisms is the basis for their synergistic anti-tumor activity.[3][4][5]
Q2: Which cell lines are appropriate for in vitro studies of this compound and trastuzumab combination therapy?
A2: HER2-overexpressing breast cancer cell lines are commonly used. Examples include BT474, SKBR3, and UACC-812.[6][7][8] It is crucial to confirm the HER2 expression level of your chosen cell line before initiating experiments.
Q3: What are the typical concentrations of this compound and trastuzumab to use in vitro?
A3: Effective concentrations can vary between cell lines. However, common starting points are 1 µM for this compound and 10 µg/ml for trastuzumab.[6][8] It is recommended to perform a dose-response curve for each drug individually and in combination to determine the optimal concentrations for your specific cell line and experimental setup.
Q4: How can I assess the synergistic effect of this compound and trastuzumab?
A4: The synergistic effect of the drug combination can be evaluated using the median effects principle, which calculates a combination index (CI).[9] A CI value of less than 1 indicates synergy.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell viability despite combination treatment | Drug Resistance: Cells may have intrinsic or acquired resistance. Mechanisms can include activation of redundant survival pathways like the ER pathway.[6][7] | - Confirm HER2 expression in your cell line. - For ER+/HER2+ cell lines, consider adding an ER inhibitor like fulvestrant.[6][7] - Investigate downstream signaling pathways (e.g., PI3K/Akt/mTOR) for aberrant activation.[10] |
| Suboptimal Drug Concentrations: The concentrations used may not be effective for the specific cell line. | - Perform dose-response experiments for each drug and the combination to determine IC50 values. | |
| Inconsistent Western Blot Results | Poor Antibody Quality: The primary or secondary antibody may not be specific or sensitive enough. | - Use validated antibodies specific for the target protein (e.g., pHER2, pAKT).[11][12] - Optimize antibody dilutions and incubation times. |
| Protein Degradation: Cellular proteins may have degraded during sample preparation. | - Use protease and phosphatase inhibitors in your lysis buffer. - Keep samples on ice throughout the preparation process. | |
| Difficulty in Interpreting Synergy Assays | Inappropriate Assay: The chosen viability assay may not be sensitive enough to detect subtle changes. | - Consider using multiple assays to measure different aspects of cell health (e.g., metabolic activity with MTT, cell death with LDH or Annexin V staining).[13] |
| Incorrect Data Analysis: The method for calculating synergy may be flawed. | - Utilize software like CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.[14] |
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, trastuzumab, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of HER2 Signaling
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% gradient Tris-Glycine polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pHER2, total HER2, pAKT, total AKT, pERK, and total ERK overnight at 4°C.[11][12] A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
Signaling Pathways and Experimental Workflow
Caption: HER2 signaling pathway and points of inhibition by trastuzumab and this compound.
Caption: General experimental workflow for in vitro this compound and trastuzumab combination studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound with trastuzumab for HER2-positive early breast cancer (NeoALTTO): a randomised, open-label, multicentre, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound and trastuzumab for HER2-positive breast cancer: a systematic review and meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is the Improved Efficacy of Trastuzumab and this compound Combination Worth the Added Toxicity? A Discussion of Current Evidence, Recommendations, and Ethical Issues Regarding Dual HER2-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different mechanisms for resistance to trastuzumab versus this compound in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different mechanisms for resistance to trastuzumab versus this compound in HER2-positive breast cancers - role of estrogen receptor and HER2 reactivation [en-cancer.fr]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Analysis of this compound-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Lapatinib vs. Gefitinib: A Comparative Analysis in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lapatinib and Gefitinib, two prominent tyrosine kinase inhibitors (TKIs) utilized in lung cancer research and therapy. By examining their mechanisms of action, effects on key signaling pathways, and efficacy in lung cancer cell lines, this document aims to equip researchers with the necessary information to make informed decisions for future studies.
Introduction
Gefitinib and this compound are small molecule inhibitors that target the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which play a crucial role in cell proliferation, survival, and metastasis in non-small cell lung cancer (NSCLC).[1][2] Gefitinib is a selective inhibitor of EGFR (also known as HER1 or ErbB1).[3][4][5] In contrast, this compound is a dual inhibitor, targeting both EGFR and the human epidermal growth factor receptor 2 (HER2/ErbB2).[6][7] This fundamental difference in their target profiles underpins their distinct biological effects and potential clinical applications.
Mechanism of Action
Both drugs act as ATP-competitive inhibitors, binding to the intracellular tyrosine kinase domain of their respective target receptors. This binding event prevents ATP from accessing the active site, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[6][8]
-
Gefitinib: By selectively targeting EGFR, Gefitinib effectively blocks the signaling pathways initiated by ligands such as EGF. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating EGFR mutations.[5][8]
-
This compound: this compound's dual inhibitory action on both EGFR and HER2 allows it to block signaling from both homodimers (EGFR/EGFR, HER2/HER2) and heterodimers (EGFR/HER2).[9] This broader inhibition can be advantageous, particularly in tumors where HER2 plays a significant role in driving tumorigenesis or in cases of acquired resistance to single-target EGFR inhibitors.[10]
Comparative Efficacy in Lung Cancer Cell Lines
The cytotoxic effects of this compound and Gefitinib have been evaluated in various lung cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these drugs.
| Drug | Cell Line | EGFR Mutation Status | HER2 Status | IC50 (µM) | Reference |
| Gefitinib | PC9 | Exon 19 deletion | Not specified | ~0.015 | [11] |
| H1975 | L858R/T790M | Not specified | >10 | [12] | |
| A549 | Wild-type | Amplified | Not specified | [13] | |
| This compound | A549 | Wild-type | Amplified | Not specified | [13][14] |
| H1975 | L858R/T790M | Not specified | ~1 | [12] | |
| Calu3 | Wild-type | Amplified | Not specified | [13] |
Note: IC50 values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Impact on Downstream Signaling Pathways
The inhibition of EGFR and HER2 by Gefitinib and this compound leads to the downregulation of key downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are critical for cell cycle progression, proliferation, and survival.
Studies have shown that this compound can effectively decrease the phosphorylation of EGFR, HER2, AKT, and ERK1/2 in lung cancer cell lines like A549.[14] Furthermore, this compound treatment has been observed to increase the expression of the pro-apoptotic protein Bak-1 and decrease the levels of anti-apoptotic proteins such as IAP-2 and Bcl-xL, ultimately leading to apoptosis.[14]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed lung cancer cells (e.g., A549, PC9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[11]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of protein expression and phosphorylation status.
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. EGFR and HER2 Genomic Gain in Recurrent Non-small Cell Lung Cancer After Surgery: Impact on Outcome to Treatment with Gefitinib and Association with EGFR and KRAS Mutations in a Japanese Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, this compound and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous EGFR Mutations and HER2 Gene Amplifications in Large Series of Patients with Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor this compound in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dual Blockade of HER2: An In Vivo Validation of Lapatinib and Trastuzumab Synergy
A Comparative Guide for Researchers and Drug Development Professionals
The combination of lapatinib and trastuzumab has emerged as a potent therapeutic strategy for HER2-positive cancers, demonstrating a synergistic effect that surpasses the efficacy of either agent administered alone. This guide provides an objective comparison of the in vivo performance of this combination therapy against monotherapy alternatives, supported by experimental data from preclinical xenograft models. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Quantitative Efficacy in HER2+ Breast Cancer Xenograft Models
The synergistic antitumor activity of this compound and trastuzumab has been robustly validated in vivo using HER2-overexpressing breast cancer xenograft models. The most pronounced effects have been observed in the BT-474 and MCF7/HER2-18 cell line-derived xenografts.
Tumor Regression Analysis
Studies in athymic nude mice bearing established tumors consistently show that the combination therapy leads to a significantly higher rate of complete tumor regression compared to either this compound or trastuzumab monotherapy.[1][2]
| Xenograft Model | Treatment Group | Number of Mice with Complete Tumor Regression / Total Mice | Percentage of Complete Regression (%) |
| BT-474 | This compound | 5 / 11 | 45% |
| (Estrogen Deprived) | Trastuzumab | 10 / 11 | 91% |
| This compound + Trastuzumab | 11 / 12 | 92% | |
| BT-474 | This compound + Trastuzumab | 13 / 13 | 100% |
| (Estrogen Supplemented) | |||
| MCF7/HER2-18 | This compound + Trastuzumab | All mice showed complete regression | 100% |
Data sourced from studies on HER2-overexpressing tumor xenografts.[1][2]
The combination has proven effective to the point of complete tumor eradication in the majority of treated animals, a result rarely achieved with either single agent.[1] In BT-474 xenografts, all mice receiving the combined treatment experienced complete tumor remission after just 10 days.
Mechanism of Synergistic Action: Dual Pathway Inhibition
The enhanced efficacy of the this compound-trastuzumab combination stems from their complementary mechanisms of action, leading to a more comprehensive blockade of the HER2 signaling pathway.
Trastuzumab is a monoclonal antibody that binds to the extracellular domain of the HER2 receptor, inhibiting its downstream signaling.[3] this compound, a small molecule tyrosine kinase inhibitor, acts intracellularly to block the kinase activity of both HER2 and the epidermal growth factor receptor (EGFR).[3][4] This dual blockade results in a more potent inhibition of critical downstream pro-survival pathways, primarily the PI3K/Akt and MAPK/ERK pathways, than can be achieved with either drug alone.[2][5] In vivo studies confirm that the combination treatment leads to a significant reduction in the phosphorylation of Akt and MAPK in tumor tissues.[1]
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
Animal Xenograft Model
-
Animal Model : Ovariectomized 5- to 6-week-old female athymic (nu/nu) mice are used.[1][2] Animal care must be in accordance with institutional guidelines.
-
Cell Lines : HER2-overexpressing human breast cancer cell lines, such as BT-474 or MCF7/HER2-18, are maintained in appropriate culture conditions.[2]
-
Tumor Implantation : 5 x 10⁶ cells are inoculated subcutaneously into the flank of each mouse.[2] For estrogen-dependent models like MCF7/HER2-18, estrogen pellets are implanted subcutaneously.[1]
-
Tumor Growth Monitoring : Tumors are allowed to grow until they reach a mean volume of 200-250 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach the target size, mice are randomly allocated into treatment and control groups.
Drug Administration
-
This compound : Administered at a dose of 100 mg/kg daily via oral gavage.[6]
-
Trastuzumab : Administered at a dose of 10 mg/kg or 20 mg/kg intraperitoneally, typically twice a week or every 4 days.[6][7]
-
Combination Therapy : Both drugs are administered concurrently according to their respective schedules.
-
Control Group : Mice receive vehicle solutions (e.g., PBS for trastuzumab, appropriate solvent for this compound) on the same schedule as the treatment groups.
-
Treatment Duration : Treatment typically continues for a predefined period (e.g., 18-21 days) or until tumors in the control group reach a predetermined maximum size.
Efficacy and Molecular Analysis
-
Tumor Measurement : Tumor volumes are measured 2-3 times per week throughout the study.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC) and Western Blot : Tumor lysates are analyzed to assess the levels of total and phosphorylated HER2, Akt, and MAPK to confirm the on-target effects of the drugs.[1]
References
- 1. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Head-to-head comparison of Lapatinib and tucatinib in preclinical brain metastasis models
For researchers and drug development professionals, the challenge of treating HER2-positive breast cancer brain metastases remains a critical area of focus. Small molecule tyrosine kinase inhibitors (TKIs) that can cross the blood-brain barrier are a cornerstone of this effort. This guide provides a detailed preclinical comparison of two key players: lapatinib, an established HER2 inhibitor, and tucatinib, a newer, more selective agent.
This objective comparison delves into their mechanisms of action, in vitro potency, and in vivo efficacy in preclinical models of brain metastasis, supported by experimental data.
At a Glance: Key Preclinical Performance Metrics
| Parameter | This compound | Tucatinib | Reference |
| Mechanism of Action | Dual inhibitor of HER2 and EGFR | Highly selective inhibitor of HER2 | [1][2] |
| In Vitro HER2 Inhibition (IC50) | 109 nmol/L | 6.9 nmol/L | [2] |
| Average Brain Concentration (Css,ave,br) | 16.8 nmol/L | 14.5 nmol/L | [2] |
| In Vivo Efficacy (Monotherapy) | Reduced large brain metastases by >50% in a mouse model. | Prolonged survival in mice with intracranial HER2+ tumors compared to this compound. Significantly reduced the percentage of metastatic area in the brain. | [3][4] |
Delving Deeper: Experimental Evidence
In Vitro Potency and Selectivity
Tucatinib demonstrates significantly greater potency in inhibiting the HER2 receptor in vitro compared to this compound. One study reported an IC50 value of 6.9 nmol/L for tucatinib, while this compound's IC50 was 109 nmol/L[2]. This suggests that tucatinib is more potent at targeting HER2 at a molecular level. Furthermore, tucatinib is characterized as a highly selective HER2 inhibitor, whereas this compound is a dual inhibitor of both HER2 and the epidermal growth factor receptor (EGFR)[1]. This increased selectivity of tucatinib may contribute to a different side-effect profile in clinical settings.
In Vivo Efficacy in Brain Metastasis Models
Preclinical studies have consistently highlighted the potential of both agents in controlling brain metastases, with evidence suggesting a superior efficacy for tucatinib.
In a preclinical mouse model of metastatic breast cancer, this compound was shown to reduce the number of large brain metastases by more than half[4]. This was a significant finding, establishing the principle that a small molecule TKI could have an impact on CNS disease.
However, subsequent preclinical research has indicated that tucatinib may offer enhanced activity in the brain. Studies in HER2+ murine xenograft models have shown that tucatinib and its active metabolite exhibit superior CNS penetration and intracranial tumor activity in comparison to this compound[3]. This improved central nervous system activity translated to prolonged survival rates for mice with intracranial HER2+ tumors that received tucatinib monotherapy[3]. Another study demonstrated that tucatinib treatment significantly reduces the percentage of metastatic area in the brain of a mouse model.
Signaling Pathway Inhibition: A Visual Guide
Both this compound and tucatinib exert their anti-tumor effects by inhibiting the HER2 signaling pathway. This inhibition blocks downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis.
Caption: Inhibition of HER2 by this compound and Tucatinib blocks downstream PI3K/Akt and MAPK signaling pathways.
Experimental Protocols: A Methodological Overview
The preclinical evaluation of this compound and tucatinib in brain metastasis models typically involves the use of well-established experimental workflows. While specific parameters may vary between studies, the general methodology is outlined below.
In Vivo Brain Metastasis Xenograft Model Workflow
Caption: General workflow for in vivo comparison of TKIs in a preclinical brain metastasis model.
Cell Lines: Studies often utilize HER2-overexpressing breast cancer cell lines with a propensity for brain metastasis, such as BT-474 or specially derived brain-tropic lines like neu-BrM.
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used to prevent rejection of human tumor xenografts. For syngeneic models, immunocompetent mice like FVB/N are used with murine-derived cancer cells (e.g., neu-BrM).
Tumor Implantation: To model brain metastasis, cancer cells are typically introduced into the systemic circulation via intracardiac injection, allowing them to seed the brain. Alternatively, direct stereotactic injection into the brain parenchyma can be performed to study tumor growth within the brain microenvironment.
Treatment: Once tumors are established, as confirmed by methods like bioluminescence imaging, animals are randomized into treatment groups. This compound, tucatinib, or a vehicle control are typically administered daily via oral gavage.
Efficacy Endpoints: The primary measures of efficacy include the inhibition of tumor growth, often monitored non-invasively over time, and overall survival. At the end of the study, brains are harvested for histological analysis to quantify the metastatic burden and to perform immunohistochemistry for biomarkers of drug activity (e.g., phospho-HER2).
Conclusion
The preclinical evidence to date paints a compelling picture of tucatinib as a highly potent and selective HER2 inhibitor with superior activity against brain metastases compared to this compound. While both drugs demonstrate the ability to target intracranial tumors, tucatinib's enhanced CNS penetration and greater in vitro potency appear to translate into improved survival outcomes in animal models. These preclinical findings have laid a strong foundation for the clinical development of tucatinib and its successful application in patients with HER2-positive breast cancer brain metastases. Further head-to-head preclinical studies with standardized models and endpoints would be valuable to more precisely quantify the differential efficacy of these two important targeted therapies.
References
- 1. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
Predicting Response to Lapatinib: A Comparative Guide to In Vitro Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Lapatinib is a potent dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR/HER1) and the human epidermal growth factor receptor 2 (HER2/ErbB2). Its efficacy is primarily observed in HER2-overexpressing cancers, particularly breast and gastric cancers. However, both intrinsic and acquired resistance remain significant clinical challenges. This guide provides a comparative overview of key in vitro biomarkers that have been investigated to predict sensitivity and resistance to this compound therapy, supported by experimental data and detailed protocols.
Key Predictive Biomarkers: A Comparative Analysis
The response to this compound in cancer cell lines is dictated by a complex interplay of signaling pathways. While HER2 amplification is the primary determinant of sensitivity, alterations in downstream pathways and the activation of alternative signaling cascades can confer resistance.
HER2/ErbB2 Amplification and Overexpression
HER2 amplification is the most well-established predictive biomarker for this compound sensitivity. Cells with higher levels of HER2 amplification are generally more sensitive to this compound-induced growth inhibition.
Supporting Experimental Data:
| Cell Line Panel | HER2 Status | This compound Sensitivity (IC50/GI50) | Key Finding |
| Gastric Cancer Cell Lines | NCI-N87 (Highly Amplified), SNU-216 (Moderately Amplified), SNU-16 (Not Amplified) | NCI-N87 showed 70% growth inhibition at the lowest concentration, while SNU-216 required a >5-fold higher concentration for the same effect. SNU-16 was the least sensitive.[1] | The degree of HER2 amplification directly correlates with sensitivity to this compound.[1] |
| Breast Cancer Cell Lines | BT-474, SK-BR-3 (HER2-overexpressing) | This compound treatment significantly inhibited the growth of these cell lines. | HER2-overexpressing breast cancer cells are sensitive to this compound.[2] |
| Gastric and Esophageal Cancer Cell Lines | N87, OE19 (HER2-amplified) | These two cell lines were the most sensitive to this compound in a panel of 14 cell lines.[3] | HER2 amplification is a key determinant of this compound sensitivity in upper gastrointestinal cancers.[3] |
PI3K/AKT/mTOR Pathway Alterations
Activation of the PI3K/AKT/mTOR pathway, a critical downstream effector of HER2 signaling, is a major mechanism of this compound resistance.
Supporting Experimental Data:
| Biomarker | Cell Line Model | Effect on this compound Response | Key Finding |
| PTEN Loss | HER2+ Breast Cancer | Low PTEN expression is associated with resistance to this compound and Trastuzumab combination therapy in neoadjuvant settings.[4][5] | Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, predicts resistance.[4][5] |
| PIK3CA Mutations | HER2+ Breast Cancer | Tumors with PIK3CA mutations are less likely to respond to this compound and Trastuzumab combination therapy.[4][5] | Activating mutations in the catalytic subunit of PI3K (PIK3CA) can drive resistance.[4][5] |
Activation of Alternative Receptor Tyrosine Kinases (RTKs)
Bypass signaling through other RTKs can compensate for HER2 inhibition by this compound, leading to acquired resistance.
Supporting Experimental Data:
| Biomarker | Cell Line Model | Effect on this compound Response | Key Finding |
| AXL Overexpression | BT-474 this compound-Resistant Clones | Overexpression of AXL is a novel mechanism of acquired resistance to this compound.[6][7] Inhibition of AXL can restore this compound sensitivity.[6][7] | Upregulation of the AXL receptor tyrosine kinase can mediate resistance.[6][7] |
| MET Activation | Gastric Cancer Cell Lines (NCI-N87, SNU-216) | HGF-mediated activation of the MET receptor can rescue cells from this compound-induced growth inhibition.[1] | Activation of the MET signaling pathway is a mechanism of resistance to HER2-targeted therapy.[1] |
Estrogen Receptor (ER) Signaling
In HER2-positive and ER-positive breast cancer, crosstalk between the ER and HER2 pathways can influence this compound response.
Supporting Experimental Data:
| Biomarker | Cell Line Model | Effect on this compound Response | Key Finding |
| ER Upregulation | UACC-812, BT474 | In cells with acquired resistance to this compound-containing regimens, ER expression and activity are upregulated.[8] | Increased ER signaling can serve as an escape pathway, promoting survival and resistance to this compound.[8] |
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the core signaling pathway targeted by this compound and the key mechanisms of resistance.
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Caption: Key mechanisms of resistance to this compound therapy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biomarkers. Below are summarized protocols for key experiments cited in the literature.
Cell Viability and Growth Inhibition Assay (IC50/GI50 Determination)
This assay is fundamental to determining the sensitivity of cell lines to this compound.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µmol/L) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After incubation, assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 or GI50 value (the concentration that inhibits growth by 50%) using non-linear regression analysis.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to assess the levels of total and phosphorylated proteins in key signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT, AXL) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fluorescence In Situ Hybridization (FISH) for HER2 Gene Amplification
FISH is the gold standard for determining HER2 gene copy number.
Protocol:
-
Sample Preparation: Prepare slides with formalin-fixed, paraffin-embedded (FFPE) cell blocks or cultured cells.
-
Pre-treatment: Deparaffinize and rehydrate the FFPE sections. Perform heat-induced epitope retrieval and enzymatic digestion.
-
Probe Hybridization: Apply a HER2 gene-specific probe and a chromosome 17 centromere (CEP17) control probe. Denature the probes and cellular DNA and allow for overnight hybridization.
-
Post-Hybridization Washes: Wash the slides to remove unbound probe.
-
Counterstaining and Visualization: Counterstain the nuclei with DAPI. Visualize and enumerate the HER2 and CEP17 signals in at least 20-60 nuclei using a fluorescence microscope.
-
Scoring: Calculate the HER2/CEP17 ratio. A ratio ≥ 2.0 is typically considered amplified.
Experimental Workflow for Biomarker Validation
The following diagram outlines a typical workflow for identifying and validating predictive biomarkers for this compound response.
Caption: A typical workflow for biomarker discovery and validation.
References
- 1. MET activation mediates resistance to this compound inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Low PTEN Levels and PIK3CA Mutations Predict Resistance to Neoadjuvant this compound and Trastuzumab without Chemotherapy in Patients with HER2 Over-Expressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low PTEN levels and PIK3CA mutations predict resistance to neoadjuvant this compound and trastuzumab without chemotherapy in patients with HER2 over-expressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL. | Semantic Scholar [semanticscholar.org]
- 8. Different mechanisms for resistance to trastuzumab versus this compound in HER2- positive breast cancers -- role of estrogen receptor and HER2 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of Lapatinib-sensitive vs. -resistant cells
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies like Lapatinib is paramount. This guide provides a comprehensive comparison of the proteomic landscapes of this compound-sensitive and -resistant cancer cells, supported by experimental data and detailed methodologies.
This compound, a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), is a crucial therapeutic agent in the treatment of HER2-positive breast cancer.[1] However, the development of resistance remains a significant clinical challenge, limiting its long-term efficacy.[2][3] Comparative proteomic studies have emerged as a powerful tool to dissect the molecular alterations that drive this resistance, offering insights into potential biomarkers and novel therapeutic strategies.
This guide summarizes key quantitative proteomic findings, outlines the experimental protocols used to generate these insights, and visualizes the complex signaling networks that differentiate this compound-sensitive from -resistant cells.
Quantitative Proteomic Analysis: A Tale of Two Proteomes
Global proteomic analyses of this compound-sensitive and -resistant cell lines have revealed significant alterations in protein expression, providing a molecular fingerprint of the resistant phenotype. These changes often involve the upregulation of bypass signaling pathways, alterations in metabolic processes, and changes in proteins associated with cell survival and proliferation.
Below is a summary of differentially expressed proteins identified in comparative proteomic studies.
| Protein | Function | Change in Resistant Cells | Reference |
| AXL | Receptor tyrosine kinase | Upregulation | [3] |
| Proteins involved in Glycolysis | Metabolic enzymes | Phosphorylation-mediated reprogramming | [3] |
| Centromere protein E (CENPE) | Mitotic kinesin | Increased abundance | [4][5] |
| 14-3-3 sigma (SFN) | Adapter protein in signaling | Upregulation associated with drug resistance | [6] |
| Tubulin beta-3 chain (TUBB3) | Microtubule protein | Overexpression linked to resistance | [6] |
| Breast cancer anti-estrogen resistance 1 (BCAR1) | Scaffolding protein | Upregulation | [7] |
| MCL-1 | Anti-apoptotic BCL-2 family protein | Increased expression | [8] |
Deciphering the Molecular Rewiring: Signaling Pathways in this compound Resistance
The development of this compound resistance is not merely a consequence of single protein changes but rather a complex rewiring of intracellular signaling networks. Proteomic studies have highlighted the reactivation of key survival pathways that allow cancer cells to circumvent the inhibitory effects of this compound.
One of the primary mechanisms of resistance involves the activation of alternative signaling pathways that bypass the EGFR/HER2 blockade. The PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival, is frequently hyperactivated in resistant cells.[9][10] This can occur through various mechanisms, including mutations in key pathway components or the upregulation of upstream activators.
Another crucial axis in this compound resistance is the MAPK/ERK pathway, which also plays a central role in cell proliferation and survival.[10] In resistant cells, this pathway can be reactivated, driving continued cell cycle progression despite the presence of this compound.
The following diagrams illustrate the key signaling differences between this compound-sensitive and -resistant cells.
Experimental Corner: Methodologies for Proteomic Analysis
The identification of proteomic changes in this compound-resistant cells relies on a series of well-defined experimental procedures. A typical workflow involves the generation of resistant cell lines, sample preparation, mass spectrometry-based proteomic analysis, and bioinformatics data analysis.
References
- 1. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound resistance in breast cancer cells is accompanied by phosphorylation-mediated reprogramming of glycolysis - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 4. Determination of the Proteomic Response to this compound Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to this compound and investigational Ipatasertib kinase inhibitors [frontiersin.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Development of acquired resistance to this compound may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic assessment of SKBR3/HER2+ breast cancer cellular response to this compound and investigational Ipatasertib kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal Profiling of this compound-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Lapatinib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a dual tyrosine kinase inhibitor (TKI) targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), represents a significant therapeutic advance in the management of HER2-positive breast cancer. However, the emergence of acquired resistance limits its long-term efficacy and presents a critical challenge in clinical practice. Understanding the intricate mechanisms of resistance and the patterns of cross-resistance to other TKIs is paramount for developing effective subsequent treatment strategies and designing novel therapeutic combinations.
This guide provides an objective comparison of this compound's performance against other TKIs in the context of acquired resistance, supported by experimental data from preclinical studies. We delve into the molecular underpinnings of resistance, present quantitative data on drug sensitivity, and offer detailed experimental protocols for key assays, providing a valuable resource for researchers in the field.
Mechanisms of Acquired this compound Resistance and TKI Cross-Resistance
Acquired resistance to this compound is a multifaceted process, often involving the activation of bypass signaling pathways that circumvent the inhibitory effects of the drug. This can lead to cross-resistance to other TKIs that share similar targets or downstream effectors, but can also, in some instances, induce sensitivity to inhibitors targeting these newly activated pathways.
Key mechanisms of this compound resistance include:
-
Reactivation of the HER2 Signaling Pathway: While this compound inhibits HER2 kinase activity, some resistant cells can reactivate this pathway through various mechanisms, including HER2 gene amplification or mutations in the HER2 kinase domain, such as the L755S mutation.[1]
-
Bypass Signaling through other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as AXL, MET, and IGF-1R, can provide alternative routes for downstream signaling, thereby bypassing the need for HER2 activity.[2][3][4] The activation of AXL has been identified as a novel mechanism of acquired resistance to HER2-targeted agents.[2][5]
-
Activation of Downstream Signaling Pathways: Constitutive activation of downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway, is a common mechanism of resistance.[3][6][7] Mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to PI3K pathway hyperactivation, rendering cells less dependent on upstream HER2 signaling.[7]
-
Upregulation of Estrogen Receptor (ER) Signaling: In ER-positive, HER2-positive breast cancer, a compensatory upregulation of ER signaling has been observed in this compound-resistant cells.[8][9] This highlights a critical crosstalk between the ER and HER2 pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[10][11]
-
Metabolic Reprogramming: Alterations in cellular metabolism, including a shift towards glycolysis, have been observed in this compound-resistant cells, suggesting a metabolic adaptation to the drug.[12] Increased activity of the metabolic enzyme cytochrome P4503A4 (CYP3A4) has been shown to confer resistance to neratinib and cross-resistance to this compound and afatinib.[11][13]
These resistance mechanisms have significant implications for cross-resistance to other TKIs. For instance, resistance mediated by bypass signaling through the PI3K/Akt pathway may confer cross-resistance to other HER2-targeted TKIs but could be overcome by combination therapy with PI3K inhibitors. Conversely, resistance due to increased drug efflux might be reversed by inhibitors of the specific ABC transporters.
Quantitative Comparison of TKI Efficacy in this compound-Sensitive and -Resistant Models
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs in various breast cancer cell lines, including those with acquired resistance to this compound. This data provides a quantitative measure of drug sensitivity and the extent of cross-resistance.
Table 1: IC50 Values (nM) of HER2-Targeted TKIs in Parental and this compound-Resistant Breast Cancer Cell Lines
| Cell Line | Status | This compound | Neratinib | Afatinib | Tucatinib |
| SKBR3 | Parental | 110 | 20 | 80.6 | 26 |
| This compound-Resistant (LR) | >10,000 | 3,246 | >9,000 | - | |
| HCC1954 | Parental | 416.6 | 5 | 10 | - |
| This compound-Resistant (LR) | >10,000 | 10 | 370 | - | |
| BT474 | Parental | 36 | 2.2 | - | - |
| AU-565 | Parental | 294 | 20 | - | 125 |
Data compiled from multiple sources.[4][8][14][15][16][17] Note that experimental conditions may vary between studies.
Table 2: IC50 Values (µM) of EGFR and Multi-Kinase TKIs in Different Cancer Cell Lines
| Cell Line | TKI | IC50 (µM) |
| MCF-7 | This compound | 136.6 |
| Sorafenib | 32.0 | |
| MDA-MB-231 | This compound | 32.5 |
| HEK293-MRP7 | Docetaxel | 0.13 ± 0.02 |
| Docetaxel + this compound (2.5 µM) | 0.009 ± 0.001 | |
| Paclitaxel | 0.045 ± 0.004 | |
| Paclitaxel + this compound (2.5 µM) | 0.003 ± 0.0005 |
Data compiled from multiple sources.[6][10][16] Note that experimental conditions may vary between studies.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of robust scientific research. Below are detailed protocols for key experiments commonly used in the study of this compound resistance.
Generation of this compound-Resistant Cell Lines
This protocol describes the generation of acquired resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., SKBR3, HCC1954)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% L-glutamine)
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Culture the parental cells and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value of this compound.
-
Initial Exposure: Seed the parental cells in a culture flask and treat with this compound at a concentration equal to the IC50 value.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration at each step.
-
Repeat and Select: Continue this process of dose escalation and selection over several months. The cells that survive and proliferate at higher concentrations are considered this compound-resistant.
-
Characterize the Resistant Line: Once a resistant cell line is established (e.g., proliferating in a concentration of this compound that is 10-fold or higher than the initial IC50), perform a new dose-response assay to determine the new IC50 value and confirm the degree of resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers for future experiments.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of TKIs on cancer cells and to calculate IC50 values.
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
TKIs of interest (e.g., this compound, Neratinib)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the TKIs in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (on a logarithmic scale) and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis
This protocol describes the use of Western blotting to analyze the expression and phosphorylation status of key proteins in signaling pathways involved in this compound resistance.
Materials:
-
Parental and resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-AXL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Culture the cells to 70-80% confluency and treat with TKIs as required. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizing Resistance: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound action and resistance, as well as a typical experimental workflow for studying cross-resistance.
References
- 1. The involvement of hepatic cytochrome P450s in the cytotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel mechanism of this compound resistance in HER2-positive breast tumor cells: activation of AXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of antitumor effects of sorafenib and this compound alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K Hyperactivation Results in this compound Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
Lapatinib's Immunomodulatory Landscape in Co-Culture Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lapatinib's immunomodulatory effects in co-culture systems, supported by experimental data and detailed protocols. This compound, a dual tyrosine kinase inhibitor of EGFR and HER2, demonstrates a distinct immunomodulatory profile compared to other tyrosine kinase inhibitors (TKIs), positioning it as a potentially valuable component in combination cancer therapies.
This compound's influence extends beyond its direct anti-tumor activity, actively shaping the tumor microenvironment by modulating the function of key immune cell populations. In co-culture systems mimicking the intricate interplay between cancer cells and immune cells, this compound has been shown to enhance anti-tumor immune responses, a characteristic not universally shared among other TKIs.
Comparative Analysis of this compound's Immunomodulatory Effects
Co-culture studies have been instrumental in elucidating the nuanced effects of this compound on immune cells. When compared with other TKIs, such as Sunitinib and Gefitinib, this compound exhibits a more favorable immunomodulatory profile in several key aspects.
A study comparing 13 different TKIs found that this compound, unlike many others, did not negatively impact the immune system and worked synergistically with a Toll-like receptor 7 (TLR7) agonist to enhance tumor clearance in vivo.[1] This suggests that this compound can be combined with immunotherapies without compromising the host's anti-tumor immune response. In contrast, Sunitinib has been reported to have suppressive effects on T-cell function in some contexts.
T-Cell Activation and Function
This compound has been observed to not impede, and in some cases even enhance, T-cell activation. In co-cultures of T-cells with dendritic cells, this compound did not suppress the expression of the T-cell activation marker CD69 and did not inhibit the production of the key anti-tumor cytokine, interferon-gamma (IFN-γ).[2] This is a critical advantage, as a robust Th1-type immune response, characterized by IFN-γ production, is crucial for effective anti-tumor immunity. Furthermore, the combination of this compound with Th1 cytokines (IFN-γ and TNF-α) has been shown to maximize the suppression of breast cancer cell metabolic activity and induce apoptosis.[2][3][4]
Macrophage Polarization
Tumor-associated macrophages (TAMs) can exist in a pro-inflammatory, anti-tumoral (M1) state or an anti-inflammatory, pro-tumoral (M2) state. This compound has been shown to effectively suppress the M2 polarization of macrophages induced by IL-13.[5] This is significant because M2-polarized macrophages contribute to tumor progression, metastasis, and chemoresistance.[5] By inhibiting M2 polarization, this compound can help to shift the tumor microenvironment towards a more anti-tumorigenic state. Mechanistically, this has been linked to the inhibition of IL-13-triggered STAT6 phosphorylation.[5]
Myeloid-Derived Suppressor Cells (MDSCs)
While direct co-culture studies detailing this compound's specific effects on MDSCs are less prevalent in the initial search results, the broader understanding of MDSC biology suggests that factors influencing T-cell activation and macrophage polarization would likely impact MDSC function. MDSCs are potent suppressors of T-cell responses, and their activity is often intertwined with the cytokine milieu and the polarization state of macrophages within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies assessing the immunomodulatory effects of this compound in co-culture systems.
| Experiment | Cell Types | Treatment | Key Finding | Quantitative Result | Reference |
| T-Cell Activation | Human PBMCs, Dendritic Cells | This compound | No suppression of T-cell activation | No statistical difference in IFN-γ spot-forming cells between this compound-treated and untreated groups. | [2] |
| T-Cell Activation | Human Dendritic Cells, Lymphocytes | This compound | Enhanced expression of CD69 | This compound appeared to somewhat enhance the expression of the CD69 activation marker. | [2] |
| Macrophage Polarization | Murine Bone Marrow-Derived Macrophages | This compound | Suppression of M2 polarization | This compound effectively suppressed the expression of IL-13-induced M2 macrophage surface markers CD163 and CD206. | [5] |
| Cancer Cell Viability with Th1 Cytokines | SK-BR-3, BT-474, MDA-MB-468 breast cancer cells | This compound + Th1 Cytokines (TNF-α, IFN-γ) | Maximized suppression of metabolic activity | Significantly greater suppression of metabolic activity compared to either treatment alone. | [2][4] |
| Apoptosis with Th1 Cytokines | SK-BR-3 breast cancer cells | This compound + Th1 Cytokines | Maximized apoptotic cell death | Untreated: 72.1% live cells; Cytokine-treated: 14.9% live cells; this compound-treated: 47.7% live cells; Combined treatment: 2.35% live cells. | [2] |
| Comparative TKI Study | TKI | Effect on Immune Cells | Reference |
| TLR7 Agonist Combination | This compound | Did not negatively affect the immune system; worked better with SZU-101. | [1] |
| TLR7 Agonist Combination | Sunitinib | Showed different, less favorable, effects in combination with SZU-101 compared to this compound. | [1] |
| Apoptosis Induction | This compound | In combination with anti-ErbB2 antibodies, significantly enhanced apoptosis. | [6] |
| Apoptosis Induction | Gefitinib | In combination with anti-ErbB2 antibodies, increased apoptosis to a lesser extent than this compound. | [6] |
Experimental Protocols
T-Cell Activation Assay in a Co-culture System
This protocol is a synthesized example based on the methodologies described in the cited literature.[2]
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Generate monocyte-derived dendritic cells (DCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
Activate DCs with a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for the final 24-48 hours.
-
-
Co-culture Setup:
-
Plate the activated, mature DCs in a 96-well U-bottom plate.
-
Add MHC-unmatched allogeneic lymphocytes (from a different donor than the DCs) to the wells at a specific DC:lymphocyte ratio (e.g., 1:10).
-
Treat the co-cultures with this compound at the desired concentration or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the co-culture plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for T-cell surface markers such as CD4 and the activation marker CD69. Analyze by flow cytometry to determine the percentage of activated CD4+ T-cells.
-
ELISA/ELISpot: Collect culture supernatants and measure the concentration of IFN-γ using an ELISA kit. Alternatively, perform an IFN-γ ELISpot assay on the harvested cells to enumerate IFN-γ-secreting cells.
-
Macrophage Polarization Assay in a Co-culture System
This protocol is a synthesized example based on the methodologies described in the cited literature.[5]
-
Cell Preparation:
-
Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.
-
Culture a cancer cell line of interest (e.g., Lewis Lung Carcinoma - LLC) separately.
-
-
Co-culture Setup:
-
Seed the BMDMs in a culture plate.
-
To induce M2 polarization, treat the BMDMs with IL-13.
-
Simultaneously treat the cells with this compound at various concentrations or a vehicle control.
-
For indirect co-culture, use a transwell system where cancer cells are seeded in the insert and macrophages in the well below, allowing for communication via soluble factors. For direct co-culture, add cancer cells directly to the macrophage culture.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Flow Cytometry: Harvest the macrophages and stain for M2 surface markers such as CD206 and CD163. Analyze by flow cytometry to quantify the percentage of M2-polarized macrophages.
-
RT-qPCR: Isolate RNA from the macrophages and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the expression of M2-associated genes (e.g., Arg1, Mrc1, Fizz1).
-
Functional Assays: Assess the functional consequences of altered macrophage polarization, such as cancer cell invasion and migration, using Boyden chamber assays where cancer cells migrate through a membrane towards the conditioned media from the macrophage cultures.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound does not suppress key T-cell activation pathways.
This compound blocks STAT6 phosphorylation to inhibit M2 macrophage polarization.
Workflow for assessing this compound's effect on T-cell responses to cancer cells.
References
- 1. Immunomodulatory and Antitumor Effects of a Novel TLR7 Agonist Combined with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th1 cytokines sensitize HER-expressing breast cancer cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Th1 cytokines sensitize HER-expressing breast cancer cells to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Th1 cytokines sensitize HER-expressing breast cancer cells to this compound | PLOS One [journals.plos.org]
- 5. Macrophages M2 polarization is involved in this compound-mediated chemopreventive effects in the lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding Lapatinib Sensitivity: A Comparative Guide to Gene Signature Validation
For Researchers, Scientists, and Drug Development Professionals
Lapatinib, a dual tyrosine kinase inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), has emerged as a critical therapeutic agent in the management of HER2-positive breast cancer. However, patient response to this compound is variable, creating a pressing need for robust predictive biomarkers. This guide provides a comprehensive comparison of validated gene signatures for predicting this compound sensitivity, supported by experimental data and detailed methodologies to aid in research and development efforts.
Performance of Gene Signatures in Predicting this compound Sensitivity
The following tables summarize the performance of two distinct gene signatures in predicting sensitivity or resistance to this compound across a panel of human breast cancer cell lines. The 5-gene signature is associated with sensitivity to this compound, while the 7-gene signature is linked to resistance.
Table 1: 5-Gene Signature Associated with this compound Sensitivity [1][2]
| Cell Line | This compound IC50 (µM) | RB1CC1 (Fold Change) | FOXO3A (Fold Change) | NR3C1 (Fold Change) | ERBB3 (Fold Change) | CCND1 (Fold Change) | Predicted Outcome |
| BT474 | 0.036 | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Proportional Response | Sensitive |
| SKBR3 | 0.080 | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Proportional Response | Sensitive |
| EFM192A | 0.193 | Intermediate | Intermediate | Intermediate | Intermediate | Proportional Response | Moderately Sensitive |
| HCC1954 | 0.416 | Intermediate | Intermediate | Intermediate | Intermediate | Proportional Response | Moderately Sensitive |
| MDAMB453 | 6.08 | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Proportional Response | Resistant |
| MDAMB231 | 7.46 | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Proportional Response | Resistant |
Table 2: 7-Gene Signature Associated with this compound Resistance
| Cell Line | This compound IC50 (µM) | AURKB | GINS2 | MCM10 | UHRF1 | POLE2 | SPC24 | E2F2 | Predicted Outcome |
| BT474-J4 (Resistant) | >1 | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Resistant |
| SKBR3-R (Resistant) | >1 | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Up-regulated | Resistant |
| BT474 (Sensitive) | 0.036 | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Sensitive |
| SKBR3 (Sensitive) | 0.080 | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Down-regulated | Sensitive |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these gene signatures are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in different breast cancer cell lines.
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
RNA Extraction and Real-Time Quantitative PCR (qRT-PCR)
This protocol is used to quantify the expression levels of the genes within the predictive signatures.
-
Cell Lysis and RNA Extraction: Treat cells with 1 µM of this compound for 12 hours. Extract total RNA from the treated and untreated control cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for the signature genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to untreated controls. A fold change of ≥ ±2 is considered significant.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for validating a gene signature.
This compound inhibits EGFR and HER2 signaling pathways.
Workflow for gene signature validation.
References
Lapatinib Overcomes Trastuzumab Resistance in Preclinical Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the efficacy of lapatinib, a dual tyrosine kinase inhibitor of EGFR and HER2, in preclinical xenograft models of trastuzumab-resistant, HER2-positive breast cancer. The data presented herein, compiled from recent studies, offers a valuable resource for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies. The findings underscore the differential sensitivity to this compound in various trastuzumab-resistant models and highlight the underlying molecular mechanisms, providing a strong rationale for further clinical investigation.
Key Findings:
-
This compound demonstrates significant antitumor activity in trastuzumab-resistant xenograft models, although its efficacy varies depending on the specific genetic background of the tumor cells.
-
The combination of this compound and trastuzumab shows synergistic effects, leading to complete tumor regression in some HER2-overexpressing models.
-
Resistance to this compound in trastuzumab-refractory models appears to be mediated by the activation of alternative survival pathways, notably the PI3K/Akt signaling cascade.
Comparative Efficacy of this compound Monotherapy in Trastuzumab-Resistant Xenograft Models
Recent in vivo studies have revealed a differential response to this compound in xenograft models derived from different trastuzumab-resistant HER2-positive breast cancer cell lines. The SKBR3-pool2 and BT474-HR20 cell lines, both resistant to trastuzumab, exhibit distinct sensitivities to this compound treatment.
Quantitative Analysis of Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition vs. Control | Key Molecular Changes | Citation |
| SKBR3-pool2 | Vehicle Control (DMSO) | ~1250 | - | - | [1][2] |
| This compound (80 mg/kg, i.p.) | ~250 | Profoundly suppressed | No significant increase in p-Akt | [1][2] | |
| BT474-HR20 | Vehicle Control (DMSO) | ~1000 | - | - | [1][2] |
| This compound (80 mg/kg, i.p.) | ~800 | Slightly attenuated | Significant increase in p-Akt and IRS1 expression | [1][2] |
As the data indicates, this compound markedly suppressed the growth of SKBR3-pool2-derived tumors. In contrast, the BT474-HR20-derived tumors showed only a slight attenuation in growth in response to this compound[1][2]. This suggests that while both models are resistant to trastuzumab, their mechanisms of resistance and subsequent sensitivity to this compound are different. The inefficacy of this compound in the BT474-HR20 model is attributed to the this compound-induced upregulation of insulin receptor substrate-1 (IRS1) and the activation of Akt, a key downstream effector in the PI3K signaling pathway[1].
Synergistic Efficacy of this compound and Trastuzumab Combination Therapy
The combination of this compound and trastuzumab has been investigated in HER2-overexpressing xenograft models, demonstrating superior efficacy compared to either agent alone. This suggests that a dual blockade of the HER2 receptor, at both the extracellular and intracellular domains, can overcome resistance and lead to more profound and durable responses.
Quantitative Analysis of Combination Therapy
| Xenograft Model | Treatment Group | Outcome | Citation |
| BT474 | This compound + Trastuzumab | Complete tumor regression in all mice | [3] |
| MCF7/HER2-18 | This compound + Trastuzumab | Significant delay in estrogen-stimulated growth and prolonged time to tumor recurrence | [4] |
In the BT474 xenograft model, the combination of this compound and trastuzumab was found to be "exquisitely sensitive," leading to complete tumor regression in all treated mice[3]. This potent synergy highlights the potential of dual HER2 blockade in treating HER2-positive breast cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Xenograft Tumor Establishment and Drug Treatment
-
Cell Lines: Trastuzumab-resistant HER2-positive breast cancer cell lines (e.g., SKBR3-pool2, BT474-HR20) and HER2-overexpressing cell lines (e.g., BT474, MCF7/HER2-18) are used.
-
Animal Model: Female athymic nude mice (5-6 weeks old) are utilized for tumor implantation.
-
Tumor Implantation: 5 x 10^6 to 8 x 10^6 cells are suspended in a 1:1 mixture of phosphate-buffered saline (PBS) and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: Volume = (Length x Width^2) / 2.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 80 mg/kg, typically every other day. The drug is dissolved in a vehicle such as DMSO.
-
Trastuzumab: Administered via intraperitoneal injection.
-
Combination Therapy: Both drugs are administered as per their individual protocols.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate-based buffer in a pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with primary antibodies against target proteins (e.g., p-Akt, IRS1) overnight at 4°C.
-
Secondary Antibody and Detection: Slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a DAB chromogen substrate.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Image Analysis: Stained slides are imaged, and the intensity of staining is quantified using appropriate software.
Visualizing the Mechanisms of Action and Resistance
To better understand the complex signaling pathways involved, the following diagrams were generated using Graphviz.
Signaling Pathway of this compound Action and Resistance
Caption: this compound inhibits HER2/EGFR signaling, but resistance can arise via IRS1/Akt activation.
Experimental Workflow for Xenograft Studies
References
- 1. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to this compound treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reduced Dose and Intermittent Treatment with this compound and Trastuzumab for Potent Blockade of the HER Pathway in HER-2/neu Overexpressing Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Meta-analysis of Lapatinib Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of preclinical studies on Lapatinib in combination with other anti-cancer agents. This compound, a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been extensively studied in combination therapies to enhance its anti-tumor efficacy and overcome resistance. This analysis synthesizes data from multiple preclinical studies, focusing on synergistic effects, underlying mechanisms of action, and experimental methodologies.
Efficacy of this compound Combinations in Preclinical Models
The synergistic or additive anti-tumor effects of this compound have been demonstrated in combination with a variety of agents, including other targeted therapies and traditional chemotherapeutics. Preclinical evidence consistently shows that dual targeting of critical cancer signaling pathways can lead to enhanced cytotoxicity and tumor growth inhibition compared to monotherapy.
Key this compound Combinations and their Preclinical Efficacy
| Combination Agent | Cancer Model(s) | Key Findings |
| Trastuzumab | HER2+ breast cancer cell lines (e.g., BT-474, SKBR3) and xenograft models | Demonstrated synergistic antiproliferative effects and augmented apoptosis. This combination has shown enhanced antitumor activity in vivo.[1] |
| Rapamycin (mTOR inhibitor) | Triple-negative breast cancer (TNBC) cell lines (MDA-MB-231, MDA-MB-468) and in vivo models | Resulted in significantly greater and synergistic cytotoxicity compared to single agents. The combination significantly decreased tumor growth in vivo.[2] |
| Topotecan | P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP) expressing cell lines; HER2+ BT474 breast cancer xenografts | This compound increased topotecan accumulation in cancer cells, and the combination showed enhanced efficacy in xenografts.[3] |
| SN-38 (active metabolite of Irinotecan) | Breast, lung, and testis cancer cell lines | Significant synergy was observed, associated with increased apoptosis. This compound was found to inhibit the BCRP efflux pump, leading to increased intracellular accumulation of SN-38.[4] |
| Capecitabine | HER2+ metastatic breast cancer models | Preclinical studies have shown antitumor activity for this combination.[5] |
| Palbociclib (CDK4/6 inhibitor) | Endocrine-resistant breast cancer cells | The combination resulted in an increased cytotoxic effect and significantly decreased invasion activity.[6] |
| Foretinib (c-MET, AXL, VEGFR inhibitor) | Triple-negative breast cancer cell lines (BT549, MDA-MB-231) | A synergistic interaction was observed in suppressing the growth and survival of TNBC cell lines.[7] |
| Radiation Therapy | HER2+ and basal-like/EGFR+ breast tumor xenografts | This compound can radiosensitize both HER2+ and basal-like/EGFR+ breast cancer cell lines, leading to diminished tumor regrowth.[8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effect by inhibiting the tyrosine kinase activity of EGFR (ErbB1) and HER2 (ErbB2), thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][9] Combination therapies often aim to block parallel or downstream pathways to create a more comprehensive blockade of oncogenic signaling.
EGFR/HER2 Signaling Inhibition
This compound's primary mechanism is the inhibition of the Ras/Raf/MAPK and PI3K/Akt pathways, leading to decreased cell proliferation and increased apoptosis.[9]
Caption: this compound inhibits EGFR and HER2 signaling.
Synergistic Inhibition of Parallel Pathways
Combining this compound with inhibitors of other pathways, such as the PI3K/Akt/mTOR pathway, can lead to a more potent anti-tumor effect. For instance, the combination of this compound and an mTOR inhibitor like rapamycin has shown synergy in triple-negative breast cancer.[2]
Caption: Dual inhibition of EGFR/HER2 and mTOR pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of this compound combinations on the proliferation and survival of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with serial dilutions of this compound, the combination agent, and the combination of both for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the sulforhodamine B (SRB) assay or ATP-based assays (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each agent. The synergistic, additive, or antagonistic effects of the combination are determined using methods like the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10]
-
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death (apoptosis) by this compound combinations.
-
Methodology:
-
Treatment: Cells are treated with the drug combinations as described above.
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[10]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound combinations in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound alone, combination agent alone, and the combination). Drugs are administered according to a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, western blotting).
-
References
- 1. Role of this compound alone or in combination in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Effects of this compound and Rapamycin in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound and topotecan combination therapy: tissue culture, murine xenograft, and phase I clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A synergistic interaction between this compound and chemotherapy agents in a panel of cell lines is due to the inhibition of the efflux pump BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of intermittent high dose this compound alternating with capecitabine for HER2-positive breast cancer patients with central nervous system metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining this compound and palbociclib inhibits cell proliferation and invasion via AKT signaling pathway in endocrine-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Lapatinib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Lapatinib, a tyrosine kinase inhibitor used in cancer research and therapy. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Hazard and Safety Summary
This compound, while a valuable research compound, presents several hazards that necessitate careful handling and disposal. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: this compound Hazard and Handling Recommendations
| Aspect | Description | Source(s) |
| GHS Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3). | [1] |
| Primary Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
| Required PPE | Wear protective gloves, protective clothing, and eye/face protection (safety goggles with side-shields). | [1][2][3] |
| Handling Environment | Use only in a well-ventilated area or outdoors. Ensure adequate ventilation. | [1][3][4] |
| Accidental Spills | Avoid dust formation. Prevent spillage from entering drains. Sweep up and shovel into suitable, closed containers for disposal. Decontaminate surfaces with alcohol. | [1][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must comply with federal, state, and local environmental regulations.[5][6][7] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] It is crucial to manage this compound as a potentially hazardous chemical waste.
Standard Operating Procedure (SOP) for this compound Disposal
Objective: To outline the procedural steps for the safe collection, segregation, and disposal of this compound waste.
Materials:
-
Designated, sealed, and clearly labeled hazardous waste container
-
Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)
-
Waste accumulation log
-
Spill kit
Procedure:
-
Segregation of Waste:
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure this compound powder.
-
Contaminated lab supplies (e.g., pipette tips, vials, gloves, bench paper).
-
Solutions containing this compound.
-
Contaminated packaging.[2]
-
-
Do not mix this compound waste with non-hazardous laboratory trash or biomedical waste.
-
-
Containment of Solid Waste:
-
Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with this compound and any solvents used.
-
Ensure the container is kept closed at all times except when adding waste.[1]
-
-
Containment of Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and leak-proof container.
-
Avoid overfilling the container.
-
Do not dispose of this compound solutions down the drain or into any sewage system.[2][10] This practice is prohibited for hazardous pharmaceutical waste under EPA Subpart P regulations.[11][12]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound contaminated solids").
-
Record the accumulation start date on the label.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be away from incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[2][5]
-
Chemical waste generators are responsible for ensuring the complete and accurate classification and disposal of hazardous materials according to all regulations.[7]
-
The recommended method of final disposal is typically incineration in an approved, permitted facility equipped with afterburners and scrubbers.[2][5][8]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for the compound before handling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. echemi.com [echemi.com]
- 5. lupinuscms.azurewebsites.net [lupinuscms.azurewebsites.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
